Product packaging for 3-Fluoro-4-methylthiophenol(Cat. No.:CAS No. 64359-35-9)

3-Fluoro-4-methylthiophenol

Cat. No.: B1302153
CAS No.: 64359-35-9
M. Wt: 142.2 g/mol
InChI Key: NLIOVTBTQHQXHO-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylthiophenol ( 64359-35-9) is a high-purity specialty chemical with the molecular formula C7H7FS, serving as a valuable building block in advanced organic synthesis and pharmaceutical research . As a thiophenol, this compound is widely involved as a synthetic intermediate in various areas, including the development of pharmaceuticals and agrochemicals . Its distinct structure, featuring both a thiol group and a fluorine atom, makes it a versatile precursor for constructing more complex molecules. Researchers utilize this compound in the exploration of structure-activity relationships (SAR), particularly in the design of novel pharmacologically active compounds . Thiophenols, as a class, are highly toxic and can cause damage to the central nervous system with long-term exposure; therefore, they must be handled with appropriate safety precautions in a controlled laboratory setting . This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FS B1302153 3-Fluoro-4-methylthiophenol CAS No. 64359-35-9

Properties

IUPAC Name

3-fluoro-4-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FS/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIOVTBTQHQXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374620
Record name 3-Fluoro-4-methylthiophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64359-35-9
Record name 3-Fluoro-4-methylthiophenol
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Record name 64359-35-9
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Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 3-Fluoro-4-methylthiophenol (CAS No: 64359-35-9). This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Core Chemical Properties

This compound, also known as 3-Fluoro-4-methylbenzenethiol, is an organosulfur compound with a distinct substitution pattern on the benzene ring. The presence of a fluorine atom, a methyl group, and a thiol functional group imparts specific chemical characteristics that are of interest in various chemical and pharmaceutical applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values have been aggregated from various chemical data sources.

PropertyValueSource
CAS Number 64359-35-9ECHEMI[1]
Molecular Formula C₇H₇FSECHEMI[1]
Molecular Weight 142.194 g/mol ECHEMI[1]
Exact Mass 142.02525 g/mol ECHEMI[1]
Density 1.16 g/cm³ECHEMI[1]
Boiling Point 195 °CECHEMI[1]
Flash Point 70.6 °CECHEMI[1]
LogP 2.42280ECHEMI[1]
Polar Surface Area (PSA) 38.8 ŲECHEMI[1]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a multi-step process starting from a substituted aniline.

Synthesis from 3-Fluoro-4-methylaniline

The synthesis of this compound can be achieved from the precursor 3-Fluoro-4-methylaniline. This transformation is a standard procedure in aromatic chemistry, typically involving diazotization of the aniline followed by introduction of the thiol group. A literature reference for this synthesis is found in the Collection of Czechoslovak Chemical Communications, 1977, Vol. 42, Issue 5, pp. 1705–1722.[2][3][4][5][6]

While the full experimental details from the referenced publication are not publicly available, a general experimental workflow for such a transformation is outlined below. This protocol is based on well-established methods for the synthesis of aryl thiols from anilines.

Experimental Workflow: Diazotization and Thiolation

cluster_0 Step 1: Diazotization cluster_1 Step 2: Thiolation cluster_2 Step 3: Hydrolysis and Work-up A 3-Fluoro-4-methylaniline B Dissolve in acidic solution (e.g., HCl/H₂O) A->B C Cool to 0-5 °C B->C D Add dropwise aqueous solution of Sodium Nitrite (NaNO₂) to form diazonium salt C->D E Prepare a solution of a sulfur nucleophile (e.g., K-ethyl xanthate) D->E Intermediate diazonium salt F Add diazonium salt solution slowly to the sulfur nucleophile solution E->F G Allow to warm to room temperature and stir until reaction is complete F->G H Hydrolyze the intermediate (e.g., with NaOH or H₂SO₄) G->H Intermediate xanthate ester I Acidify the reaction mixture H->I J Extract the product with an organic solvent I->J K Dry and concentrate the organic phase J->K L Purify by distillation or chromatography K->L M This compound L->M

A generalized workflow for the synthesis of this compound.

Caution: The synthesis involves potentially hazardous reagents and intermediates. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Data

At the time of this report, publicly accessible experimental spectroscopic data (NMR, IR, MS) for this compound is limited. Predicted mass spectrometry data is available, suggesting the following adducts and their collision cross-sections.[7]

Adductm/zPredicted CCS (Ų)
[M+H]⁺143.03253121.2
[M+Na]⁺165.01447131.6
[M-H]⁻141.01797124.8

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of its three functional groups on the aromatic ring. This unique combination makes it a potentially valuable building block in medicinal chemistry and materials science.

Expected Reactivity Profile

The following diagram illustrates the expected chemical reactivity based on the functional groups present in this compound.

Logical relationships of the potential reactivity of this compound.
Potential Applications in Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties that the fluorine atom can impart to a molecule. These include increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The presence of the thiol group provides a handle for conjugation to other molecules, including peptides and proteins, or for interaction with biological targets.

The structural motifs present in this compound suggest its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents, particularly in areas where modulation of protein function through covalent or non-covalent interactions with cysteine residues is a target.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional chemical expertise and a thorough safety assessment before any experimental work is undertaken.

References

In-Depth Technical Guide: 3-Fluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylthiophenol, also known as 3-Fluoro-4-methylbenzenethiol, is a fluorinated aromatic thiol compound. Its unique structural features, including a reactive thiol group and the presence of a fluorine atom, make it a valuable building block in medicinal chemistry and agrochemical synthesis. The introduction of fluorine into bioactive molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical Structure and Properties

The chemical structure and key identifiers of this compound are presented below.

Structure:

2D structure of 3-Fluoro-4-methylbenzenethiol

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValue
CAS Number 64359-35-9[1][2][3]
Molecular Formula C₇H₇FS
Molecular Weight 142.20 g/mol [3]
IUPAC Name 3-Fluoro-4-methylbenzenethiol
Synonyms This compound
Appearance Powder/liquid[4]
Boiling Point 195 °C[1]
Density 1.16 g/cm³[1]
Flash Point 70.6 °C[1]
XLogP3 2.42280[1]

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The selection of a particular method may depend on the availability of starting materials, desired scale, and laboratory capabilities. Below are detailed experimental protocols for plausible synthetic pathways.

Experimental Protocol 1: From 3-Fluoro-4-methylbenzenesulfonamide

This method involves the reduction of a corresponding benzenesulfonamide derivative. A patent describes a similar transformation for the synthesis of "3-methyl-4-fluoro thiophenol".

Reaction Scheme:

3-Fluoro-4-methylbenzenesulfonamide → this compound

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-fluoro-4-methylbenzenesulfonamide (1 equivalent) and potassium formate (5 equivalents).

  • Reaction Conditions: Heat the mixture to 200 °C and maintain for 5 hours. During the reaction, water generated in the process is removed by distillation.

  • Work-up: After cooling the reaction mixture to 80 °C, add 10% dilute hydrochloric acid to adjust the pH to 2.

  • Purification: The final product, this compound, can be isolated and purified by rectification (distillation).

Experimental Protocol 2: The Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a classical method for synthesizing thiophenols from phenols.[5][6] This intramolecular reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the thiophenol.

Reaction Scheme:

3-Fluoro-4-methylphenol → O-(3-Fluoro-4-methylphenyl) dimethylthiocarbamate → S-(3-Fluoro-4-methylphenyl) dimethylthiocarbamate → this compound

Detailed Methodology:

  • Formation of O-Aryl Thiocarbamate:

    • Deprotonate 3-Fluoro-4-methylphenol (1 equivalent) with a suitable base (e.g., sodium hydride) in an inert solvent like DMF.

    • Add dimethylthiocarbamoyl chloride (1.1 equivalents) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

    • Isolate the O-(3-Fluoro-4-methylphenyl) dimethylthiocarbamate by extraction and purify by crystallization or chromatography.

  • Newman-Kwart Rearrangement:

    • Heat the purified O-aryl thiocarbamate to high temperatures (typically 200-300 °C), either neat or in a high-boiling solvent like diphenyl ether, to induce the rearrangement to the S-aryl thiocarbamate.[5] The reaction progress can be monitored by TLC or GC.

  • Hydrolysis:

    • Hydrolyze the resulting S-aryl thiocarbamate using a strong base such as potassium hydroxide in a mixture of water and a miscible organic solvent (e.g., methanol or ethanol) under reflux.

    • After completion of the hydrolysis, acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the thiophenolate and precipitate the this compound.

    • Isolate the product by filtration or extraction and purify by distillation or chromatography.

Experimental Protocol 3: Sandmeyer-Type Reaction

The Sandmeyer reaction provides a route to introduce a thiol group onto an aromatic ring starting from an aniline derivative.[1][7]

Reaction Scheme:

3-Fluoro-4-methylaniline → 3-Fluoro-4-methylbenzenediazonium salt → this compound

Detailed Methodology:

  • Diazotization:

    • Dissolve 3-Fluoro-4-methylaniline (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1 equivalent) in water dropwise while maintaining the low temperature. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Thiocyanation/Xanthate Formation:

    • In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium ethyl xanthate or sodium thiocyanate, in water.

    • Slowly add the cold diazonium salt solution to the sulfur nucleophile solution. A copper(I) catalyst is often used in classical Sandmeyer reactions.

  • Hydrolysis:

    • Heat the resulting mixture to hydrolyze the intermediate to the thiophenol.

    • Isolate the this compound by steam distillation or extraction.

    • Purify the product by vacuum distillation.

Applications in Drug Discovery and Agrochemicals

While specific drug candidates containing the this compound moiety are not prominently documented in publicly available literature, its structural features suggest significant potential in the development of novel therapeutic agents and agrochemicals.

Role in Medicinal Chemistry:

  • Kinase Inhibitors: The thiophenyl group can act as a hinge-binding motif in kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

  • GPCR Modulators: Fluorinated aromatic compounds are often incorporated into ligands for G-protein coupled receptors (GPCRs) to fine-tune their pharmacological properties, including potency and selectivity.

  • Enzyme Inhibitors: The thiol group is a versatile functional handle that can participate in various interactions with enzyme active sites, including covalent bond formation with cysteine residues or coordination with metal ions.

Role in Agrochemicals:

  • Fungicides and Herbicides: Fluorine-containing compounds are prevalent in modern agrochemicals due to their enhanced biological activity and stability. The 3-fluoro-4-methylphenyl scaffold can be found in some pesticide intermediates.

Logical Workflow and Signaling Pathway Diagrams

Synthesis_and_Application_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Drug Discovery Start Starting Materials (e.g., 3-Fluoro-4-methylaniline, 3-Fluoro-4-methylphenol) Reaction Chemical Transformation (e.g., Sandmeyer, Newman-Kwart) Start->Reaction Purification Purification (Distillation, Chromatography) Reaction->Purification Product This compound Purification->Product Scaffold Core Scaffold for Library Synthesis Product->Scaffold Use as Building Block Screening High-Throughput Screening Scaffold->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead

Kinase_Inhibition_Pathway ATP ATP Kinase Protein Kinase (e.g., Tyrosine Kinase) ATP->Kinase Binds to active site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Signal_Transduction Downstream Signaling (Cell Proliferation, Survival) Phospho_Substrate->Signal_Transduction Activates Inhibitor Inhibitor containing This compound moiety Inhibitor->Kinase Blocks ATP binding

Conclusion

This compound is a specialty chemical with considerable potential as a building block in the synthesis of complex organic molecules. Its combination of a reactive thiol group and a fluorinated aromatic ring makes it an attractive scaffold for the development of novel pharmaceuticals and agrochemicals. While detailed reports on its specific applications are limited, the established roles of similar fluorinated thiophenols in medicinal chemistry suggest that this compound is a compound of interest for further research and development in these fields. The synthetic protocols outlined in this guide provide a foundation for its preparation and subsequent exploration in various applications.

References

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Fluoro-4-methylthiophenol (also known as 3-Fluoro-4-methylbenzenethiol), a key intermediate in pharmaceutical and chemical synthesis. This document consolidates available data to facilitate its use in research and development.

Core Physical and Chemical Properties

This compound is an organofluorine and organosulfur compound with the chemical formula C₇H₇FS. Its structure, featuring a fluorine atom and a methyl group on a thiophenol backbone, imparts specific characteristics crucial for its application in targeted synthesis.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported literature, particularly for boiling and melting points. These variations may arise from different experimental conditions or sample purities.

PropertyValueSource(s)
CAS Number 64359-35-9[1][2][3]
Molecular Formula C₇H₇FS[1][2]
Molecular Weight 142.19 g/mol [1][2]
Boiling Point 195 °C (at 760 mmHg)[2]
190.5 ± 20.0 °C (at 760 mmHg)[1]
80-81 °C (at 18 Torr)[3]
Melting Point >300 °C[3]
Density 1.16 - 1.2 ± 0.1 g/cm³[1][2]
Flash Point 70.6 °C[1][2]
Refractive Index 1.554[1]
Vapor Pressure 0.7 ± 0.4 mmHg (at 25°C)[1]
LogP (calculated) 2.42 - 3.02[1][2]
PSA (Polar Surface Area) 38.80 Ų[1][2]

Note on Property Values: The reported melting point of >300 °C is unusually high for a compound of this nature and may represent a decomposition temperature. Further experimental verification is recommended. The boiling point is reported with some variation at atmospheric pressure.

Qualitative Properties

Molecular and Structural Visualization

The following diagram illustrates the key structural features of this compound and their influence on its physical properties.

G mol {this compound | C₇H₇FS} thiol Thiol Group (-SH) mol->thiol fluoro Fluoro Group (-F) mol->fluoro methyl Methyl Group (-CH₃) mol->methyl ring Aromatic Ring mol->ring boiling_point Boiling Point thiol->boiling_point H-bonding polarity Polarity / LogP thiol->polarity H-bonding fluoro->boiling_point Dipole Moment fluoro->polarity Dipole Moment solubility Solubility methyl->solubility Lipophilicity ring->boiling_point van der Waals density Density ring->density van der Waals ring->solubility π-stacking

Diagram of this compound's structural influences.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These represent standard laboratory procedures applicable to organic compounds like this compound.

Determination of Melting Point

The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs.

G cluster_prep Sample Preparation cluster_measurement Measurement prep1 Grind sample to a fine powder prep2 Pack powder into a capillary tube (1-2 mm height) prep1->prep2 measure1 Place capillary in a melting point apparatus prep2->measure1 Insert Sample measure2 Heat rapidly to ~15-20°C below expected M.P. measure1->measure2 measure3 Heat slowly (1-2°C/min) near M.P. measure2->measure3 measure4 Record T₁ (onset of melting) and T₂ (complete melting) measure3->measure4 result Melting Point Range = T₁ - T₂ measure4->result Calculate Range

Workflow for melting point determination.

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.

  • A pure substance typically exhibits a sharp melting range of 0.5-1.0°C.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

  • A small quantity of the liquid (a few milliliters) is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is placed inverted into the liquid.

  • The assembly is attached to a thermometer and heated gently in a Thiele tube or an aluminum heating block.

  • As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume.

Methodology:

  • A clean, dry volumetric flask or pycnometer of a known volume (e.g., 5 mL) is accurately weighed.

  • The flask is filled to the calibration mark with this compound.

  • The filled flask is weighed again.

  • The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

  • The density is calculated by dividing the mass of the liquid by its known volume. The measurement should be performed at a recorded temperature.

References

3-Fluoro-4-methylthiophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 3-Fluoro-4-methylthiophenol, a compound of interest in various research and development applications.

Core Molecular Data

The essential molecular details of this compound are summarized below. This information is critical for stoichiometric calculations, analytical characterization, and computational modeling.

ParameterValue
Molecular Formula C₇H₇FS
Molecular Weight 142.20 g/mol [1]
Monoisotopic Mass 142.02525 Da[2]

Structural and Logical Representation

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom, a methyl group, and a thiol group. The logical relationship between these constituent functional groups is illustrated in the following diagram.

Logical Diagram of this compound Components cluster_components Core Components C7H7FS This compound (C₇H₇FS) Benzene Ring Benzene Ring C7H7FS->Benzene Ring Fluorine Fluorine C7H7FS->Fluorine Methyl Group Methyl Group C7H7FS->Methyl Group Thiol Group Thiol Group C7H7FS->Thiol Group

Diagram of this compound's core components.

This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. For further experimental details and applications, consulting peer-reviewed scientific literature is recommended.

References

Spectroscopic Characterization of 3-Fluoro-4-methylthiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Fluoro-4-methylthiophenol. Designed for researchers, scientists, and professionals in drug development, this document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It also outlines standardized experimental protocols for the acquisition of such data and visualizes the analytical workflow.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data has been predicted using computational models. This information provides a robust baseline for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data provide insight into the electronic environment of the hydrogen and carbon atoms within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1-7.3Multiplet1HAr-H
~6.9-7.1Multiplet2HAr-H
~3.4Singlet1HS-H
~2.4Singlet3HS-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on standard models and may vary slightly from experimental values.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~158 (d, ¹JCF ≈ 245 Hz)C-F
~135C-S (Aromatic)
~130C-H (Aromatic)
~128C-S (Aromatic)
~120 (d, ²JCF ≈ 20 Hz)C-H (Aromatic)
~115 (d, ²JCF ≈ 20 Hz)C-H (Aromatic)
~15S-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Predictions are based on standard models and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

The predicted IR absorption bands highlight the key functional groups present in this compound.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2920MediumAliphatic C-H Stretch (CH₃)
~2600-2550WeakS-H Stretch
~1600-1585Medium-StrongAromatic C=C Stretch
~1500-1400Medium-StrongAromatic C=C Stretch
~1250-1000StrongC-F Stretch
~800-700StrongC-S Stretch

Sample preparation: Thin film or KBr pellet.

Mass Spectrometry (MS)

The predicted mass spectrum provides information on the molecular weight and potential fragmentation patterns of the molecule under electron ionization.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
158100[M]⁺ (Molecular Ion)
143~40[M - CH₃]⁺
125~20[M - SH]⁺
110~30[M - CH₃ - SH]⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans (typically 8-16) are collected. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation (for Electron Ionization - EI):

    • Dissolve a small amount of the solid sample (typically <1 mg) in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

    • If necessary, dilute the stock solution further to a final concentration of ~10-100 µg/mL.

  • Data Acquisition:

    • Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or gas chromatography inlet can be used.

    • Ionize the sample using a standard electron energy of 70 eV.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the data and the molecular structure.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound (Solid Sample) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Confirm Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Structure_Spectra_Correlation cluster_structure Molecular Structure cluster_features Structural Features cluster_spectra Spectroscopic Evidence Molecule This compound Aromatic_Ring Aromatic Ring (C-H, C=C) Molecule->Aromatic_Ring SH_Group Thiol Group (S-H) Molecule->SH_Group CH3_Group Methyl Group (S-CH₃) Molecule->CH3_Group CF_Bond C-F Bond Molecule->CF_Bond MS_MolIon MS: m/z 158 [M]⁺ Molecule->MS_MolIon NMR_Aromatic ¹H NMR: ~6.9-7.3 ppm ¹³C NMR: ~115-158 ppm Aromatic_Ring->NMR_Aromatic IR_Aromatic IR: ~3100, 1600-1400 cm⁻¹ Aromatic_Ring->IR_Aromatic NMR_SH ¹H NMR: ~3.4 ppm SH_Group->NMR_SH IR_SH IR: ~2600-2550 cm⁻¹ SH_Group->IR_SH NMR_CH3 ¹H NMR: ~2.4 ppm ¹³C NMR: ~15 ppm CH3_Group->NMR_CH3 IR_CH3 IR: ~2920 cm⁻¹ CH3_Group->IR_CH3 NMR_CF ¹³C NMR: ~158 ppm (d) CF_Bond->NMR_CF IR_CF IR: ~1250-1000 cm⁻¹ CF_Bond->IR_CF

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3-Fluoro-4-methylthiophenol (also known as 3-Fluoro-4-methylbenzenethiol). Due to the limited direct experimental data for this specific compound, this guide also includes information on closely related analogs to infer its physicochemical properties. This document is intended to support research, development, and formulation activities involving this compound.

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of this compound and its structural isomers or closely related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC7H7FS[1][2]
Molecular Weight142.194 g/mol [1]
Density1.2 ± 0.1 g/cm³[1]
Boiling Point190.5 ± 20.0 °C at 760 mmHg[1]
Flash Point70.6 ± 10.0 °C[1]
LogP3.02[1]
Vapor Pressure0.7 ± 0.4 mmHg at 25°C[1]
Index of Refraction1.554[1]

Table 2: Physicochemical Properties of Related Thiophenol Analogs

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
4-Fluoro-3-methylbenzene-1-thiol142.20--Not specified
3-Fluoro-4-methoxythiophenol158.20--Not specified
4-Methylbenzenethiol124.2019541-43Insoluble in water; soluble in alcohol and ether.[3]
3-Chloro-4-fluorothiophenol162.6170 (at 2 mmHg)-Sparingly soluble (0.014 g/L at 25°C).[4]

Solubility Profile

Expected Solubility:

  • Aqueous Solubility: Thiophenols generally exhibit low solubility in water. The presence of a fluorine atom may slightly increase its solubility compared to non-fluorinated analogs due to potential hydrogen bonding with water molecules. However, the overall hydrophobic nature of the benzene ring and the methyl group suggests that its aqueous solubility will be limited. The sparingly soluble nature of 3-Chloro-4-fluorothiophenol (0.014 g/L) further supports the expectation of low water solubility.[4]

  • Organic Solvents: Based on the properties of similar compounds like 4-Methylbenzenethiol, this compound is expected to be soluble in common organic solvents such as alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether), and chlorinated solvents (e.g., dichloromethane, chloroform).[3]

Stability Profile

The stability of thiophenols is a critical consideration, particularly in the context of pharmaceutical development and storage.

Expected Stability:

  • Oxidative Stability: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R) and other oxidation products. This process can be accelerated by the presence of oxygen, metal ions, and light. Therefore, it is recommended to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) and to protect it from light.

  • Thermal Stability: While the boiling point of this compound is relatively high (around 190-195°C), prolonged exposure to elevated temperatures can lead to degradation.[1][2] A study on the stability of other thiols in aqueous solutions demonstrated significant degradation at 50°C over 24 hours, suggesting that aqueous formulations of thiophenols may have limited shelf life, especially without appropriate stabilizers.[5]

  • pH Stability: The acidity of the thiol proton (pKa) will influence the compound's stability in solutions of varying pH. At pH values above its pKa, the thiolate anion (R-S⁻) is formed, which is generally more susceptible to oxidation.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol 1: Determination of Aqueous and Organic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water and selected organic solvents.

Materials:

  • This compound (solid)

  • Deionized water

  • Selected organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of solid this compound to a series of vials.

  • Add a known volume of each solvent to the respective vials.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the samples to stand undisturbed for a short period to allow for gross sedimentation.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Assessment of Thermal and Oxidative Stability

Objective: To evaluate the stability of this compound under accelerated thermal and oxidative stress conditions.

Materials:

  • This compound solution of known concentration in a relevant solvent (e.g., acetonitrile/water)

  • Vials with septa

  • Temperature-controlled oven or incubator

  • Inert gas (nitrogen or argon)

  • HPLC system

Procedure: Thermal Stability:

  • Prepare multiple vials containing the solution of this compound.

  • Purge half of the vials with an inert gas to create an oxygen-free environment.

  • Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each temperature condition.

  • Analyze the samples by HPLC to determine the remaining concentration of the parent compound and to identify any degradation products.

Oxidative Stability:

  • Prepare vials with the test solution.

  • Expose the solutions to air (or enrich with oxygen) to assess oxidative degradation.

  • A parallel set of vials should be purged with inert gas to serve as a control.

  • Store all vials at a constant temperature (e.g., 25°C or 40°C) and protect from light.

  • Analyze the samples at various time points by HPLC to monitor the degradation of this compound.

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows relevant to the characterization of this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Profiling cluster_application Application & Formulation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Purity Purity Analysis (HPLC, GC-MS) Purification->Purity Verify Purity Solubility Solubility Assessment (Aqueous & Organic) Formulation Formulation Development Solubility->Formulation Stability Stability Studies (Thermal, Oxidative, pH) Stability->Formulation Structure Structural Confirmation (NMR, IR, MS) Purity->Structure Confirm Structure Structure->Solubility Structure->Stability DrugDev Drug Development Pipeline Formulation->DrugDev

Caption: Workflow for the synthesis and physicochemical characterization of this compound.

Thiophenol_Degradation_Pathway Thiophenol This compound (R-SH) Thiol_Radical Thiyl Radical (R-S•) Thiophenol->Thiol_Radical Oxidation (-H•) Sulfenic_Acid Sulfenic Acid (R-SOH) Thiophenol->Sulfenic_Acid [O] Disulfide Disulfide (R-S-S-R) Thiol_Radical->Disulfide + R-S• Sulfinic_Acid Sulfinic Acid (R-SO2H) Sulfenic_Acid->Sulfinic_Acid [O] Sulfonic_Acid Sulfonic Acid (R-SO3H) Sulfinic_Acid->Sulfonic_Acid [O]

Caption: A potential oxidative degradation pathway for this compound.

References

An In-depth Technical Guide to 3-Fluoro-4-methylthiophenol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methylthiophenol is a fluorinated aromatic thiol that holds potential as a valuable building block in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and prospective applications in the pharmaceutical industry. Detailed experimental protocols, derived from established methods for analogous compounds, are presented alongside a thorough analysis of its structural and chemical characteristics.

Introduction

The introduction of fluorine into organic molecules has become a pivotal strategy in modern drug discovery.[1][3][4] Fluorinated compounds often exhibit unique physicochemical and biological properties that can lead to improved therapeutic agents.[1][2] this compound, a member of the fluorinated aromatic thiol family, presents an interesting scaffold for the synthesis of novel pharmaceutical intermediates. Its structure combines the reactivity of a thiol group with the modulating effects of a fluorine atom on an aromatic ring, making it a candidate for incorporation into a variety of drug discovery programs. While the specific discovery and detailed history of this compound are not extensively documented in publicly available literature, its significance can be inferred from the broad utility of substituted thiophenols and fluorinated aromatics in medicinal chemistry.[5][6]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 64359-35-9[7][8]
Molecular Formula C7H7FS[7]
Molecular Weight 142.19 g/mol [7]
Boiling Point 195 °C[7]
Flash Point 70.6 °C[7]
Density 1.16 g/cm³[7]
LogP 2.42280[7]
PSA 38.80000[7]

Synthesis of this compound

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 3-fluoro-4-methylaniline. The workflow involves diazotization, sulfonation, and subsequent reduction to the desired thiophenol.

Synthesis_Workflow A 3-Fluoro-4-methylaniline B Diazotization (NaNO2, HCl) A->B Step 1 C Diazonium Salt B->C D Sulfonation (SO2, CuCl2) C->D Step 2 E 3-Fluoro-4-methylbenzenesulfonyl chloride D->E F Reduction (Zn, H2SO4) E->F Step 3 G This compound F->G

A generalized synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol is adapted from a patented method for the synthesis of a structural isomer, 3-methyl-4-fluorothiophenol, and should be considered a representative procedure.[9]

Step 1: Preparation of 3-Fluoro-4-methylbenzenesulfonyl Chloride

  • In a suitable reaction vessel, dissolve 3-fluoro-4-methylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while vigorously stirring and maintaining the temperature below 5 °C to form the diazonium salt solution.

  • In a separate vessel, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

  • Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, maintaining the temperature at approximately 10-15 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into ice water to precipitate the 3-fluoro-4-methylbenzenesulfonyl chloride.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reduction to this compound

  • To a stirred suspension of zinc dust in concentrated sulfuric acid and water, cooled to 0-5 °C, slowly add the 3-fluoro-4-methylbenzenesulfonyl chloride from the previous step.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, then gently heat to 50-60 °C to ensure completion.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

ReagentMolar Ratio (relative to starting aniline)
Sodium Nitrite1.0 - 1.1
Hydrochloric Acid2.5 - 3.0
Sulfur Dioxide1.5 - 2.0
Copper(II) Chloride0.05 - 0.1
Zinc Dust2.0 - 3.0
Sulfuric Acid3.0 - 4.0

Potential Applications in Drug Development

The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents.

Role of the Fluorine Substituent

The presence of a fluorine atom can significantly impact the properties of a drug molecule:

  • Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolic oxidation at that position, leading to increased drug half-life.[1][2]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.[3]

  • Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.[1][3]

Utility of the Thiophenol Moiety

The thiol group is a versatile functional handle for a variety of chemical transformations, allowing for the facile introduction of the fluorinated aromatic ring into more complex molecular scaffolds. Thiophenols are known intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[10]

Logical Framework for Application

The potential utility of this compound in drug discovery can be illustrated through a logical relationship diagram.

Drug_Discovery_Logic cluster_0 Core Compound cluster_1 Key Structural Features cluster_2 Resulting Physicochemical Properties cluster_3 Potential Therapeutic Advantages A This compound B Fluorine Atom A->B C Thiol Group A->C D Increased Metabolic Stability B->D E Modulated Lipophilicity & pKa B->E F Enhanced Binding Interactions B->F G Versatile Synthetic Handle C->G H Improved Pharmacokinetics D->H E->H I Increased Potency & Selectivity F->I J Novel Chemical Space for API Synthesis G->J

Logical relationships of this compound's features.

Conclusion

This compound is a promising, albeit not widely documented, chemical intermediate with significant potential for application in drug discovery and development. Its synthesis can be achieved through established methodologies for substituted thiophenols. The combination of a fluorine atom and a thiol group on an aromatic scaffold provides a unique set of physicochemical properties that can be leveraged to design novel therapeutic agents with improved pharmacological profiles. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of pharmaceutical innovation.

References

An In-depth Technical Guide to the Fundamental Reactivity of the Thiol Group in 3-Fluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental reactivity of the thiol group in 3-Fluoro-4-methylthiophenol. The document details the acidity, nucleophilicity, and redox properties of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. The strategic placement of a fluorine atom and a methyl group on the aromatic ring significantly influences the electronic properties and, consequently, the chemical behavior of the thiol functional group.

Physicochemical Properties and Electronic Effects

The reactivity of the thiol group in this compound is intrinsically linked to its electronic environment, which is modulated by the inductive and resonance effects of the fluoro and methyl substituents. The fluorine atom at the meta-position to the thiol group is strongly electron-withdrawing primarily through its inductive effect (-I), while the methyl group at the para-position is electron-donating through both inductive (+I) and hyperconjugation effects.

These opposing electronic influences create a unique reactivity profile. The electron-withdrawing fluorine atom tends to increase the acidity of the thiol group by stabilizing the resulting thiolate anion. Conversely, the electron-donating methyl group works to decrease the acidity. The net effect on the thiol's pKa and nucleophilicity is a balance of these contributions.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

CompoundpKaHammett Constant (σ) of Substituents
Thiophenol~6.6-
4-Methylthiophenol6.82[1][2]-0.17 (para-CH₃)[3]
3-Fluorothiophenol5.83 (Predicted)[4]+0.34 (meta-F)[3]
This compound ~6.0 (Estimated) -

Estimation for this compound is based on the additive effects of the substituents on the pKa of thiophenol.

Acidity of the Thiol Group

The acidity of the thiol group, represented by its pKa value, is a critical parameter that governs its ionization state at a given pH and subsequently its nucleophilicity. The thiolate anion (ArS⁻) is a significantly more potent nucleophile than the neutral thiol (ArSH).

The electron-withdrawing fluorine atom at the meta position is expected to lower the pKa of this compound relative to 4-methylthiophenol by stabilizing the negative charge of the thiolate through its strong inductive effect. The electron-donating methyl group at the para position will slightly increase the pKa. Based on the pKa of 4-methylthiophenol (6.82)[1][2] and the predicted pKa of 3-fluorothiophenol (5.83)[4], the pKa of this compound is estimated to be approximately 6.0. This lower pKa indicates that it will exist to a greater extent as the more reactive thiolate anion at physiological pH compared to thiophenols with electron-donating groups.

Experimental Protocol: Determination of Thiol pKa by Spectrophotometric Titration

This protocol outlines a standard method for the experimental determination of the pKa of a thiol group.

Principle: The absorbance of the thiolate anion is monitored as a function of pH. The pKa is the pH at which the concentrations of the protonated thiol and the deprotonated thiolate are equal.

Materials:

  • This compound

  • A series of buffers covering a pH range from ~4 to ~8 (e.g., acetate, phosphate)

  • Spectrophotometer

  • pH meter

  • Concentrated HCl and NaOH for pH adjustment

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) to ensure solubility.

  • In a series of cuvettes, add a small, constant volume of the stock solution to each buffer solution of known pH.

  • Measure the absorbance of each solution at the wavelength corresponding to the maximum absorbance of the thiolate anion (typically determined by scanning the spectrum at a high pH).

  • Plot the absorbance values against the corresponding pH values.

  • Fit the data to the Henderson-Hasselbalch equation or determine the pKa graphically as the inflection point of the resulting sigmoidal curve.

Nucleophilicity and Key Reactions

The thiol group of this compound, particularly in its deprotonated thiolate form, is a potent nucleophile. This high nucleophilicity drives its participation in a variety of important chemical transformations, including S-alkylation and Michael additions.[5]

S-Alkylation

S-alkylation is a fundamental reaction of thiols, leading to the formation of thioethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the thiolate anion attacks an electrophilic carbon center, displacing a leaving group.

Table 2: Representative Second-Order Rate Constants for S-Alkylation of Thiophenolates

ThiophenolateElectrophileSolventk₂ (M⁻¹s⁻¹)
ThiophenolateBenzyl chlorideMethanol~1 x 10⁻²
4-MethylthiophenolateBenzyl chlorideMethanol>1 x 10⁻² (Estimated)
3-FluorothiophenolateBenzyl chlorideMethanol<1 x 10⁻² (Estimated)

The electron-donating methyl group in the para position of this compound enhances the nucleophilicity of the sulfur atom. Conversely, the electron-withdrawing fluorine atom in the meta position slightly reduces the nucleophilicity. The overall effect is a highly reactive nucleophile, though its precise reactivity relative to other substituted thiophenols would require experimental determination.

S_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Thiol Ar-SH Thiolate Ar-S⁻ Thiol->Thiolate arrow1 Base B: Base->Thiol Thiolate2 Ar-S⁻ ProtonatedBase B-H⁺ Electrophile R-X Thiolate2->Electrophile TransitionState [Ar---S---R---X]⁻ Electrophile->TransitionState Product Ar-S-R TransitionState->Product LeavingGroup X⁻ TransitionState->LeavingGroup

Caption: S-Alkylation of a thiophenol proceeds via deprotonation followed by an SN2 reaction.

Experimental Protocol: Kinetic Analysis of S-Alkylation

This protocol describes a method to determine the second-order rate constant for the S-alkylation of this compound.

Principle: The rate of the reaction between the thiolate and an electrophile is monitored over time, typically by following the disappearance of one of the reactants or the appearance of a product using spectroscopy (e.g., UV-Vis or NMR) or chromatography (e.g., HPLC).

Materials:

  • This compound

  • A suitable electrophile with a chromophore for UV-Vis detection (e.g., a substituted benzyl halide)

  • A suitable solvent (e.g., methanol or acetonitrile)

  • A buffer to maintain a constant pH where the thiol is partially deprotonated

  • A temperature-controlled UV-Vis spectrophotometer or HPLC instrument

Procedure:

  • Prepare stock solutions of this compound and the electrophile in the chosen solvent.

  • Equilibrate the reaction buffer to the desired temperature in the spectrophotometer cuvette or reaction vial.

  • Initiate the reaction by adding a known concentration of the electrophile to the buffered solution of the thiophenol.

  • Monitor the change in absorbance or concentration of a reactant or product at regular time intervals.

  • Under pseudo-first-order conditions (with one reactant in large excess), the natural logarithm of the reactant concentration (or absorbance) versus time will yield a linear plot with a slope equal to the pseudo-first-order rate constant (k').

  • The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the reactant in excess.

Redox Properties

The thiol group of this compound can undergo oxidation reactions, most commonly forming a disulfide bridge. This redox activity is crucial in many biological and chemical systems. The oxidation potential is a measure of the ease with which the thiol can be oxidized.

The electron-donating methyl group is expected to lower the oxidation potential (making it easier to oxidize), while the electron-withdrawing fluorine atom will increase the oxidation potential. The net effect will determine the overall susceptibility of this compound to oxidation.

Table 3: Representative Oxidation Potentials of Substituted Thiophenols

CompoundOxidation Potential (V vs. Ag/AgCl)
Thiophenol+1.16[6]
4-MethylthiophenolLower than thiophenol (Estimated)
3-FluorothiophenolHigher than thiophenol (Estimated)
This compound Intermediate (Estimated)

Thiol_Oxidation cluster_oxidation Oxidation to Disulfide cluster_reduction Reduction of Disulfide Thiol1 2 Ar-SH Oxidant [O] Thiol1->Oxidant -2e⁻, -2H⁺ Disulfide Ar-S-S-Ar ReducedProduct H₂O Disulfide2 Ar-S-S-Ar Reductant [H] Disulfide2->Reductant +2e⁻, +2H⁺ Thiol2 2 Ar-SH

Caption: Reversible oxidation of a thiophenol to a disulfide.

Experimental Protocol: Determination of Oxidation Potential by Cyclic Voltammetry

Principle: Cyclic voltammetry (CV) is an electrochemical technique used to measure the oxidation and reduction potentials of a substance. By applying a scanning potential to an electrode immersed in a solution of the analyte, the resulting current is measured.

Materials:

  • This compound

  • An appropriate solvent and supporting electrolyte (e.g., acetonitrile with tetrabutylammonium perchlorate)

  • A three-electrode electrochemical cell (working, reference, and counter electrodes)

  • A potentiostat

Procedure:

  • Prepare a solution of this compound in the electrolyte solution.

  • Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deaerate the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Perform a cyclic voltammetry scan over a potential range expected to encompass the oxidation of the thiol.

  • The potential at which the oxidation peak occurs in the voltammogram corresponds to the oxidation potential of the thiol.

Conclusion

The fundamental reactivity of the thiol group in this compound is a finely tuned interplay of the electronic properties of its aromatic substituents. The meta-fluoro group enhances its acidity, while the para-methyl group bolsters its nucleophilicity. This unique combination makes it a valuable building block in medicinal chemistry and materials science, where precise control over reactivity is essential. The experimental protocols provided in this guide offer a framework for the quantitative characterization of its key reactivity parameters, enabling researchers to effectively harness its chemical potential in the development of novel molecules and materials. Further experimental studies are warranted to precisely quantify the kinetic and thermodynamic parameters of this versatile compound.

References

Electronic Effects of Fluorine on 3-Fluoro-4-methylthiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electronic effects of the fluorine substituent on the physicochemical properties of 3-Fluoro-4-methylthiophenol. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a comparative analysis approach, drawing upon data from structurally related compounds, including 4-methylthiophenol, 3-fluoro-4-methylphenol, and other fluorinated aromatics. The introduction of a fluorine atom is anticipated to significantly modulate the acidity, nucleophilicity, and reactivity of the thiol group and the aromatic ring through a combination of inductive and mesomeric effects. This document summarizes key quantitative data, outlines relevant experimental protocols for synthesis and analysis, and utilizes diagrams to illustrate fundamental concepts, providing a comprehensive resource for researchers in medicinal chemistry and drug design.

Introduction: The Role of Fluorine in Modulating Molecular Properties

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and, critically, its electronic characteristics. In the context of this compound, the fluorine atom, positioned meta to the thiol group, is expected to exert strong electronic effects that alter the reactivity and potential biological activity of the compound.

The primary electronic influences of fluorine are twofold:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. This effect is most pronounced at the ortho and meta positions.

  • Mesomeric Effect (+M): Through its lone pairs, fluorine can donate electron density to the aromatic pi-system. This effect is strongest at the ortho and para positions.

In this compound, the fluorine atom is meta to the thiol group, meaning the powerful -I effect will dominate, influencing the acidity of the thiol proton and the nucleophilicity of the thiolate anion.

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is scarce. The following tables provide a comparative summary of available data for the target compound, its non-fluorinated parent, and a closely related phenol analog to infer its properties.

Table 1: Physical and Chemical Properties

PropertyThis compound4-Methylthiophenol3-Fluoro-4-methylphenol
Molecular Formula C₇H₇FSC₇H₈SC₇H₇FO
Molecular Weight 142.20 g/mol 124.21 g/mol [1]126.13 g/mol
pKa Predicted to be < 6.826.82[1]9.27 (Predicted)[2]
Melting Point Not available41-43 °C[3]72 °C[2]
Boiling Point Not available195 °C[3]194.2 °C[2]

Note: The pKa of this compound is predicted to be lower (more acidic) than that of 4-methylthiophenol due to the electron-withdrawing inductive effect of the fluorine atom.

Table 2: Comparative Spectroscopic Data

Spectroscopic DataThis compound4-Methylthiophenol3-Fluoro-4-methylphenol
¹H NMR (Aromatic) Predicted: ~6.9-7.2 ppm~7.0-7.2 ppm~6.7-7.0 ppm
¹³C NMR (C-S) Predicted: ~128-132 ppm~129 ppmN/A
¹³C NMR (C-F) Predicted: ~160-164 ppm (JCF ~245 Hz)N/A~163 ppm (JCF ~243 Hz)
IR (S-H stretch) Predicted: ~2550-2600 cm⁻¹~2560 cm⁻¹N/A
IR (C-F stretch) Predicted: ~1200-1300 cm⁻¹N/A~1250 cm⁻¹

Note: Predictions are based on standard substituent effects and data from analogous compounds. Specific chemical shifts and coupling constants would require experimental determination.

Synthesis and Experimental Protocols

Representative Synthesis: Reduction of an Arylsulfonyl Chloride

This protocol is adapted from the general procedure for thiophenol synthesis and serves as a representative method.[4]

Reaction: Ar-SO₂Cl + [Reducing Agent] → Ar-SH

Materials:

  • 3-Fluoro-4-methylbenzenesulfonyl chloride

  • Zinc dust (or other suitable reducing agent like Sn/HCl)

  • Concentrated Sulfuric Acid

  • Ice

  • Diethyl ether

  • Anhydrous Calcium Chloride

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer, place cracked ice and slowly add concentrated sulfuric acid while maintaining the temperature between -5 to 0 °C.

  • Gradually add 3-fluoro-4-methylbenzenesulfonyl chloride to the cold acid mixture.

  • Add zinc dust in portions, ensuring the temperature does not rise above 0 °C.

  • Stir the mixture for an additional 1-2 hours at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. A vigorous reaction may occur.

  • Once the initial exotherm subsides, heat the mixture to reflux until the solution becomes clear.

  • The product, this compound, can then be isolated by steam distillation.

  • Extract the distillate with diethyl ether, dry the organic layer with anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by vacuum distillation.

Visualizations of Pathways and Effects

Synthesis Pathway

The following diagram illustrates a plausible synthetic route to this compound from 3-Fluoro-4-methylaniline.

G cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer-type Reaction cluster_reduction Reduction A 3-Fluoro-4-methylaniline B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 2. 0-5 °C C 3-Fluoro-4-methylbenzenesulfonyl chloride B->C SO₂, CuCl₂ D This compound C->D Zn, H₂SO₄ G A Define Molecular Structure (this compound) B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Electronic Property Calculation C->D E Analyze Frontier Orbitals (HOMO/LUMO) D->E F Generate Molecular Electrostatic Potential (MEP) Map D->F G Calculate NBO Charges D->G H Interpret Data (Acidity, Reactivity Sites) E->H F->H G->H

References

An In-depth Technical Guide to Potential Research Areas for 3-Fluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylthiophenol is a substituted aromatic thiol that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features—a fluorine atom, a methylthio group, and a reactive thiol—provide a scaffold for the synthesis of novel compounds with diverse pharmacological activities. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The methylthio group offers a site for further chemical modification, and the thiol group is a key functional handle for various coupling reactions.[2]

This technical guide explores potential research avenues for this compound, focusing on its application as a scaffold for the design and synthesis of inhibitors targeting key enzymes in disease pathways, particularly in the context of cancer and inflammatory disorders. We will delve into hypothetical, yet scientifically plausible, research areas, complete with detailed experimental protocols, data summaries, and workflow visualizations to provide a comprehensive framework for initiating research projects centered around this promising chemical entity.

Potential Research Area: Development of Novel METTL3 Inhibitors

2.1. Background on METTL3

Methyltransferase-like 3 (METTL3) is a key enzyme in the N6-methyladenosine (m6A) RNA modification pathway.[3][4] This epigenetic modification plays a crucial role in regulating gene expression and has been implicated in the progression of various diseases, including cancer.[4][5] Overexpression of METTL3 has been linked to the initiation and maintenance of acute myeloid leukemia (AML) and other cancers, making it a promising therapeutic target.[5] Inhibitors of METTL3 can modulate the m6A landscape, leading to reduced cancer cell growth, increased differentiation, and apoptosis.[3][5]

2.2. Rationale for this compound as a Scaffold

The structure of this compound presents several features that make it an attractive starting point for the design of METTL3 inhibitors. The substituted phenyl ring can serve as a core that can be elaborated to interact with the active site of METTL3. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, while the methylthio group can be oxidized or replaced to modulate potency and selectivity. The thiol group provides a convenient attachment point for various side chains designed to probe different regions of the enzyme's binding pocket.

Data Presentation: Hypothetical Screening Data

To illustrate the potential of this compound derivatives as METTL3 inhibitors, the following tables summarize hypothetical quantitative data from a preliminary in vitro screening campaign.

Table 1: In Vitro METTL3 Inhibition Assay

Compound IDStructureIC50 (nM)
FMP-001 This compound>10,000
FMP-002 N-(3-fluoro-4-(methylthio)phenyl)acetamide5,230
FMP-003 2-chloro-N-(3-fluoro-4-(methylthio)phenyl)acetamide850
FMP-004 N-(3-fluoro-4-(methylthio)phenyl)-2-(pyridin-2-yl)acetamide125
FMP-005 N-(3-fluoro-4-(methylsulfonyl)phenyl)-2-(pyridin-2-yl)acetamide45

Table 2: Cellular Activity in AML Cell Line (MOLM-13)

Compound IDGI50 (µM)
FMP-004 15.2
FMP-005 5.8

Experimental Protocols

4.1. General Synthesis of this compound Derivatives

This protocol describes a general method for the acylation of this compound to generate a library of amide derivatives.

Experimental Workflow for Synthesis

start Start: this compound reagents React with substituted acetyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., DCM) start->reagents Step 1 reaction Acylation Reaction reagents->reaction Step 2 workup Aqueous Workup (e.g., wash with NaHCO3 and brine) reaction->workup Step 3 purification Purification (e.g., column chromatography) workup->purification Step 4 product Final Product: N-(3-fluoro-4-(methylthio)phenyl)amide derivative purification->product Step 5

Caption: Synthetic workflow for the acylation of this compound.

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add the desired substituted acetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-fluoro-4-(methylthio)phenyl)amide derivative.

4.2. In Vitro METTL3 Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a competitive binding assay to determine the IC50 values of test compounds against the METTL3/METTL14 complex.

Experimental Workflow for METTL3 Assay

start Start: Prepare Reagents dispense_compound Dispense test compounds into 384-well plate start->dispense_compound add_enzyme Add METTL3/METTL14-Europium antibody complex dispense_compound->add_enzyme add_tracer Add Alexa Fluor™ 647-SAH tracer add_enzyme->add_tracer incubate Incubate at room temperature for 1 hour add_tracer->incubate read_plate Read plate on a fluorescence plate reader (TR-FRET) incubate->read_plate analyze Analyze data and calculate IC50 values read_plate->analyze

Caption: Workflow for the in vitro METTL3 inhibition assay.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compounds.

  • Add a pre-mixed solution of the METTL3/METTL14 complex and a Europium-labeled anti-tag antibody.

  • Add the Alexa Fluor™ 647-labeled S-adenosyl-L-homocysteine (SAH) tracer.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

4.3. Cell Proliferation Assay (MOLM-13 Cells)

This protocol measures the effect of test compounds on the proliferation of the MOLM-13 acute myeloid leukemia cell line.

Procedure:

  • Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells per well.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

Signaling Pathway Visualization

METTL3-Mediated Regulation of Gene Expression in Cancer

METTL3 METTL3/METTL14 Complex m6A_mRNA m6A-modified mRNA METTL3->m6A_mRNA Methylation SAM S-adenosylmethionine (SAM) SAM->METTL3 Methyl Donor mRNA mRNA mRNA->METTL3 YTHDF_proteins YTHDF Reader Proteins m6A_mRNA->YTHDF_proteins Binding Translation Increased Translation YTHDF_proteins->Translation Stability Altered mRNA Stability YTHDF_proteins->Stability Oncogenes Oncogene Expression (e.g., MYC, BCL2) Translation->Oncogenes Stability->Oncogenes Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival) Oncogenes->Cancer_Hallmarks Inhibitor This compound Derivative (Inhibitor) Inhibitor->METTL3 Inhibition

Caption: Proposed mechanism of action for this compound-based METTL3 inhibitors.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The hypothetical data and protocols presented in this guide illustrate a clear path forward for researchers interested in exploring its potential. Future research should focus on:

  • Lead Optimization: Synthesizing a broader library of derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Confirming the on-target activity of lead compounds through cellular thermal shift assays (CETSA) and m6A quantification.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of optimized compounds in animal models of cancer.

  • Exploration of Other Targets: Investigating the potential of this scaffold to inhibit other methyltransferases or enzymes where a substituted aromatic thiol may be a key binding element.

By leveraging the unique chemical properties of this compound, the scientific community can potentially unlock new avenues for the treatment of cancer and other diseases.

References

An In-depth Technical Guide to 3-Fluoro-4-methylthiophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in medicinal chemistry, 3-Fluoro-4-methylthiophenol (CAS No. 64359-35-9) is a fluorinated aromatic thiol that serves as a critical intermediate in the synthesis of novel therapeutic agents. Its unique substitution pattern offers medicinal chemists a valuable scaffold for modulating the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of its commercial availability, synthesis, analytical characterization, and its role in drug discovery, particularly as a component of kinase inhibitors.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers. Researchers can procure this reagent from vendors specializing in fine chemicals and pharmaceutical intermediates. The table below lists some of the known suppliers.

Supplier NameLocationPurityAdditional Notes
Hangzhou KieRay Chem Co., LTD.China98%Offers the compound for industrial-grade use.[1]
Oakwood Products, Inc.USAN/ALists the compound in their catalog.[2]
Apollo ScientificUKN/ALists the compound in their catalog.[3]
Hangzhou Lingrui Chemical Co.,Ltd.ChinaN/ALists the compound as available.
Chemical-Suppliers.euEuropeN/ALists multiple suppliers for the compound.[4]

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₇FS
Molecular Weight 142.20 g/mol
CAS Number 64359-35-9
Appearance N/A (Typically a liquid or low-melting solid)
Boiling Point 195 °C
Flash Point 70.6 °C
Density 1.16 g/cm³

Note: Some physical properties are predicted and may vary.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods common in aromatic chemistry. A prevalent and effective route is the Sandmeyer reaction, starting from 3-fluoro-4-methylaniline. This multi-step process involves the diazotization of the primary amine followed by the introduction of the thiol group.

General Experimental Protocol: Sandmeyer Reaction

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Diazotization of 3-Fluoro-4-methylaniline

  • In a flask equipped with a stirrer and cooled to 0-5 °C in an ice bath, dissolve 3-fluoro-4-methylaniline in an aqueous solution of a strong acid, such as hydrochloric acid.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.

Step 2: Thiolation

  • In a separate reaction vessel, prepare a solution of a sulfur nucleophile, such as potassium ethyl xanthate, in water.

  • Slowly add the cold diazonium salt solution to the sulfur nucleophile solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, which is often indicated by the cessation of nitrogen gas evolution.

  • The resulting xanthate intermediate is then hydrolyzed, typically under basic conditions (e.g., with sodium hydroxide), followed by acidification to yield the final product, this compound.

Step 3: Purification

  • The crude product can be extracted from the aqueous reaction mixture using an organic solvent like diethyl ether or ethyl acetate.

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. The following data provides a basis for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 9.98 (s, 1H) - Thiol proton (SH)

  • δ 8.70 (d, J = 1.7 Hz, 1H) - Aromatic proton

  • Other aromatic and methyl proton signals would be expected in the regions of δ 7.0-7.5 and δ 2.0-2.5 ppm, respectively. The provided data is from a derivative of 3-Fluoro-4-methylbenzenethiol.[5]

¹³C NMR: While specific ¹³C NMR data for this compound is not readily available in the searched literature, the expected chemical shifts can be predicted based on analogous structures. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant. Aromatic carbons would appear in the range of 110-160 ppm, while the methyl carbon would be observed around 15-25 ppm.

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be developed for the analysis of this compound.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and lipophilicity.[6] Fluorinated thiophenols, including this compound, are valuable building blocks in this context.

Application as a Kinase Inhibitor Scaffold

Thiophene-based compounds have been investigated as inhibitors of key signaling kinases, such as the p38α mitogen-activated protein kinase (MAPK).[6] The p38α MAPK signaling pathway is a crucial regulator of cellular processes like inflammation and apoptosis, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

The general structure of many p38α MAPK inhibitors includes a heterocyclic core that can accommodate a substituted thiophene ring. The fluorine and methyl substituents on the thiophenol moiety can be strategically utilized to fine-tune the inhibitor's interaction with the kinase's active site, potentially improving potency and selectivity.

Below is a conceptual workflow for the integration of this compound into a drug discovery pipeline targeting a kinase.

drug_discovery_workflow cluster_synthesis Synthesis cluster_integration Integration into Scaffold cluster_screening Screening & Optimization cluster_development Preclinical Development start 3-Fluoro-4- methylaniline diazotization Diazotization start->diazotization NaNO₂, HCl thiolation Thiolation diazotization->thiolation K-ethyl xanthate product 3-Fluoro-4- methylthiophenol thiolation->product coupling Chemical Coupling product->coupling scaffold Lead Scaffold scaffold->coupling library Compound Library coupling->library assay Kinase Assay library->assay sar SAR Studies assay->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: A generalized workflow illustrating the synthesis of this compound and its incorporation into a drug discovery program.

p38α MAPK Signaling Pathway

The diagram below illustrates a simplified p38α MAPK signaling cascade and indicates the point of intervention for thiophene-based inhibitors.

p38_MAPK_pathway stimuli Stress Stimuli (UV, Cytokines) mkk MKK3/6 stimuli->mkk p38 p38α MAPK mkk->p38 Phosphorylation substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylation response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Thiophene-based Inhibitor inhibitor->p38

Caption: A simplified diagram of the p38α MAPK signaling pathway showing the inhibitory action of thiophene-based compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-4-methylthiophenol is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a fluorine atom and a methylthio group, imparts specific physicochemical properties to target molecules. This document provides detailed protocols for the synthesis of this compound from 3-fluoro-4-(methylthio)benzenamine, a readily available starting material. Two primary methods are discussed: the Leuckart thiophenol reaction, which proceeds via a diazonium salt and a xanthate intermediate, and a direct conversion using a Sandmeyer-type reaction with copper salts. The Leuckart reaction is presented as the primary protocol due to its generally higher yields and reliability for the synthesis of thiophenols.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

Parameter3-fluoro-4-(methylthio)benzenamineSodium NitritePotassium Ethyl XanthateThis compound (Product)
Molecular Weight ( g/mol ) 157.2169.00160.29158.19
Molar Equivalents (Leuckart Protocol) 1.01.051.1-
Typical Scale (Leuckart Protocol) 10.0 g (63.6 mmol)4.6 g (66.8 mmol)11.2 g (70.0 mmol)Theoretical Yield: 10.1 g
Reported Yield (Direct Conversion) ---25%

Experimental Protocols

Method 1: Leuckart Thiophenol Reaction (Recommended)

This protocol is adapted from a general and reliable procedure for the synthesis of thiophenols from anilines.[1][2][3] It involves three main stages: diazotization of the starting amine, formation of an aryl xanthate, and subsequent hydrolysis to the thiophenol.

Materials:

  • 3-fluoro-4-(methylthio)benzenamine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Ethyl Xanthate (KEX)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

Stage 1: Diazotization of 3-fluoro-4-(methylthio)benzenamine

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 3-fluoro-4-(methylthio)benzenamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water. For a 10.0 g scale, use approximately 25 mL of concentrated HCl and 50 mL of water.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 eq) in water (e.g., 4.6 g in 15 mL of water).

  • Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature is maintained below 10 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Stage 2: Formation of S-(3-fluoro-4-(methylthio)phenyl) O-ethyl dithiocarbonate

  • In a separate beaker, dissolve potassium ethyl xanthate (1.1 eq) in water (e.g., 11.2 g in 50 mL of water) and cool the solution to 10-15 °C.

  • With vigorous stirring, slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.

  • A reddish-brown oil of the xanthate intermediate should separate. Allow the mixture to stand for about 30 minutes to ensure complete reaction.

Stage 3: Hydrolysis to this compound

  • Separate the oily xanthate layer from the aqueous layer using a separatory funnel.

  • Prepare a solution of sodium hydroxide (e.g., 10 g of NaOH in 50 mL of water).

  • Add the crude xanthate oil to the sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours to effect hydrolysis. The reaction can be monitored by TLC until the disappearance of the xanthate spot.

  • Cool the reaction mixture to room temperature.

Work-up and Purification:

  • Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. The product, this compound, will separate as an oil.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be further purified by vacuum distillation to obtain pure this compound.

Safety Precautions:

  • Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Method 2: Direct Conversion via Sandmeyer-Type Reaction

This method provides a more direct route to the target compound, although with a reported lower yield.

Procedure Outline:

Stage 1: Diazotization

  • 3-fluoro-4-(methylthio)benzenamine is diazotized in a mixture of sulfuric acid, water, and tetrahydrofuran at 0 °C using sodium nitrite. The reaction is typically carried out for 2 hours.

Stage 2: Thiolation

  • The resulting diazonium salt solution is then reacted with a mixture of copper(I) oxide and copper(II) nitrate to yield this compound.

A reported yield for this two-stage process is 25%.

Visualizations

Experimental Workflow for the Leuckart Thiophenol Reaction

Leuckart_Thiophenol_Synthesis cluster_diazotization Stage 1: Diazotization cluster_xanthate_formation Stage 2: Xanthate Formation cluster_hydrolysis Stage 3: Hydrolysis & Work-up start_amine 3-fluoro-4-(methylthio)benzenamine in HCl/H₂O diazonium_salt Diazonium Salt Solution (0-5 °C) start_amine->diazonium_salt Add dropwise na_no2 NaNO₂ Solution na_no2->diazonium_salt xanthate_intermediate Xanthate Intermediate (Oily Layer) diazonium_salt->xanthate_intermediate Add to kex Potassium Ethyl Xanthate Solution kex->xanthate_intermediate hydrolysis Reflux xanthate_intermediate->hydrolysis naoh NaOH Solution naoh->hydrolysis acidification Acidify with HCl hydrolysis->acidification extraction Extract with Ether acidification->extraction purification Dry & Evaporate extraction->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound via the Leuckart reaction.

References

Application Notes and Protocols for the Synthesis of 3-Fluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Fluoro-4-methylthiophenol, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The procedure outlined is based on the Leuckart thiophenol reaction, a reliable method for the preparation of aryl thiols from the corresponding anilines.

Introduction

This compound is a substituted aromatic thiol containing a fluorine atom and a methylthio group. These functionalities make it an attractive building block in medicinal chemistry and materials science. The thiol group is a versatile handle for various chemical transformations, including S-alkylation, S-arylation, and oxidation to sulfoxides and sulfones. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This protocol details the synthesis of this compound from 3-Fluoro-4-(methylthio)benzenamine.

Reaction Scheme

The synthesis of this compound via the Leuckart reaction proceeds in three main steps:

  • Diazotization: The primary aromatic amine, 3-Fluoro-4-(methylthio)benzenamine, is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.

  • Xanthate Formation: The diazonium salt is then reacted with a solution of potassium ethyl xanthate to form an intermediate aryl xanthate.

  • Hydrolysis: The aryl xanthate is hydrolyzed under basic conditions to yield the desired this compound.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
3-Fluoro-4-(methylthio)benzenamineC₇H₈FNS157.21
Concentrated Hydrochloric Acid (HCl)HCl36.46
Sodium Nitrite (NaNO₂)NaNO₂69.00
Potassium Ethyl Xanthate (KEX)C₃H₅KOS₂160.32
Sodium Hydroxide (NaOH)NaOH40.00
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37
Distilled WaterH₂O18.02
IceH₂O18.02

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Part 1: Diazotization of 3-Fluoro-4-(methylthio)benzenamine

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 15.7 g (0.1 mol) of 3-Fluoro-4-(methylthio)benzenamine in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of 7.2 g (0.105 mol) of sodium nitrite in 20 mL of water and cool it to 0 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature of the reaction mixture is maintained below 5 °C. The addition should take approximately 30 minutes.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting diazonium salt solution should be kept cold and used immediately in the next step.

Part 2: Formation of the Aryl Xanthate

  • In a separate 1 L beaker, dissolve 17.6 g (0.11 mol) of potassium ethyl xanthate in 100 mL of water and warm the solution to 50 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the warm potassium ethyl xanthate solution with vigorous stirring. Nitrogen gas will evolve during the addition.

  • After the addition is complete, continue to stir the mixture for 30 minutes at 50 °C, and then allow it to cool to room temperature.

  • The intermediate aryl xanthate will separate as a dense, dark oil. Extract the mixture with two 100 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine. Dry the ether solution over anhydrous magnesium sulfate.

  • Remove the diethyl ether by rotary evaporation to yield the crude aryl xanthate.

Part 3: Hydrolysis to this compound

  • To the crude aryl xanthate, add a solution of 12 g (0.3 mol) of sodium hydroxide in 100 mL of 95% ethanol.

  • Heat the mixture to reflux with stirring for 4 hours to effect hydrolysis.

  • After the reflux period, cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

  • Acidify the aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid. The this compound will precipitate as an oil.

  • Extract the product with three 100 mL portions of diethyl ether.

  • Combine the ether extracts and wash them with 50 mL of water, followed by 50 mL of brine.

  • Dry the ether solution over anhydrous magnesium sulfate and remove the solvent by rotary evaporation to yield the crude this compound.

Purification:

The crude product can be purified by vacuum distillation to obtain a colorless to pale yellow oil.

Data Presentation

ParameterValue (Theoretical)
Starting Material3-Fluoro-4-(methylthio)benzenamine
Amount of Starting Material15.7 g (0.1 mol)
Final ProductThis compound
Molecular Formula of Final ProductC₇H₇FS₂
Molar Mass of Final Product174.26 g/mol
Theoretical Yield17.4 g
Estimated Practical Yield10.4 - 13.9 g (60-80%)
AppearanceColorless to pale yellow oil

Mandatory Visualization

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_xanthate Step 2: Xanthate Formation cluster_hydrolysis Step 3: Hydrolysis start 3-Fluoro-4-(methylthio)benzenamine reagents1 HCl, H₂O, NaNO₂ (aq) 0-5 °C start->reagents1 diazonium 3-Fluoro-4-(methylthio)benzenediazonium Chloride reagents1->diazonium reagents2 Potassium Ethyl Xanthate 50 °C diazonium->reagents2 xanthate O-Ethyl S-(3-fluoro-4-(methylthio)phenyl) Dithiocarbonate reagents2->xanthate reagents3 1. NaOH, Ethanol, Reflux 2. HCl (aq) xanthate->reagents3 product This compound reagents3->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.

  • Thiophenols have a strong, unpleasant odor and are toxic. Handle with care.

  • The reaction with sodium nitrite and acid produces toxic nitrogen oxides. Ensure adequate ventilation.

Application Notes and Protocols: 3-Fluoro-4-methylthiophenol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-fluoro-4-methylthiophenol and structurally related fluorinated aromatic compounds as valuable building blocks in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The strategic incorporation of a fluorine atom and a methylthio group onto an aromatic scaffold offers unique advantages in modulating the physicochemical and biological properties of target compounds.

Introduction

This compound is a key intermediate in organic synthesis, prized for its unique electronic properties and reactivity. The presence of a fluorine atom ortho to a thiol group, and para to a methyl group, influences the acidity of the thiol proton and the nucleophilicity of the resulting thiolate. Furthermore, the fluoro group can participate in nucleophilic aromatic substitution reactions, providing a handle for the introduction of various functionalities. These characteristics make it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. While direct applications of this compound are proprietary or less documented in open literature, its reactivity can be inferred from similar, well-documented fluorinated building blocks.

Application in the Synthesis of Bioactive Heterocycles

A notable application of fluorinated aromatic building blocks is in the synthesis of bioactive heterocyclic compounds. For instance, the structural motif of a fluorinated phenyl ring is central to the synthesis of novel pyrazole carboxamide derivatives, which have demonstrated promising antimicrobial and antifungal activities. The synthetic pathway often involves a key nucleophilic aromatic substitution step where the fluorine atom is displaced by a nucleophile, showcasing the utility of the C-F bond as a reactive site.

Synthesis of Pyrazole Carboxamide Derivatives

A multi-step synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide highlights the application of a 3,4-difluorinated precursor, which mirrors the reactivity principles of this compound. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Formation cluster_intermediate2 Reduction cluster_intermediate3 Amide Formation cluster_intermediate4 Dithioacetal Formation cluster_intermediate5 Pyrazole Formation cluster_final Final Product A 3,4-Difluoro nitrobenzene C 4-(2-Fluoro-4-nitrophenyl) morpholine A->C Base B Morpholine B->C D 3-Fluoro-4- morpholinophenylamine C->D Sodium dithionite E N-(3-Fluoro-4-morpholinophenyl) -3-oxobutanamide D->E Acetoacetylation F Ketene dithioacetal derivative E->F CS2, MeI, K2CO3 G N-(3-Fluoro-4-morpholinophenyl)-3- methyl-5-(methylthio)-1H-pyrazole -4-carboxamide F->G Hydrazine hydrate H N-(3-Fluoro-4-morpholinophenyl)-3- methyl-1-(aroyl)-5-(methylthio)-1H- pyrazole-4-carboxamide G->H Triethylamine I Aromatic Acid Chloride I->H

Caption: Synthetic workflow for pyrazole carboxamide derivatives.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the pyrazole carboxamide core structure.

StepReactantsReagents/ConditionsProductYield
1. Nucleophilic Aromatic Substitution3,4-Difluoronitrobenzene, MorpholineBase4-(2-Fluoro-4-nitrophenyl)morpholine-
2. Reduction4-(2-Fluoro-4-nitrophenyl)morpholineSodium dithionite3-Fluoro-4-morpholinophenylamine-
3. Amide Formation3-Fluoro-4-morpholinophenylamineAcetoacetylationN-(3-Fluoro-4-morpholinophenyl)-3-oxobutanamide-
4. Dithioacetal FormationN-(3-Fluoro-4-morpholinophenyl)-3-oxobutanamideCS₂, MeI, K₂CO₃ in DMFKetene dithioacetal derivative-
5. Pyrazole FormationKetene dithioacetal derivativeHydrazine hydrateN-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide-
6. Final AcylationN-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamideVarious Aromatic Acid Chlorides, TriethylamineN-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamideGood

Note: Specific yields for intermediate steps were not provided in the source material. The final acylation step was reported to proceed in "very good yield".

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of the pyrazole carboxamide derivatives, based on the published literature.[1]

Protocol 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine
  • Reaction Setup: In a round-bottom flask, dissolve 3,4-difluoronitrobenzene in a suitable solvent (e.g., acetonitrile).

  • Addition of Reagents: Add morpholine and a base (e.g., potassium carbonate) to the solution.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter off the base, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain 4-(2-fluoro-4-nitrophenyl)morpholine.

Protocol 2: Synthesis of N-(3-Fluoro-4-morpholinophenyl)-3-oxobutanamide
  • Reduction: Reduce the nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine to an amine using a suitable reducing agent like sodium dithionite to afford 3-fluoro-4-morpholinophenylamine.

  • Amide Formation: React the resulting amine with a suitable acetoacetylating agent (e.g., ethyl acetoacetate) under appropriate conditions to form N-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide.

Protocol 3: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide
  • Dithioacetal Formation: To a stirred solution of N-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide (32g, 114.2 mmol) in N,N-dimethylformamide (100 ml), add dried potassium carbonate (17.36g, 125.6 mmol). Stir the reaction mixture for 2 hours at room temperature.[1]

  • Cyclization: The resulting ketene dithioacetal derivative is then cyclized with hydrazine hydrate to yield the pyrazole derivative, N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide.

Protocol 4: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide (Final Product)
  • Reaction Setup: In a suitable flask, dissolve N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide in a dry solvent (e.g., dichloromethane).

  • Addition of Reagents: Add triethylamine followed by the dropwise addition of the desired aromatic acid chloride.

  • Reaction Conditions: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography) to obtain the final carboxamide derivative.

Characterization

The synthesized compounds are typically characterized by a combination of spectroscopic methods:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To determine the structure and number of different types of protons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Signaling Pathway and Biological Activity

While a specific signaling pathway for the synthesized pyrazole carboxamide derivatives is not elucidated in the provided source, their demonstrated antimicrobial and antifungal activities suggest they may interfere with essential cellular processes in microorganisms.[1] The general approach for evaluating such compounds is outlined below.

Biological_Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_evaluation Activity Evaluation cluster_outcome Outcome A Synthesized Pyrazole Carboxamide Derivatives B In vitro Antimicrobial Screening A->B C In vitro Antifungal Screening A->C D Determine Minimum Inhibitory Concentration (MIC) B->D C->D E Compare with Standard Drugs D->E F Identification of Lead Compounds E->F

Caption: General workflow for biological evaluation.

The in vitro antimicrobial and antifungal activities are typically assessed using methods like the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[1]

Conclusion

This compound and related fluorinated aromatic compounds are highly valuable building blocks in organic synthesis, particularly for the development of novel bioactive molecules. Their unique reactivity, especially the ability of the fluorine atom to undergo nucleophilic aromatic substitution, provides a powerful tool for medicinal chemists to construct complex molecular architectures with potential therapeutic applications. The detailed protocols and synthetic strategies presented herein serve as a guide for researchers in the effective utilization of these versatile intermediates.

References

Application Notes and Protocols: 3-Fluoro-4-methylthiophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

3-Fluoro-4-methylthiophenol has emerged as a valuable building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent kinase inhibitors. Its unique structural features—a fluorine atom, a methylthio group, and a phenol moiety—offer medicinal chemists a versatile scaffold for designing novel therapeutic agents, particularly in the realm of oncology.

The primary application of this compound lies in the development of analogues of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. By incorporating the 3-fluoro-4-methylthiophenyl moiety, researchers have successfully synthesized novel picolinamide derivatives with significant antiproliferative activity against a range of cancer cell lines.

The fluorine atom at the 3-position can enhance the metabolic stability and binding affinity of the resulting compounds to their target proteins. The methylthio group at the 4-position provides a handle for further chemical modification and can influence the pharmacokinetic properties of the drug candidates. The phenolic hydroxyl group serves as a convenient point for etherification, allowing for the connection of the core scaffold to other pharmacophoric fragments.

Structure-activity relationship (SAR) studies have indicated that modifications on the phenyl ring of the 3-fluoro-4-methylthiophenyl core can significantly impact the biological activity of the resulting compounds. These studies are crucial in optimizing lead compounds to achieve higher potency and selectivity. The primary molecular targets for compounds derived from this scaffold are key kinases in oncogenic signaling pathways, including RAF kinases (B-RAF, c-RAF) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of these pathways can lead to the suppression of tumor cell proliferation and angiogenesis.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative Sorafenib analogues synthesized using a 3-fluoro-4-phenoxyphenyl picolinamide scaffold, which is conceptually derived from precursors like this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
14c PC-3 (Prostate)2.62 ± 1.07Sorafenib3.03 ± 1.01
MCF-7 (Breast)1.14 ± 0.92Sorafenib3.14 ± 1.65
4b HepG2 (Liver)More potent than SorafenibSorafenib-
3d Hela (Cervical)0.56 ± 0.04Sunitinib2.06 ± 0.34
3t H1975 (Lung)2.34 ± 0.07Sorafenib4.20 ± 0.21
3v A549 (Lung)1.35 ± 0.03Sunitinib1.05 ± 0.04

Experimental Protocols

Protocol 1: Synthesis of N-(3-fluoro-4-(pyridin-4-yloxy)phenyl)picolinamide Analogues

This protocol describes a representative synthetic route for the preparation of Sorafenib analogues starting from a precursor conceptually related to this compound.

Step 1: Synthesis of the Ether Linkage

  • To a solution of a substituted picolinamide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2 equivalents).

  • Add 4-aminophenol (1.2 equivalents) to the reaction mixture.

  • Heat the mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether intermediate.

Step 2: Amide Coupling

  • Dissolve the synthesized ether intermediate (1 equivalent) in a suitable solvent like dichloromethane (DCM).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • To this mixture, add the desired carboxylic acid (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final compound by column chromatography on silica gel.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, PC-3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Sorafenib) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.

Signaling Pathway and Workflow Diagrams

RAF_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase (e.g., B-RAF, c-RAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation Survival TranscriptionFactors->Proliferation Inhibitor Sorafenib Analogue (derived from this compound) Inhibitor->RAF Inhibits

Caption: RAF-MEK-ERK Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT Akt PI3K->AKT Activates PKC PKC DAG->PKC Activates RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Activates EndothelialCell Endothelial Cell Proliferation, Migration, Survival AKT->EndothelialCell RAF_MEK_ERK->EndothelialCell Inhibitor Sorafenib Analogue (derived from this compound) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental_Workflow Start Start: This compound & other reagents Synthesis Chemical Synthesis: - Etherification - Amide Coupling Start->Synthesis Purification Purification: Column Chromatography Synthesis->Purification Characterization Characterization: NMR, Mass Spec Purification->Characterization BioAssay Biological Evaluation: In Vitro Anticancer Assay (MTT) Characterization->BioAssay DataAnalysis Data Analysis: IC50 Determination BioAssay->DataAnalysis SAR SAR Studies DataAnalysis->SAR End Lead Optimization DataAnalysis->End SAR->Synthesis Iterative Design

Caption: Drug Discovery Workflow.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Fluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 3-Fluoro-4-methylthiophenol. The methodologies are based on established chemical transformations and are intended to guide the user in the preparation of these valuable compounds for drug discovery and development.

Synthesis of (2-Fluoro-4-(methylsulfonyl)phenyl)boronic acid: A Versatile Intermediate for Kinase Inhibitors

(2-Fluoro-4-(methylsulfonyl)phenyl)boronic acid is a key building block for the synthesis of various kinase inhibitors used in oncology. The following protocol outlines a potential multi-step synthesis starting from this compound.

Experimental Workflow:

G A This compound B Methylation A->B C 3-Fluoro-4-(methylthio)anisole B->C D Bromination C->D E 4-Bromo-2-fluoro-1-(methylthio)benzene D->E F Oxidation E->F G 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene F->G H Borylation G->H I (2-Fluoro-4-(methylsulfonyl)phenyl)boronic acid H->I

Caption: Synthetic pathway for (2-Fluoro-4-(methylsulfonyl)phenyl)boronic acid.

Experimental Protocols:

Step 1: Methylation of this compound

  • Objective: To protect the phenolic hydroxyl group.

  • Procedure: To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add methyl iodide (1.2 eq) dropwise and continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, filter the solid and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain 3-Fluoro-4-(methylthio)anisole.

Step 2: Bromination of 3-Fluoro-4-(methylthio)anisole

  • Objective: Regioselective introduction of a bromine atom.

  • Procedure: Dissolve 3-Fluoro-4-(methylthio)anisole (1.0 eq) in a chlorinated solvent like dichloromethane or chloroform. Cool the solution to 0 °C. Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 4-Bromo-2-fluoro-1-(methylthio)benzene, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Oxidation of 4-Bromo-2-fluoro-1-(methylthio)benzene

  • Objective: To convert the methylthio group to a methylsulfonyl group.

  • Procedure: Dissolve 4-Bromo-2-fluoro-1-(methylthio)benzene (1.0 eq) in a mixture of methanol and water. Add Oxone® (2.5 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours.[1] Filter the reaction mixture and partition the filtrate between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene.

Step 4: Borylation of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

  • Objective: To synthesize the target boronic acid.

  • Procedure: To a solution of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene (1.0 eq) in anhydrous DMSO, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl2·CH2Cl2 (0.03 eq). Heat the mixture at 90 °C for 1-2 hours under an inert atmosphere.[1] Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude pinacol ester can be hydrolyzed to the boronic acid by stirring with aqueous HCl in a suitable solvent like THF.

Quantitative Data Summary (Expected Yields based on similar reactions):

StepProductStarting MaterialReagentsExpected Yield (%)
13-Fluoro-4-(methylthio)anisoleThis compoundCH3I, K2CO3>90
24-Bromo-2-fluoro-1-(methylthio)benzene3-Fluoro-4-(methylthio)anisoleNBS70-80
34-Bromo-2-fluoro-1-(methylsulfonyl)benzene4-Bromo-2-fluoro-1-(methylthio)benzeneOxone®>90
4(2-Fluoro-4-(methylsulfonyl)phenyl)boronic acid4-Bromo-2-fluoro-1-(methylsulfonyl)benzeneBis(pinacolato)diboron, Pd catalyst60-80

Synthesis of 4-Amino-3-fluorophenol: An Intermediate for Sorafenib and Regorafenib

4-Amino-3-fluorophenol is a crucial intermediate in the synthesis of the multi-kinase inhibitors Sorafenib and Regorafenib. A plausible synthetic route from this compound is proposed below.

Experimental Workflow:

G A This compound B Nitration A->B C 3-Fluoro-2-nitro-4-(methylthio)phenol B->C D Oxidation C->D E 3-Fluoro-2-nitro-4-(methylsulfonyl)phenol D->E F Reduction E->F G 2-Amino-3-fluoro-4-(methylsulfonyl)phenol F->G H Desulfonylation G->H I 4-Amino-3-fluorophenol H->I

Caption: Proposed synthesis of 4-Amino-3-fluorophenol.

Experimental Protocols:

Step 1: Nitration of this compound

  • Objective: To introduce a nitro group onto the aromatic ring.

  • Procedure: To a cooled (0 °C) solution of this compound (1.0 eq) in concentrated sulfuric acid, add a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5 °C. Stir for 2-3 hours at 0-5 °C. Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate. The regioselectivity of this reaction needs to be carefully determined, with the desired product being 3-Fluoro-2-nitro-4-(methylthio)phenol.

Step 2: Oxidation of 3-Fluoro-2-nitro-4-(methylthio)phenol

  • Objective: To convert the methylthio group to a methylsulfonyl group.

  • Procedure: Following the procedure described in section 1, step 3, treat 3-Fluoro-2-nitro-4-(methylthio)phenol with an oxidizing agent like m-CPBA or Oxone® to yield 3-Fluoro-2-nitro-4-(methylsulfonyl)phenol.

Step 3: Reduction of 3-Fluoro-2-nitro-4-(methylsulfonyl)phenol

  • Objective: To reduce the nitro group to an amine.

  • Procedure: Dissolve 3-Fluoro-2-nitro-4-(methylsulfonyl)phenol (1.0 eq) in ethanol or methanol. Add a catalyst such as Pd/C (10 mol%). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC). Filter the catalyst and concentrate the filtrate to obtain 2-Amino-3-fluoro-4-(methylsulfonyl)phenol.

Step 4: Reductive Desulfonylation

  • Objective: To remove the methylsulfonyl group and obtain the target aminophenol.

  • Procedure: This step is challenging and may require specific conditions. One possible approach is to use a reducing agent like Raney Nickel or other desulfonylation methods. The specific conditions would need to be optimized.

Quantitative Data Summary (Estimated Yields):

StepProductStarting MaterialReagentsEstimated Yield (%)
13-Fluoro-2-nitro-4-(methylthio)phenolThis compoundHNO3, H2SO450-70
23-Fluoro-2-nitro-4-(methylsulfonyl)phenol3-Fluoro-2-nitro-4-(methylthio)phenolm-CPBA or Oxone®>90
32-Amino-3-fluoro-4-(methylsulfonyl)phenol3-Fluoro-2-nitro-4-(methylsulfonyl)phenolH2, Pd/C>90
44-Amino-3-fluorophenol2-Amino-3-fluoro-4-(methylsulfonyl)phenolRaney Ni40-60

Synthesis of 3-Fluoro-4-morpholinoaniline: An Intermediate for the Antibiotic Linezolid

3-Fluoro-4-morpholinoaniline is a key intermediate for the synthesis of the oxazolidinone antibiotic, Linezolid. A potential synthetic route starting from this compound is outlined.

Experimental Workflow:

G A This compound B Oxidation A->B C 3-Fluoro-4-(methylsulfonyl)phenol B->C D Nitration C->D E 3-Fluoro-4-(methylsulfonyl)-X-nitrophenol D->E F Nucleophilic Substitution E->F G 3-Fluoro-4-morpholino-X-nitrophenol F->G H Reduction G->H I 3-Fluoro-4-morpholinoaniline H->I

Caption: Proposed synthesis of 3-Fluoro-4-morpholinoaniline.

Experimental Protocols:

Step 1: Oxidation of this compound

  • Objective: To create a good leaving group for subsequent nucleophilic aromatic substitution.

  • Procedure: Dissolve this compound (1.0 eq) in a suitable solvent like methanol. Add an oxidizing agent such as Oxone® (2.5 eq) portion-wise at 0 °C and stir at room temperature for 12 hours to obtain 3-Fluoro-4-(methylsulfonyl)phenol.

Step 2: Nitration of 3-Fluoro-4-(methylsulfonyl)phenol

  • Objective: To introduce a nitro group to activate the ring for SNAr.

  • Procedure: Dissolve 3-Fluoro-4-(methylsulfonyl)phenol (1.0 eq) in concentrated sulfuric acid at 0 °C. Add a nitrating mixture (HNO3/H2SO4) dropwise, maintaining the temperature below 5 °C. The position of nitration will be directed by the existing substituents.

Step 3: Nucleophilic Aromatic Substitution with Morpholine

  • Objective: To introduce the morpholine moiety.

  • Procedure: To a solution of the nitrated intermediate in a high-boiling polar aprotic solvent like DMSO or DMF, add morpholine (2.0-3.0 eq) and a base such as potassium carbonate (2.0 eq). Heat the reaction mixture at 100-120 °C for several hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract the product with an organic solvent.

Step 4: Reduction of the Nitro Group

  • Objective: To obtain the final aniline intermediate.

  • Procedure: The nitro-substituted morpholino compound is reduced using standard conditions, such as catalytic hydrogenation (H2, Pd/C) in ethanol or methanol, or by using a reducing agent like iron powder in acetic acid or ammonium chloride solution. This will yield the target 3-Fluoro-4-morpholinoaniline.[2]

Quantitative Data Summary (Estimated Yields):

StepProductStarting MaterialReagentsEstimated Yield (%)
13-Fluoro-4-(methylsulfonyl)phenolThis compoundOxone®>90
2Nitrated Intermediate3-Fluoro-4-(methylsulfonyl)phenolHNO3, H2SO460-80
3Morpholino-substituted nitrobenzeneNitrated IntermediateMorpholine, K2CO370-90
43-Fluoro-4-morpholinoanilineMorpholino-substituted nitrobenzeneH2, Pd/C or Fe/NH4Cl>90

Relevant Signaling Pathways

Understanding the biological targets of the final pharmaceutical products is crucial for drug development. The intermediates synthesized from this compound are precursors to drugs that target key signaling pathways in cancer and bacterial infections.

RAF/MEK/ERK Signaling Pathway (Target of Sorafenib)

This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: The RAF/MEK/ERK signaling pathway.

VEGFR Signaling Pathway (Target of Sorafenib)

The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS_RAF RAS/RAF/MEK/ERK Pathway PLCg->RAS_RAF AKT Akt PI3K->AKT Endothelial Endothelial Cell Proliferation, Migration, and Survival RAS_RAF->Endothelial AKT->Endothelial

Caption: The VEGFR signaling pathway in angiogenesis.

EGFR Signaling Pathway (Target of Lapatinib)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation. Its dysregulation is implicated in the development of various cancers.

G EGF EGF EGFR EGFR EGF->EGFR PI3K_AKT PI3K/Akt Pathway EGFR->PI3K_AKT RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF STAT STAT Pathway EGFR->STAT Cell_Cycle Cell Cycle Progression, Survival, and Proliferation PI3K_AKT->Cell_Cycle RAS_RAF->Cell_Cycle STAT->Cell_Cycle

Caption: The EGFR signaling pathway.

References

Application Notes and Protocols: Preparation of 3-Fluoro-4-methylthiophenol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of 3-Fluoro-4-methylthiophenol and its subsequent derivatization. This compound is a valuable building block in medicinal chemistry, utilized in the synthesis of various pharmaceutical and agrochemical compounds. The strategic incorporation of fluorine and a sulfur-containing moiety can significantly influence a molecule's metabolic stability, binding affinity, and overall biological activity.

The following sections detail established synthetic routes, experimental procedures, and methods for creating key derivatives such as thioethers, sulfoxides, and sulfones.

Protocol 1: Synthesis of 3-Fluoro-4-(methylthio)phenol via Sandmeyer-type Reaction

This protocol describes the synthesis of the target compound starting from 3-fluoro-4-(methylthio)benzenamine. The method involves the formation of a diazonium salt followed by a copper-mediated hydroxylation.

Experimental Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydroxylation A 3-Fluoro-4-(methylthio)benzenamine B Diazonium Salt Intermediate A->B  1. H₂SO₄, NaNO₂  2. Water, THF  3. 0°C, 2h C This compound B->C  Cu₂O, Cu(NO₃)₂ G A This compound B Thioether Derivative (S-Alkylated) A->B  R-X, Base (e.g., K₂CO₃)  Solvent (e.g., DMF) C Sulfoxide Derivative (S-Oxidized) B->C  m-CPBA (1 equiv)  DCM, 20°C D Sulfone Derivative (Further Oxidation) C->D  H₂O₂ / TFA  or m-CPBA (>2 equiv)  60°C

The Role of 3-Fluoro-4-methylthiophenol in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylthiophenol is a specialized aromatic organosulfur compound that holds potential as a key building block in the synthesis of novel agrochemicals. The incorporation of both fluorine and a methylthio- group onto the phenyl ring offers a unique combination of physicochemical properties that can be exploited to develop next-generation herbicides, fungicides, and insecticides. The fluorine atom can enhance metabolic stability, binding affinity to target enzymes, and overall efficacy of the final active ingredient. The methylthio- group can be a site for further chemical modification or contribute to the molecule's bioactivity.

While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various pesticidal compounds. This document provides a general overview of its potential applications and hypothetical experimental protocols based on established synthetic methodologies for related thioether-containing agrochemicals.

Application Notes

The unique substitution pattern of this compound makes it a valuable intermediate for creating agrochemicals with potentially enhanced properties. The strategic placement of the fluoro and methylthio groups can influence the electronic and steric properties of the resulting molecule, which are critical for its interaction with biological targets.

Potential Applications in Agrochemical Classes:

  • Herbicides: The 3-fluoro-4-methylthiophenyl moiety can be incorporated into various herbicide scaffolds. For instance, it could serve as a precursor for diaryl ether or phenoxy-propionate type herbicides. The fluorine atom can increase the lipophilicity, aiding in cuticular penetration in plants.

  • Fungicides: In fungicide development, this compound could be used to synthesize novel strobilurin or triazole analogues. The thioether linkage is a common feature in many successful fungicides, and the addition of a fluorine atom could enhance the antifungal spectrum or combat resistance.

  • Insecticides: The synthesis of novel insecticides, such as neonicotinoid or diamide analogues, could potentially utilize this compound. The specific electronic nature of the substituted phenyl ring might lead to improved insecticidal activity and selectivity.

Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis of agrochemical intermediates using this compound. These are based on common organic synthesis reactions and should be adapted and optimized for specific target molecules.

Protocol 1: Synthesis of a Substituted Thioanisole Derivative (Potential Herbicide/Fungicide Intermediate)

This protocol describes a nucleophilic aromatic substitution reaction to form a diaryl ether linkage, a common structural feature in some herbicides.

Objective: To synthesize a diaryl ether derivative from this compound and an activated aromatic compound.

Materials:

  • This compound

  • A suitable activated aryl halide or nitroarene (e.g., 2,4-dichloronitrobenzene)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the activated aryl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired diaryl thioether.

Data Presentation:

ReactantMolar Ratio
This compound1.0
Activated Aryl Halide1.1
Potassium Carbonate1.5

Protocol 2: Oxidation of the Thioether to Sulfoxide or Sulfone (Potential Insecticide Intermediate)

This protocol outlines the oxidation of the thioether group to a sulfoxide or sulfone, which can be a key step in activating the molecule for insecticidal activity.

Objective: To selectively oxidize the sulfur atom in a 3-fluoro-4-methylthiophenyl derivative.

Materials:

  • Substituted thioanisole derivative (from Protocol 1)

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM) or Acetic acid

  • Sodium bicarbonate solution

  • Sodium sulfite solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure for Sulfoxide Synthesis:

  • Dissolve the thioanisole derivative (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with a saturated sodium sulfite solution.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product as necessary.

Procedure for Sulfone Synthesis:

  • Dissolve the thioanisole derivative (1.0 eq) in acetic acid.

  • Add hydrogen peroxide (30% solution, 2.5 eq).

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction and pour it into cold water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water, sodium bicarbonate solution, and brine.

  • Dry, concentrate, and purify the product.

Data Presentation:

ProductOxidizing AgentMolar Ratio (Oxidant:Substrate)
Sulfoxidem-CPBA1.1 : 1.0
SulfoneH₂O₂2.5 : 1.0

Visualizations

Synthesis_Pathway_1 A This compound C Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->C B Activated Aryl Halide B->C D Diaryl Thioether (Agrochemical Intermediate) C->D Nucleophilic Aromatic Substitution

Caption: Synthesis of a diaryl thioether intermediate.

Synthesis_Pathway_2 A Diaryl Thioether B Oxidizing Agent (e.g., m-CPBA or H₂O₂) A->B C Sulfoxide Derivative B->C Partial Oxidation D Sulfone Derivative B->D Full Oxidation

Caption: Oxidation of the thioether to sulfoxide or sulfone.

Disclaimer: The experimental protocols provided are for informational purposes only and represent generalized synthetic routes. Researchers should conduct a thorough literature search and risk assessment before attempting any chemical synthesis. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: S-Alkylation of 3-Fluoro-4-methylthiophenol with Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylthiophenol is a valuable building block in medicinal chemistry and materials science. Its nucleophilic thiol group readily undergoes S-alkylation with a variety of alkyl halides, yielding a diverse range of thioethers. These products are often key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of the fluorine atom and the methylthio group can significantly influence the physicochemical properties of the final compounds, such as lipophilicity, metabolic stability, and binding interactions with biological targets.

This document provides detailed application notes and experimental protocols for the S-alkylation of this compound with various alkyl halides. The information is intended to guide researchers in developing efficient and robust synthetic strategies.

Reaction Principle

The S-alkylation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves the deprotonation of the weakly acidic thiol group by a base to form a more nucleophilic thiophenoxide anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-sulfur bond.

G cluster_0 Reaction Mechanism thiophenol This compound thiophenoxide Thiophenoxide anion thiophenol->thiophenoxide + Base base Base product S-alkylated Product thiophenoxide->product + R-X alkyl_halide Alkyl Halide (R-X) salt Salt (Base-H+ X-) G cluster_workflow General Experimental Workflow start Start dissolve Dissolve this compound and base in solvent start->dissolve add_halide Add alkyl halide dissolve->add_halide react Stir at specified temperature add_halide->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Aqueous workup monitor->workup Reaction complete extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by chromatography concentrate->purify end End purify->end

Application Notes and Protocols for the Analytical Characterization of 3-Fluoro-4-methylthiophenol and Its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for characterizing 3-Fluoro-4-methylthiophenol and its potential reaction products. The protocols detailed below cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering robust methodologies for purity assessment, identification of related substances, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Reversed-phase HPLC is a powerful technique for determining the purity of this compound and quantifying it in the presence of impurities or related products. Due to the thiol group's susceptibility to oxidation and its weak UV chromophore, pre-column derivatization is often employed to enhance detection sensitivity and stability.

A common oxidation product of thiophenols is the corresponding disulfide, in this case, bis(3-fluoro-4-methylphenyl) disulfide. Alkylation of the thiol group is another potential reaction, leading to thioether derivatives.

Application Note: HPLC Analysis with Pre-column Derivatization

This method utilizes derivatization with 2,4-dinitrofluorobenzene (DNFB) to enable sensitive UV detection of this compound and related thiol-containing impurities.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Standard Solutions Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Diluent Prepare Diluent (Acetonitrile/Water) Diluent->Dissolve Diluent->Dissolve_Std Mix Mix Sample/Standard, DNFB, and Buffer Dissolve->Mix Deriv_Reagent Prepare DNFB Reagent Deriv_Reagent->Mix Buffer Prepare Borate Buffer Buffer->Mix Incubate Incubate at 60°C Mix->Incubate Quench Quench Reaction Incubate->Quench Inject Inject into HPLC Quench->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

Caption: Workflow for GC-MS analysis.

Experimental Protocol: GC-MS

1. Reagents and Materials:

  • This compound sample

  • Dichloromethane or other suitable solvent (GC grade)

  • GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

2. Sample Preparation:

  • Prepare a solution of the sample in dichloromethane at a concentration of approximately 1 mg/mL.

3. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

4. Data Presentation:

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound~12.5158 (M+), 143, 110
bis(3-fluoro-4-methylphenyl) disulfide~22.1314 (M+), 157

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound and for the characterization of its reaction products. ¹H, ¹³C, and ¹⁹F NMR provide complementary information.

Application Note: NMR Analysis

This protocol outlines the general procedure for acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra for this compound and its potential derivatives.

Signaling Pathway for Structural Elucidation via NMR

NMR_Signaling cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Interpretation Sample This compound or Product Prepare_NMR_Sample Prepare NMR Tube Sample->Prepare_NMR_Sample Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Prepare_NMR_Sample H1_NMR 1H NMR Prepare_NMR_Sample->H1_NMR C13_NMR 13C NMR Prepare_NMR_Sample->C13_NMR F19_NMR 19F NMR Prepare_NMR_Sample->F19_NMR Chem_Shift Chemical Shift H1_NMR->Chem_Shift Integration Integration H1_NMR->Integration Coupling Coupling Constants (J-coupling) H1_NMR->Coupling C13_NMR->Chem_Shift C13_NMR->Coupling F19_NMR->Chem_Shift F19_NMR->Coupling Structure Structure Elucidation Chem_Shift->Structure Integration->Structure Coupling->Structure

Caption: Logical flow for structural elucidation using NMR.

Experimental Protocol: NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

2. NMR Acquisition Parameters (General):

  • Spectrometer: 400 MHz or higher

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2 s

  • ¹⁹F NMR:

    • Pulse sequence: zg30

    • Number of scans: 64

    • Relaxation delay: 1 s

3. Expected Spectral Data for this compound (in CDCl₃):

  • ¹H NMR:

    • Aromatic protons: ~7.0-7.3 ppm (multiplets)

    • SH proton: ~3.5 ppm (singlet, broad)

    • CH₃ protons: ~2.4 ppm (singlet)

  • ¹³C NMR:

    • Aromatic carbons: ~115-160 ppm (showing C-F coupling)

    • CH₃ carbon: ~20 ppm

  • ¹⁹F NMR:

    • A single resonance, with its chemical shift dependent on the reference standard used.

4. Data Presentation:

Table for ¹H NMR Data:

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.2m-1HAr-H
~7.1m-1HAr-H
~7.0m-1HAr-H
~3.5s-1HS-H
~2.4s-3HCH₃

Table for ¹³C NMR Data:

Chemical Shift (ppm)Coupling (JCF, Hz)Assignment
~158d, ~245C-F
~138d, ~8C-C-F
~130sC-S
~128d, ~6C-C-F
~125sC-CH₃
~115d, ~21C-C-F
~20sCH₃

These protocols provide a solid foundation for the analytical characterization of this compound and its related products, ensuring the quality and integrity of materials used in research and development.

Application Notes and Protocols for the Scale-Up Synthesis of 3-Fluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3-Fluoro-4-methylthiophenol, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The protocols are designed to be scalable for pilot plant and industrial production.

Introduction

This compound is a crucial building block in organic synthesis. Its structural features, including the fluoro and methylthio groups, make it a valuable component in the synthesis of agrochemicals, and materials with specific electronic properties. The following protocols outline a robust and scalable multi-step synthesis.

Recommended Synthetic Pathway

A common and industrially viable route for the synthesis of aromatic thiols is through the reduction of the corresponding benzenesulfonyl chloride. This pathway involves the formation of a disulfide intermediate, which is then reduced to the final thiophenol. This method offers high yields and purity. An alternative route commencing from 3-Fluoro-4-(methylthio)benzenamine is also possible.[1]

The recommended multi-step synthesis is as follows:

  • Chlorosulfonation of 2-Fluorotoluene to yield 3-Fluoro-4-methylbenzene-1-sulfonyl chloride.

  • Reduction of the sulfonyl chloride to form bis(3-fluoro-4-methylphenyl) disulfide.

  • Final Reduction of the disulfide to yield this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-methylbenzene-1-sulfonyl chloride

This procedure details the chlorosulfonation of 2-fluorotoluene.

Materials:

  • 2-Fluorotoluene

  • Chlorosulfonic acid

  • Crushed ice

  • Dichloromethane (DCM)

Procedure:

  • In a suitable reactor, cool chlorosulfonic acid (3.0 eq) to 0-5 °C with constant stirring.

  • Slowly add 2-fluorotoluene (1.0 eq) to the chlorosulfonic acid, maintaining the temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 10-20 °C for 12 hours.

  • Monitor the reaction progress by an appropriate method (e.g., GC-MS or TLC).

  • Once the reaction is complete, carefully and slowly quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Fluoro-4-methylbenzene-1-sulfonyl chloride.

Protocol 2: Synthesis of bis(3-fluoro-4-methylphenyl) disulfide

This protocol describes the reduction of the sulfonyl chloride to the corresponding disulfide.

Materials:

  • 3-Fluoro-4-methylbenzene-1-sulfonyl chloride

  • Sodium sulfite

  • Sodium bicarbonate

  • Water

  • Toluene

Procedure:

  • Prepare a solution of sodium sulfite (2.5 eq) and sodium bicarbonate (1.5 eq) in water.

  • Add the crude 3-Fluoro-4-methylbenzene-1-sulfonyl chloride to the aqueous solution.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Add toluene to the mixture and stir.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain bis(3-fluoro-4-methylphenyl) disulfide.

Protocol 3: Synthesis of this compound

This final step involves the reduction of the disulfide to the target thiophenol.

Materials:

  • bis(3-fluoro-4-methylphenyl) disulfide

  • Sodium borohydride (NaBH4)

  • Methanol or Tetrahydrofuran (THF)

  • Aqueous Sodium Hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve bis(3-fluoro-4-methylphenyl) disulfide in methanol or THF.

  • In a separate vessel, prepare a solution of sodium borohydride (2.0 eq) in aqueous sodium hydroxide.

  • Slowly add the sodium borohydride solution to the disulfide solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature and carefully acidify with hydrochloric acid to a pH of 2-3.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be further purified by vacuum distillation to yield pure this compound.

Data Presentation

StepReactantReagent/CatalystMolar Ratio (Reactant:Reagent)SolventTemperature (°C)Time (h)Expected Yield (%)
1 2-FluorotolueneChlorosulfonic acid1 : 3.0None5 - 201285-90
2 3-Fluoro-4-methylbenzene-1-sulfonyl chlorideSodium sulfite / Sodium bicarbonate1 : 2.5 / 1.5Water / Toluene80 - 904 - 690-95
3 bis(3-fluoro-4-methylphenyl) disulfideSodium borohydride1 : 2.0Methanol or THF60 - 702 - 490-98

Visualizations

Scale_Up_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Disulfide Formation cluster_step3 Step 3: Thiophenol Synthesis 2_Fluorotoluene 2-Fluorotoluene Chlorosulfonation Chlorosulfonation Reaction 2_Fluorotoluene->Chlorosulfonation Reagents_1 Chlorosulfonic Acid Reagents_1->Chlorosulfonation Workup_1 Quenching & Extraction Chlorosulfonation->Workup_1 Intermediate_1 3-Fluoro-4-methylbenzene- 1-sulfonyl chloride Workup_1->Intermediate_1 Reduction_1 Reduction with Na2SO3 Intermediate_1->Reduction_1 Workup_2 Extraction & Concentration Reduction_1->Workup_2 Intermediate_2 bis(3-fluoro-4-methylphenyl) disulfide Workup_2->Intermediate_2 Reduction_2 Reduction with NaBH4 Intermediate_2->Reduction_2 Workup_3 Acidification, Extraction, & Purification Reduction_2->Workup_3 Final_Product This compound Workup_3->Final_Product

Caption: Experimental workflow for the scale-up synthesis.

Reaction_Pathway Start 2-Fluorotoluene Intermediate1 3-Fluoro-4-methylbenzene- 1-sulfonyl chloride Start->Intermediate1 Chlorosulfonic acid Intermediate2 bis(3-fluoro-4-methylphenyl) disulfide Intermediate1->Intermediate2 Na2SO3 End This compound Intermediate2->End NaBH4

Caption: Chemical reaction pathway for the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-Fluoro-4-methylthiophenol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. Two common routes are the reduction of a sulfonyl chloride derivative and the diazotization of an aniline precursor.

  • For the Sulfonyl Chloride Reduction Route:

    • Incomplete Reduction: The choice of reducing agent and reaction conditions are critical. Ensure the reducing agent is fresh and used in sufficient excess. The reaction temperature and time may need optimization.

    • Side Reactions: Over-reduction can lead to the formation of byproducts. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.

  • For the Diazotization of Aniline Route:

    • Decomposition of Diazonium Salt: Aryl diazonium salts are often unstable at elevated temperatures. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent Sandmeyer-type reaction.

    • Competing Reactions: The diazonium group can be replaced by other nucleophiles present in the reaction mixture, such as water or the counter-ion of the acid used. Using a high concentration of the desired sulfur nucleophile can help to minimize these side reactions.

The following diagram outlines a decision-making workflow for troubleshooting low yields:

low_yield_troubleshooting start Low Yield of this compound route Which synthetic route was used? start->route sulfonyl_chloride Sulfonyl Chloride Reduction route->sulfonyl_chloride Reduction diazotization Diazotization of Aniline route->diazotization Diazotization incomplete_reduction Check for incomplete reduction sulfonyl_chloride->incomplete_reduction side_reactions_reduction Investigate side reactions sulfonyl_chloride->side_reactions_reduction diazonium_decomposition Check for diazonium salt decomposition diazotization->diazonium_decomposition competing_reactions_diazo Assess competing nucleophilic substitution diazotization->competing_reactions_diazo optimize_reducing_agent Optimize reducing agent/conditions incomplete_reduction->optimize_reducing_agent monitor_reaction Monitor reaction progress (TLC/GC-MS) side_reactions_reduction->monitor_reaction control_temperature Maintain low temperature (0-5 °C) diazonium_decomposition->control_temperature increase_nucleophile_conc Increase sulfur nucleophile concentration competing_reactions_diazo->increase_nucleophile_conc purification_workflow start Crude this compound check_physical_state Is the product solid or liquid? start->check_physical_state solid Solid check_physical_state->solid Solid liquid Liquid check_physical_state->liquid Liquid recrystallization Attempt Recrystallization solid->recrystallization distillation Consider Vacuum Distillation liquid->distillation column_chromatography Perform Flash Column Chromatography recrystallization->column_chromatography If unsuccessful pure_product Pure Product recrystallization->pure_product Successful distillation->column_chromatography If unsuccessful distillation->pure_product Successful column_chromatography->pure_product diazotization_pathway aniline 3-Fluoro-4-(methylthio)aniline diazonium Diazonium Salt aniline->diazonium NaNO₂, HCl, 0-5 °C xanthate_ester Xanthate Ester diazonium->xanthate_ester Potassium Ethyl Xanthate thiophenol This compound xanthate_ester->thiophenol 1. NaOH, Reflux 2. HCl reduction_pathway sulfonyl_chloride 3-Fluoro-4-(methylthio)benzenesulfonyl chloride reduction_step Reduction sulfonyl_chloride->reduction_step product This compound reduction_step->product reducing_agent Reducing Agent (e.g., Zn/HCl) reducing_agent->reduction_step

Technical Support Center: Purification of Crude 3-Fluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Fluoro-4-methylthiophenol. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound can vary depending on the synthetic route. However, common impurities for thiophenols include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Oxidation products: Disulfides (bis(3-fluoro-4-methylphenyl) disulfide) are common, often appearing as a less-polar spot on a TLC plate. Thiols are susceptible to oxidation, especially in the presence of air.

  • Hydrolysis products: Depending on the synthesis, related phenols (e.g., 3-fluoro-4-methylphenol) can be present as byproducts.[1]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?

A2: Discoloration is often a sign of oxidation. The formation of disulfides and other oxidation byproducts can impart a yellow or brown hue. To address this:

  • Minimize air exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating or solvent removal.

  • Degas solvents: Use solvents that have been degassed by bubbling with an inert gas or by freeze-pump-thaw cycles.

  • Purification: Column chromatography or recrystallization can often separate the colored impurities from the desired product.

Q3: What is the best general method for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. A general workflow could involve:

  • Aqueous work-up: An initial wash with a dilute acid and brine can remove some inorganic salts and water-soluble impurities.

  • Primary purification: For larger quantities with thermally stable impurities, vacuum distillation is often effective.[1] For smaller scales or to remove close-boiling impurities, column chromatography is a good choice.

  • Final polishing: Recrystallization can be used to obtain highly pure, crystalline material.

Troubleshooting Guides

Low Purity After Purification
Observed Problem Possible Cause Suggested Solution
Persistent disulfide impurity (less polar spot on TLC) Oxidation of the thiol during purification.- Degas all solvents before use.- Consider adding a small amount of a reducing agent like dithiothreitol (DTT) during work-up (if compatible with subsequent steps).- For chromatography, consider using deoxygenated solvents.
Presence of a more polar impurity (streaking on TLC) Possible corresponding phenol or other polar byproducts.- Perform an extraction with a dilute aqueous base (e.g., 1M NaOH) to remove acidic phenolic impurities. Be aware that the thiophenol is also acidic and may be extracted, so careful pH control is necessary.- Adjust the polarity of the mobile phase in column chromatography to better separate the more polar components.
Multiple unidentified impurities Incomplete reaction or side reactions during synthesis.- Re-evaluate the synthetic procedure for potential sources of side products.- A combination of purification techniques (e.g., distillation followed by chromatography) may be necessary.
Issues During Specific Purification Techniques
Technique Observed Problem Possible Cause Suggested Solution
Vacuum Distillation Product decomposition (darkening of the distillation pot) The distillation temperature is too high.- Use a higher vacuum to lower the boiling point.- Ensure the heating mantle is not set too high and that the distillation is performed as quickly as possible.
Product solidifies in the condenser The condenser water is too cold, or the product has a high melting point.- Use room temperature water or drain the condenser jacket to allow the product to flow through. A heat gun can be used cautiously to melt the solidified product.
Column Chromatography Product appears to be degrading on the column (streaking, loss of material) The silica gel may be too acidic, catalyzing decomposition or oxidation.- Use deactivated (neutral) silica gel or alumina.- Add a small amount of a non-polar amine like triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the stationary phase.- Run the column quickly to minimize contact time.
Poor separation of impurities The mobile phase polarity is not optimal.- Systematically test different solvent systems using thin-layer chromatography (TLC) to find a mobile phase that provides good separation (target Rf of the product around 0.2-0.3).
Recrystallization Product "oils out" instead of crystallizing The solution is supersaturated, or the solvent is not ideal.- Try a different solvent or a solvent mixture.- Ensure slow cooling. Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound if available.
Low recovery of the product The product is too soluble in the chosen solvent, even at low temperatures.- Use a less polar solvent or a solvent mixture where the product has lower solubility at cold temperatures.- Minimize the amount of hot solvent used to dissolve the crude product.

Quantitative Data Summary

The following tables provide estimated starting parameters for the purification of this compound. These should be optimized for each specific case.

Table 1: Estimated Vacuum Distillation Parameters

Parameter Estimated Value Notes
Pressure 1-10 mmHgLower pressures will reduce the boiling point and minimize thermal decomposition.
Boiling Point 80-120 °CThis is an estimate and will be highly dependent on the applied vacuum.
Pot Temperature Should not exceed the boiling point by more than 20-30 °CTo avoid decomposition.

Table 2: Suggested Column Chromatography Conditions

Parameter Recommendation Notes
Stationary Phase Silica gel (230-400 mesh)For better separation, deactivated (neutral) silica can be used to prevent degradation.
Mobile Phase (starting point) 95:5 Hexane:Ethyl AcetateThe polarity should be adjusted based on TLC analysis to achieve an Rf of 0.2-0.3 for the product.
Loading Dry loading is preferred if the compound has low solubility in the mobile phase.

Table 3: Potential Recrystallization Solvents

Solvent/Solvent System Suitability Notes
Hexane or Heptane Good for non-polar impurities.The product may have limited solubility even when hot.
Toluene/Hexane A good starting mixture.Dissolve in hot toluene and add hexane as an anti-solvent until turbidity is observed, then cool slowly.
Ethanol/Water For more polar impurities.Dissolve in hot ethanol and add water until the solution becomes cloudy, then cool.

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head if possible to minimize product loss. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Slowly apply vacuum to the system.

  • Heating: Once the desired vacuum is reached and stable, begin to heat the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities as a forerun. Once the temperature stabilizes at the boiling point of the product, collect the main fraction in a clean receiving flask.

  • Shutdown: After collecting the product, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase using TLC. A good mobile phase will give the product an Rf value of approximately 0.2-0.3 and show good separation from impurities.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.

  • Elution: Elute the column with the mobile phase, applying positive pressure (e.g., with air or nitrogen).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude material and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. If it does not dissolve, add more solvent dropwise until it does. If it dissolves readily at room temperature, the solvent is not suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow Crude Crude 3-Fluoro-4- methylthiophenol Workup Aqueous Work-up (Dilute Acid/Brine) Crude->Workup Distillation Vacuum Distillation Workup->Distillation Large Scale Chromatography Column Chromatography Workup->Chromatography Small Scale/ Difficult Separation Recrystallization Recrystallization Distillation->Recrystallization For high purity Pure Pure Product Distillation->Pure Chromatography->Recrystallization For high purity Chromatography->Pure Recrystallization->Pure

Caption: General purification workflow for crude this compound.

TroubleshootingTree Start Low Purity After Initial Purification ImpurityType Identify Impurity Type (e.g., TLC, NMR) Start->ImpurityType NonPolar Less Polar Impurity (e.g., Disulfide) ImpurityType->NonPolar Polar More Polar Impurity (e.g., Phenol) ImpurityType->Polar Oxidation Suspect Oxidation NonPolar->Oxidation Yes Reevaluate Re-evaluate Synthesis for Side Products NonPolar->Reevaluate No Phenol Suspect Phenolic Byproduct Polar->Phenol Yes Polar->Reevaluate No Solution1 Use Degassed Solvents & Inert Atmosphere Oxidation->Solution1 Solution2 Base Wash (e.g., 1M NaOH) or pH Adjustment Phenol->Solution2 Solution3 Optimize Chromatography (Gradient Elution) Reevaluate->Solution3

Caption: Troubleshooting decision tree for low purity of this compound.

References

Technical Support Center: Synthesis of 3-Fluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-methylthiophenol. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is a two-step process starting from 3-Fluoro-4-(methylthio)aniline. The synthesis involves:

  • Diazotization: The primary aromatic amine group of 3-Fluoro-4-(methylthio)aniline is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C).[1][2]

  • Sandmeyer-type Reaction: The resulting diazonium salt is then subjected to a Sandmeyer-type reaction where the diazonium group is replaced by a thiol group. This is often achieved by reacting the diazonium salt with a sulfur source, followed by reduction.

Q2: What are the most common side reactions to be aware of during this synthesis?

Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. The primary side reactions include:

  • Formation of Phenols: The diazonium salt can react with water to form the corresponding phenol, 3-Fluoro-4-methylphenol. This is a common side reaction if the temperature of the diazotization or the subsequent reaction is not carefully controlled.

  • Formation of Disulfides: The thiophenol product is susceptible to oxidation, which can lead to the formation of the corresponding disulfide, 4,4'-bis(methylthio)-2,2'-difluorodiphenyl disulfide. This can occur during the reaction or workup if exposed to air or other oxidizing agents.

  • Formation of Biaryl Compounds: The aryl radical intermediate in the Sandmeyer reaction can dimerize to form biaryl impurities.[1]

  • Protodeamination (Hydrodediazoniation): The diazonium group can be replaced by a hydrogen atom, leading to the formation of 2-fluoro-thioanisole.

  • Oxidation of the Thioether: The methylthio group can be oxidized to a sulfoxide or even a sulfone under certain conditions, although this is less common during the Sandmeyer reaction itself unless strong oxidizing agents are present.

Q3: How can I minimize the formation of these side products?

Minimizing side product formation requires careful control of the reaction conditions:

  • Temperature Control: Maintaining a low temperature (0-5 °C) during the diazotization step is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Inert Atmosphere: Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the oxidation of the thiophenol product to the disulfide.

  • Control of Acidity: The pH of the reaction mixture can influence the stability of the diazonium salt and the rate of side reactions.

  • Purity of Reagents: Using pure starting materials and reagents is essential to avoid introducing impurities that can catalyze side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Product - Incomplete diazotization. - Premature decomposition of the diazonium salt. - Inefficient Sandmeyer reaction. - Product loss during workup and purification.- Check for complete diazotization: Use starch-iodide paper to test for the presence of excess nitrous acid. A blue-black color indicates an excess, suggesting the amine has been consumed. - Maintain low temperature: Ensure the reaction temperature is strictly maintained between 0-5 °C during diazotization and the addition of the diazonium salt solution. - Optimize Sandmeyer conditions: Vary the copper catalyst, sulfur source, or reaction temperature for the Sandmeyer step. - Careful workup: Ensure efficient extraction and minimize exposure to air during purification.
Presence of 3-Fluoro-4-methylphenol Impurity - Reaction temperature was too high during diazotization or the subsequent step, leading to hydrolysis of the diazonium salt. - Presence of excess water.- Strict temperature control: Use an ice/salt bath to maintain the temperature below 5 °C. - Use anhydrous conditions where possible: While the diazotization is aqueous, minimize the introduction of additional water in subsequent steps if the protocol allows.
Formation of a Disulfide Impurity - Oxidation of the thiophenol product by air during the reaction or workup.- Use an inert atmosphere: Purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the experiment. - Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. - Add a reducing agent during workup: A mild reducing agent can sometimes be used during the workup to reduce any disulfide formed back to the thiol.
Dark, Tarry Byproducts - Decomposition of the diazonium salt leading to radical polymerization and other side reactions.- Ensure low temperature: This is the most critical factor. - Check the purity of the starting aniline: Impurities in the starting material can promote decomposition. - Control the rate of addition: Add the sodium nitrite solution slowly to the aniline solution to prevent localized heating.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the Sandmeyer reaction is outlined below.

Step 1: Diazotization of 3-Fluoro-4-(methylthio)aniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Fluoro-4-(methylthio)aniline in a suitable aqueous acid (e.g., 3 M HCl).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The completion of the reaction can be monitored using starch-iodide paper.

Step 2: Thiolation (Sandmeyer-type Reaction)

  • In a separate flask, prepare a solution of a sulfur source (e.g., potassium ethyl xanthate in water).

  • Slowly add the cold diazonium salt solution from Step 1 to the sulfur source solution, maintaining a controlled temperature as specified by the detailed protocol.

  • After the addition, the reaction mixture is typically stirred for a period to ensure complete reaction.

  • The intermediate xanthate is then hydrolyzed (e.g., with a strong base like NaOH) and subsequently reduced (e.g., with a reducing agent like sodium borohydride) to yield the thiophenol.

  • The final product is isolated by extraction with an organic solvent, followed by washing, drying, and purification, typically by vacuum distillation or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Product Yield check_diazotization Check Diazotization Completion (Starch-Iodide Test) start->check_diazotization incomplete Incomplete Diazotization check_diazotization->incomplete Negative complete Diazotization Complete check_diazotization->complete Positive optimize_diazotization Optimize Diazotization: - Slower NaNO2 addition - Check reagent purity incomplete->optimize_diazotization end Improved Yield optimize_diazotization->end check_temp Verify Temperature Control (0-5 °C) complete->check_temp temp_high Temperature Too High check_temp->temp_high No temp_ok Temperature OK check_temp->temp_ok Yes improve_cooling Improve Cooling: - Ice/salt bath - Slower additions temp_high->improve_cooling improve_cooling->end check_sandmeyer Evaluate Sandmeyer Step temp_ok->check_sandmeyer optimize_sandmeyer Optimize Sandmeyer: - Catalyst/reagent concentration - Reaction time check_sandmeyer->optimize_sandmeyer check_workup Review Workup & Purification optimize_sandmeyer->check_workup optimize_workup Optimize Workup: - Efficient extraction - Careful purification check_workup->optimize_workup optimize_workup->end

A troubleshooting workflow for addressing low product yield.

Signaling Pathway of a Common Side Reaction: Phenol Formation

Phenol_Formation diazonium Ar-N₂⁺ (Diazonium Salt) hydrolysis Hydrolysis diazonium->hydrolysis h2o H₂O (Water) h2o->hydrolysis heat Elevated Temperature (> 5 °C) heat->hydrolysis catalyzes phenol Ar-OH (3-Fluoro-4-methylphenol) hydrolysis->phenol n2 N₂ Gas hydrolysis->n2

The pathway for the formation of the phenol byproduct.

References

storage and stability issues of 3-Fluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Fluoro-4-methylthiophenol

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in addressing common storage and stability issues encountered during experiments.

Troubleshooting Guide

Users of this compound may face challenges related to its storage and stability. The following table summarizes potential issues, their causes, and recommended solutions.

Issue Potential Cause(s) Recommended Action(s) Prevention
Discoloration (e.g., yellowing) Oxidation of the thiol group to form disulfides or other colored impurities. Exposure to air and light can accelerate this process.- Confirm purity using HPLC or GC-MS. - If purity is compromised, consider purification by distillation or chromatography if feasible. - For critical applications, use a fresh, unopened container.- Store under an inert atmosphere (e.g., argon or nitrogen). - Protect from light by using an amber vial or storing in a dark place.
Loss of Purity / Presence of Impurities - Oxidation to the corresponding disulfide. - Reaction with atmospheric moisture or other contaminants. - Gradual decomposition over time, especially at elevated temperatures.- Analyze the material by HPLC, GC-MS, and NMR to identify and quantify impurities. - Compare the analytical data with the certificate of analysis. - If the primary impurity is the disulfide, it may be possible to reduce it back to the thiol, though this is often not practical on a small scale.- Store at recommended low temperatures (see storage table below). - Ensure the container is tightly sealed to prevent moisture ingress. - Use fresh, high-purity solvents and reagents in your experiments.
Inconsistent Experimental Results Degradation of the starting material, leading to lower effective concentrations and the presence of interfering impurities.- Re-evaluate the purity of the this compound. - Run a control experiment with a freshly opened sample.- Implement a consistent storage and handling protocol for all batches of the compound. - Aliquot the material upon receipt to minimize freeze-thaw cycles and exposure of the bulk material to the atmosphere.
Unpleasant Odor Thiophenols are known for their strong, unpleasant odors. An increase in odor intensity could indicate a leak in the container.- Handle the compound in a well-ventilated fume hood. - Check the container for any leaks or damage to the seal.- Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. - Ensure all containers are properly sealed before storing.
Storage Condition Summary

For optimal stability, this compound should be stored under the following conditions. While specific data for this compound is limited, these recommendations are based on best practices for structurally similar thiophenols.

Parameter Recommended Condition Rationale
Temperature 2-8°CTo slow down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the thiol group to a disulfide.
Light Protect from light (Amber vial/darkness)To prevent light-catalyzed degradation.
Container Tightly sealed, appropriate material (e.g., glass)To prevent exposure to air and moisture.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned slightly yellow. Can I still use it?

A slight yellowing often indicates the formation of a small amount of disulfide impurity due to oxidation. For many applications, a minor color change may not significantly affect the outcome. However, for sensitive reactions or quantitative studies, it is crucial to first assess the purity of the material using an appropriate analytical technique such as HPLC or GC-MS. If the purity is no longer within the required specifications, it is advisable to use a fresh batch.

Q2: What is the primary degradation product of this compound?

The most common degradation pathway for thiophenols is oxidation to the corresponding disulfide. In this case, two molecules of this compound would react to form 1,2-bis(3-fluoro-4-methylphenyl) disulfide. This process is accelerated by the presence of oxygen and can be catalyzed by light and trace metals.

Q3: How should I handle this compound safely?

Due to its potential toxicity and strong odor, this compound should always be handled in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, rinse the affected area with plenty of water and seek medical advice.

Q4: Can I store this compound at room temperature for short periods?

While short-term storage at room temperature may be acceptable for brief periods (e.g., during sample preparation for an experiment), it is not recommended for long-term storage. Exposure to higher temperatures can increase the rate of degradation. For optimal stability, it should be stored at 2-8°C.

Q5: Are there any solvents I should avoid when working with this compound?

Avoid using oxidizing solvents or reagents unless they are part of the intended reaction. Also, be cautious with basic conditions, as the thiol proton is acidic and will be deprotonated to form a thiophenolate. While the thiophenolate is a key reactive intermediate in many reactions, its formation can also increase the rate of oxidation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its disulfide dimer.

1. Materials and Reagents:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or another suitable modifier)
  • C18 reverse-phase HPLC column
  • HPLC system with a UV detector

2. Sample Preparation: a. Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL. b. From the stock solution, prepare a working solution of approximately 50 µg/mL in the mobile phase.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: 254 nm

4. Analysis: a. Inject the prepared sample onto the HPLC system. b. The disulfide dimer, being more nonpolar, is expected to have a longer retention time than the monomeric thiol. c. Purity can be estimated by the area percentage of the main peak.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for assessing the purity and identifying volatile impurities.

1. Materials and Reagents:

  • This compound sample
  • GC-grade solvent (e.g., dichloromethane or ethyl acetate)
  • GC-MS system

2. Sample Preparation: a. Prepare a dilute solution of the this compound sample in the chosen GC-grade solvent (e.g., 100 µg/mL).

3. GC-MS Conditions (Example):

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
  • Inlet Temperature: 250°C
  • Oven Program: Start at 80°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min
  • Injection Mode: Split (e.g., 50:1)
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Mass Range: m/z 40-450

4. Analysis: a. Inject the sample into the GC-MS system. b. Identify the peak corresponding to this compound based on its mass spectrum. c. Analyze other peaks to identify potential impurities by comparing their mass spectra with library data. The disulfide dimer will have a molecular weight approximately double that of the starting material.

Visualizations

Troubleshooting Workflow for Stability Issues

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

G Troubleshooting Workflow for this compound Stability start Stability Issue Observed (e.g., discoloration, poor results) check_storage Review Storage Conditions (Temp, Atmosphere, Light) start->check_storage analyze_purity Assess Purity (HPLC, GC-MS) check_storage->analyze_purity correct_storage Correct Storage Conditions check_storage->correct_storage Incorrect compare_coa Compare with CoA/Standard analyze_purity->compare_coa is_pure Is Purity Acceptable? compare_coa->is_pure use_fresh Use Fresh Stock is_pure->use_fresh No purify Consider Purification (if feasible) is_pure->purify Minor Impurity end_ok Proceed with Experiment is_pure->end_ok Yes use_fresh->analyze_purity end_discard Discard and Reorder use_fresh->end_discard If fresh stock also fails purify->analyze_purity correct_storage->analyze_purity

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway

This diagram illustrates the primary oxidative degradation pathway of this compound to its corresponding disulfide.

G Oxidative Degradation of this compound thiophenol1 This compound disulfide 1,2-bis(3-fluoro-4-methylphenyl) disulfide thiophenol1->disulfide thiophenol2 This compound thiophenol2->disulfide oxidant [O] (e.g., Air, O2) oxidant->disulfide water H2O disulfide->water

Caption: Oxidative degradation pathway.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Fluoro-4-methylthiophenol. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic strategies for the preparation of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the reaction.

  • Route 1: Sandmeyer-type Reaction. This approach starts from 3-fluoro-4-(methylthio)benzenamine. The amine is first converted to a diazonium salt, which is then reacted with a sulfur source to yield the target thiophenol.

  • Route 2: Palladium-Catalyzed Thiolation. This method involves the cross-coupling of an aryl halide, such as 3-fluoro-4-bromotoluene, with a methylthiol source using a palladium catalyst.

Q2: What are the critical parameters to control in the Sandmeyer-type reaction (Route 1)?

A2: Temperature is the most critical parameter. The diazotization step must be carried out at low temperatures, typically between 0-5 °C, to prevent the decomposition of the unstable diazonium salt.[1] Elevated temperatures can lead to the formation of undesired phenol byproducts.

Q3: What are common side reactions in the Sandmeyer-type synthesis of thiophenols?

A3: Common side reactions include the formation of phenols due to the reaction of the diazonium salt with water, and the formation of biaryl compounds through radical coupling. Azo-coupling, where the diazonium salt reacts with the starting aniline, can also occur if the reaction conditions are not optimized.

Q4: In the Palladium-catalyzed thiolation (Route 2), what factors influence the reaction efficiency?

A4: The choice of palladium catalyst, ligand, base, and solvent are all crucial for a successful reaction. The ligand plays a significant role in stabilizing the palladium catalyst and facilitating the reductive elimination step to form the C-S bond. The base is required to activate the thiol and neutralize the acid generated during the reaction.

Q5: How can I minimize the formation of hydrodehalogenation byproduct in the Palladium-catalyzed reaction?

A5: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction. It can be minimized by using bulky, electron-rich phosphine ligands, choosing a non-protic solvent, and carefully selecting the base. Weaker bases are sometimes preferred to suppress this side reaction.

Troubleshooting Guides

Route 1: Sandmeyer-type Reaction from 3-Fluoro-4-(methylthio)benzenamine
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper.
Decomposition of the diazonium salt.Maintain a low temperature throughout the diazotization and subsequent thiolation steps. Use the diazonium salt solution immediately after preparation.
Inefficient thiolation.Optimize the sulfur source (e.g., potassium ethyl xanthate, sodium sulfide). Ensure the copper(I) catalyst is active.
Formation of a dark, tarry byproduct Azo-coupling side reaction.Ensure the reaction mixture is sufficiently acidic during diazotization. Add the sodium nitrite solution slowly to the amine solution.
Phenol formation.Strictly control the temperature to below 5 °C. Minimize the amount of water in the reaction mixture if possible.
Product is difficult to purify Presence of disulfide byproduct.The crude product can be treated with a reducing agent (e.g., zinc dust and acetic acid) to convert the disulfide back to the thiophenol before final purification.
Co-elution with starting material or byproducts during chromatography.Optimize the solvent system for column chromatography. Consider derivatization of the thiophenol to facilitate separation.
Route 2: Palladium-Catalyzed Thiolation of 3-Fluoro-4-bromotoluene
Issue Potential Cause Troubleshooting Steps
Low or No Conversion of Starting Material Inactive catalyst.Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Use fresh, high-quality catalyst and ligand.
Inappropriate ligand.Screen different phosphine ligands (e.g., Xantphos, dppf) to find the optimal one for this specific transformation.
Incorrect base or solvent.The choice of base and solvent is often interdependent. Screen different combinations (e.g., NaOtBu in toluene, K₂CO₃ in DMF).
Significant Hydrodehalogenation Formation of palladium-hydride species.Use a bulky, electron-rich ligand. Switch to a non-protic, non-polar solvent like toluene. Use a weaker base such as K₃PO₄ or Cs₂CO₃.
Low Yield of Desired Product Catalyst deactivation.Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents.
Competing side reactions.Lower the reaction temperature. Adjust the catalyst-to-ligand ratio.
Difficulty in Removing Palladium Residues Incomplete precipitation or extraction.After the reaction, consider a workup with a thiol-functionalized resin to scavenge residual palladium. Multiple extractions and washes can also be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer-type Reaction

This protocol is based on a known procedure with a reported yield of 25%.[2]

Step 1: Diazotization of 3-Fluoro-4-(methylthio)benzenamine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-fluoro-4-(methylthio)benzenamine (1 equiv.) in a mixture of tetrahydrofuran and water.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid (2 equiv.) while maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite (1.1 equiv.) in water and add it dropwise to the reaction mixture over 2 hours, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for an additional 30 minutes.

Step 2: Thiolation

  • In a separate flask, prepare a solution of copper(I) oxide (0.1 equiv.) and copper(II) nitrate (0.1 equiv.) in water.

  • Slowly add the cold diazonium salt solution to the copper catalyst solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

Step 3: Work-up and Purification

  • Extract the reaction mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Palladium-Catalyzed Thiolation (Hypothetical Optimized Protocol)

This protocol is a suggested starting point based on general procedures for Buchwald-Hartwig C-S coupling.

Step 1: Reaction Setup

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-fluoro-4-bromotoluene (1 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add a base (e.g., sodium tert-butoxide, 1.2 equiv.).

  • Add a dry, degassed solvent (e.g., toluene).

Step 2: Thiolation

  • Add sodium thiomethoxide (1.1 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Parameters on the Sandmeyer-type Reaction (Hypothetical Data)

ParameterVariationYield (%)Purity (%)Observations
Temperature 0-5 °C2595Clean reaction profile.
10-15 °C1580Increased formation of phenol byproduct.
Acid H₂SO₄2595Standard conditions.
HCl2293Slightly lower yield.
Sulfur Source Cu₂O/Cu(NO₃)₂2595As reported.
K-Ethyl Xanthate3092Potentially higher yield, requires subsequent hydrolysis.

Table 2: Optimization of Palladium-Catalyzed Thiolation (Hypothetical Data)

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Purity (%)
Pd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene10085>98
Pd(OAc)₂ (2)dppf (4)K₂CO₃DMF1107095
Pd₂(dba)₃ (1)Xantphos (2)K₃PO₄Toluene10075>98
Pd(OAc)₂ (2)Xantphos (4)NaOtBuDioxane10088>98

Visualizations

Sandmeyer_Route cluster_start Starting Material cluster_diazotization Diazotization cluster_thiolation Thiolation 3-Fluoro-4-(methylthio)benzenamine 3-Fluoro-4-(methylthio)benzenamine Diazonium Salt Diazonium Salt 3-Fluoro-4-(methylthio)benzenamine->Diazonium Salt NaNO₂, H₂SO₄ 0-5 °C This compound This compound Diazonium Salt->this compound Cu₂O, Cu(NO₃)₂

Caption: Synthetic pathway for this compound via the Sandmeyer-type reaction.

Palladium_Route cluster_reactants Reactants cluster_catalysis Pd-Catalyzed Coupling cluster_product Product 3-Fluoro-4-bromotoluene 3-Fluoro-4-bromotoluene Catalytic Cycle Pd(0)/Pd(II) Cycle 3-Fluoro-4-bromotoluene->Catalytic Cycle NaSMe Sodium Thiomethoxide NaSMe->Catalytic Cycle This compound This compound Catalytic Cycle->this compound Pd Catalyst, Ligand Base, Solvent, Heat

Caption: Synthetic pathway for this compound via Palladium-catalyzed thiolation.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Product_Decomposition Product Decomposition Low_Yield->Product_Decomposition Optimize_Time_Temp Optimize Time/Temp Incomplete_Reaction->Optimize_Time_Temp Change_Reagents Change Reagents/Catalyst Side_Reactions->Change_Reagents Modify_Workup Modify Workup/Purification Product_Decomposition->Modify_Workup

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: 3-Fluoro-4-methylthiophenol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methylthiophenol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its reactive thiol group and fluorinated aromatic ring make it a key building block for creating complex molecules with specific biological activities. The fluorine atom can enhance metabolic stability and binding affinity of the final compound.

Q2: What are the main safety precautions to consider when handling this compound?

A2: Like most thiophenols, this compound has a strong, unpleasant odor. It is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Q3: How should this compound be properly stored?

A3: this compound is susceptible to oxidation. It should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. The container should be tightly sealed to prevent exposure to air and moisture.

Experimental Protocols

Protocol: S-Alkylation for the Synthesis of Alkyl Aryl Thioethers

This protocol describes a general procedure for the S-alkylation of this compound with an alkyl halide to form the corresponding thioether.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, DMF)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the base (1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst or reagents.2. Reaction temperature is too low.3. Insufficiently strong base.1. Use fresh reagents and ensure the catalyst is active.2. Gradually increase the reaction temperature and monitor progress.3. Switch to a stronger base such as sodium hydride (use with caution).
Formation of Disulfide Byproduct Oxidation of the thiophenol starting material or the thiolate intermediate.1. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).2. Add a small amount of a reducing agent like TCEP to the reaction mixture.
Multiple Spots on TLC/LC-MS (Impurity Profile) 1. Incomplete reaction.2. Side reactions due to reactive functional groups on the alkyl halide.3. Over-alkylation (if the alkyl halide is polyhalogenated).1. Increase reaction time or temperature.2. Use a more selective alkylating agent or protect sensitive functional groups.3. Use a stoichiometric amount of the alkylating agent.
Difficulty in Product Purification The product and starting material have similar polarities.1. Optimize the solvent system for column chromatography.2. Consider derivatizing the product to alter its polarity for easier separation.

Data Presentation

Table 1: Hypothetical Yields for S-Alkylation of this compound with Benzyl Bromide under Various Conditions

Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
K₂CO₃Acetonitrile251275
K₂CO₃DMF25885
Et₃NAcetonitrile50680
NaHTHF0 to 25492

Note: These are representative yields based on general S-alkylation reactions of thiophenols; actual yields may vary.

Table 2: Purity Analysis of a Hypothetical Thioether Product by HPLC

Compound Retention Time (min) Area (%)
This compound (Starting Material)3.51.2
Benzyl Bromide (Starting Material)4.10.8
Desired Thioether Product 7.2 97.5
Disulfide Byproduct9.80.5

Visualizations

experimental_workflow start Start: Dissolve This compound in Solvent add_base Add Base (e.g., K2CO3) start->add_base add_alkyl_halide Add Alkyl Halide (e.g., Benzyl Bromide) add_base->add_alkyl_halide reaction Stir and Monitor (TLC/LC-MS) add_alkyl_halide->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: Thioether purification->product

Caption: S-Alkylation Experimental Workflow.

troubleshooting_logic start Low Product Yield? check_reagents Check Reagent Purity and Activity start->check_reagents Yes disulfide Disulfide Formation? start->disulfide No increase_temp Increase Reaction Temperature check_reagents->increase_temp stronger_base Use Stronger Base increase_temp->stronger_base inert_atm Use Inert Atmosphere (N2 or Ar) disulfide->inert_atm Yes reducing_agent Add Reducing Agent (e.g., TCEP) inert_atm->reducing_agent

Caption: Troubleshooting Logic for Low Yield.

signaling_pathway thiophenol This compound thiolate Thiolate Anion thiophenol->thiolate Deprotonation thioether Thioether Product thiolate->thioether SN2 Attack disulfide Disulfide Byproduct thiolate->disulfide Oxidation alkyl_halide Alkyl Halide (R-X) alkyl_halide->thioether base Base base->thiophenol oxygen [O] oxygen->thiolate

Caption: Key Reaction Pathways.

Technical Support Center: Managing the Odor of 3-Fluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the potent odor of 3-Fluoro-4-methylthiophenol in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with this compound?

A1: Besides its strong and unpleasant odor, this compound and similar thiols can be hazardous. They may cause skin and eye irritation, and inhalation of vapors may lead to respiratory irritation.[1][2][3] Always consult the Safety Data Sheet (SDS) for specific handling precautions and personal protective equipment (PPE) requirements. Work should always be conducted in a certified chemical fume hood.[4][5]

Q2: Why does this compound have such a strong odor?

A2: The potent odor is characteristic of many volatile sulfur compounds (VSCs), including thiols.[6][7] These compounds can be detected by the human nose at extremely low concentrations, often in the parts per billion (ppb) range.[8]

Q3: Can I become desensitized to the smell of thiols?

A3: While some anecdotal evidence suggests that individuals working regularly with thiols may become somewhat desensitized to the smell, this should not be relied upon as a safety measure.[9] Olfactory fatigue can lead to overexposure, and the odor can still be highly noticeable and unpleasant to colleagues in adjacent work areas.

Troubleshooting Guide: Odor Management

Issue 1: A persistent thiol odor is present in the lab, even when working within a fume hood.

  • Possible Cause: Fugitive emissions from the experimental setup, contaminated equipment, or improper waste disposal.

  • Troubleshooting Steps:

    • Verify Fume Hood Functionality: Ensure your chemical fume hood is certified and operating correctly. Keep the sash at the lowest practical height. All work with this compound should be performed well inside the hood.[5][10]

    • Implement a Bleach Trap: For reactions that may release volatile thiols, vent the apparatus through a bleach trap to neutralize the escaping vapors.[4][8] This is particularly important for reactions under reflux or those involving gas evolution.

    • Seal all Containers: Keep all containers of this compound and its reaction mixtures tightly sealed when not in immediate use.[5]

    • Decontaminate Glassware Promptly: Clean all contaminated glassware immediately after use by rinsing with a suitable solvent and then soaking in a bleach bath.[4][9]

    • Proper Waste Disposal: Dispose of all thiol-contaminated waste, including gloves and paper towels, in a sealed plastic bag and then into a designated hazardous waste container.[5]

Issue 2: The odor intensifies during the reaction work-up.

  • Possible Cause: Volatilization of the thiol during extraction, concentration, or filtration steps.

  • Troubleshooting Steps:

    • Use a Scrubber for Rotary Evaporation: When concentrating solutions containing this compound on a rotary evaporator, use a cold trap and a subsequent bleach trap before the vacuum pump to capture volatile thiols.[5][8]

    • Perform Extractions in Closed Systems: Conduct liquid-liquid extractions in a fume hood using a separatory funnel with a stopper. Vent the funnel periodically towards the back of the fume hood.

    • Neutralize Before Concentration: If the desired product is stable to oxidants, consider a dilute bleach or basic hydrogen peroxide wash during the work-up to neutralize the thiol before concentration.[9]

Issue 3: Glassware and equipment retain a strong thiol odor after cleaning.

  • Possible Cause: Incomplete removal of thiol residues from surfaces.

  • Troubleshooting Steps:

    • Initial Solvent Rinse: Immediately after use, rinse the glassware with a small amount of a compatible organic solvent (e.g., acetone) to remove the bulk of the thiol. Dispose of this solvent as hazardous waste.[8] Caution: Do not mix acetone and bleach directly as this can form chloroform.[9]

    • Bleach Bath Immersion: Submerge the rinsed glassware in a dedicated bleach bath for several hours or overnight.[4] The bath should be a 1:1 mixture of commercial bleach and water, contained in a labeled and covered plastic tub within a fume hood.[4]

    • Thorough Final Cleaning: After the bleach soak, rinse the glassware thoroughly with water and then proceed with your standard laboratory glassware cleaning protocol.[8]

Experimental Protocols

Protocol 1: Setting Up a Bleach Trap for Odor Control

Objective: To capture and neutralize volatile thiols vented from a reaction apparatus.

Materials:

  • Two gas washing bottles (bubblers)

  • Chemically resistant tubing

  • Commercial bleach solution (sodium hypochlorite, ~5-6%)

  • Secondary containment for the bubblers

Procedure:

  • Assembly: Connect the outlet of your reaction apparatus (e.g., condenser) to the inlet of the first gas washing bottle using tubing. This first bottle should remain empty to act as a safety trap to prevent backflow into your reaction.

  • Bleach Scrubber: Connect the outlet of the empty trap to the inlet of the second gas washing bottle. Fill this second bottle with a sufficient amount of bleach solution to ensure the gas stream will bubble through it.

  • Venting: The outlet of the second bubbler should be directed towards the back of the fume hood.

  • Flow Rate: For reactions under a gentle stream of inert gas, adjust the flow rate to produce approximately 1-2 bubbles per second in the bleach trap.[4]

G cluster_fume_hood Inside Fume Hood reaction Reaction Apparatus trap1 Empty Trap (Backflow Prevention) reaction->trap1 Vented Gas trap2 Bleach Scrubber trap1->trap2 Gas Flow exhaust Fume Hood Exhaust trap2->exhaust Neutralized Gas G start Contaminated Glassware rinse Rinse with Acetone (in fume hood) start->rinse waste Collect Rinse for Hazardous Waste rinse->waste soak Soak in 1:1 Bleach/Water Bath (4+ hours in fume hood) rinse->soak rinse_water Rinse Thoroughly with Water soak->rinse_water clean Standard Glassware Cleaning rinse_water->clean end Clean, Odor-Free Glassware clean->end

References

Technical Support Center: Synthesis of Fluorinated Thiophenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the challenges encountered during the synthesis of fluorinated thiophenols. Given that the direct fluorination of thiophenol is often complicated by the high reactivity of the thiol group, this document focuses on common multi-step synthetic routes where the fluorine atom is introduced to a precursor molecule.

Frequently Asked Questions (FAQs)

Q1: Why is the direct fluorination of thiophenol challenging?

Direct fluorination of thiophenol is rarely performed due to the high reactivity of the thiol (-SH) group. This functional group is susceptible to oxidation, which can lead to the formation of disulfides (Ar-S-S-Ar), sulfonic acids (Ar-SO3H), and other unwanted byproducts under the harsh conditions often required for electrophilic fluorination. The thiol group can also react with fluorinating agents, leading to a complex mixture of products and low yields of the desired fluorinated thiophenol.

Q2: What are the common strategies for synthesizing fluorinated thiophenols?

The most prevalent methods involve a multi-step synthesis where the fluorine and thiol functionalities are introduced sequentially. Two common approaches are:

  • Fluorination followed by Thiolation: This involves the fluorination of an aromatic precursor, followed by the introduction of the thiol group. A typical example is the synthesis of 4-fluorothiophenol starting from 4-fluoroaniline.

  • Thiolation followed by Fluorination: This is less common but can be achieved in some cases, for instance, by starting with a protected thiol or a precursor that can be converted to a thiol after the fluorination step.

Q3: I am experiencing low yields in the synthesis of 4-fluorothiophenol from 4-fluoroaniline via the Sandmeyer reaction. What are the likely causes?

Low yields in this multi-step synthesis can arise from several stages. The primary areas to investigate are the diazotization of 4-fluoroaniline, the subsequent reaction with a sulfur source (like potassium ethyl xanthate), and the final hydrolysis step. Incomplete diazotization, premature decomposition of the diazonium salt, and side reactions during the xanthate displacement or hydrolysis are common culprits.

Q4: My final fluorinated thiophenol product is impure, showing disulfide contamination. How can I prevent this and purify my product?

Disulfide formation is a common issue caused by the oxidation of the thiol group, which can occur upon exposure to air. To minimize this, it is crucial to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Degassing solvents prior to use can also be beneficial. For purification, flash column chromatography is often effective. If disulfide is already present in the final product, it can sometimes be reduced back to the thiol using a mild reducing agent like dithiothreitol (DTT) followed by another purification step.

Troubleshooting Guides

Problem 1: Low Yield in the Diazotization of Fluoroaniline
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting fluoroanilineInsufficient diazotization reagent (e.g., NaNO2) or acid.Ensure accurate stoichiometry of reagents. Add the diazotizing agent slowly at a low temperature (0-5 °C) to prevent decomposition.
Formation of dark-colored byproductsDecomposition of the diazonium salt due to elevated temperatures.Maintain a strict temperature control between 0 and 5 °C throughout the diazotization and subsequent reaction. Prepare the diazonium salt fresh and use it immediately.
Gas evolution (N2) before addition of the sulfur nucleophilePremature decomposition of the diazonium salt.Ensure the reaction medium is sufficiently acidic. The presence of excess acid helps to stabilize the diazonium salt.
Problem 2: Inefficient Conversion of the Diazonium Salt to the Thiol Precursor
Symptom Possible Cause Suggested Solution
Low yield of the xanthate intermediatePoor reactivity of the sulfur nucleophile.Ensure the quality of the potassium ethyl xanthate. The addition of a copper catalyst can sometimes facilitate the reaction.
Formation of phenol byproductsReaction of the diazonium salt with water.Add the diazonium salt solution to the nucleophile solution, rather than the other way around, to ensure the diazonium salt reacts with the intended nucleophile immediately.
Problem 3: Incomplete Hydrolysis of the Xanthate Intermediate
Symptom Possible Cause Suggested Solution
Presence of the xanthate intermediate in the final productInsufficient hydrolysis conditions (time, temperature, or reagent concentration).Increase the reaction time or temperature for the hydrolysis step. Ensure a sufficient excess of the base (e.g., NaOH or KOH) is used.
Formation of unwanted side productsHarsh hydrolysis conditions leading to decomposition.If the substrate is sensitive, consider milder hydrolysis conditions, for example, using a weaker base or conducting the reaction at a lower temperature for a longer period.

Experimental Protocols

Synthesis of 4-Fluorothiophenol from 4-Fluoroaniline

This protocol is a representative example and may require optimization for specific laboratory conditions.

Step 1: Diazotization of 4-Fluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 11.1 g (0.1 mol) of 4-fluoroaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C. This solution of the diazonium salt should be used immediately in the next step.

Step 2: Formation of the Xanthate Intermediate

  • In a separate beaker, dissolve 16.0 g (0.1 mol) of potassium ethyl xanthate in 50 mL of water.

  • Slowly add the freshly prepared diazonium salt solution to the potassium ethyl xanthate solution at room temperature.

  • Stir the mixture for 2-3 hours. A solid precipitate of the xanthate intermediate should form.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Hydrolysis to 4-Fluorothiophenol

  • In a round-bottom flask, mix the dried xanthate intermediate with a solution of 12 g (0.3 mol) of sodium hydroxide in 100 mL of 95% ethanol.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and pour it into 200 mL of water.

  • Acidify the solution with dilute hydrochloric acid until it is acidic to litmus paper.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4-fluorothiophenol.

  • Purify the product by vacuum distillation or column chromatography.

Visualizations

Caption: Synthetic pathway for 4-fluorothiophenol from 4-fluoroaniline.

Caption: Troubleshooting workflow for fluorinated thiophenol synthesis.

Technical Support Center: Refining Workup Procedures for 3-Fluoro-4-methylthiophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methylthiophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound?

A1: this compound is a thiol and should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Thiols can have a strong, unpleasant odor, so proper handling and disposal are crucial. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

Q2: How can I minimize the oxidation of this compound to its corresponding disulfide during a reaction or workup?

A2: Oxidation to the disulfide is a common side reaction for thiols. To minimize this, consider the following:

  • Degassed Solvents: Use solvents that have been degassed by bubbling nitrogen or argon through them to remove dissolved oxygen.

  • Inert Atmosphere: Whenever possible, conduct your reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

  • Reducing Agents: In some cases, a small amount of a mild reducing agent can be added during the workup, but this should be done cautiously to avoid reducing your desired product.

  • Acidic Conditions: Thiols are generally more stable to oxidation under acidic conditions. If your reaction products are stable to acid, performing the workup at a lower pH can be beneficial.

Q3: What is a general procedure for the extractive workup of a reaction involving this compound?

A3: A general extractive workup involves the following steps:

  • Quenching: If necessary, quench the reaction by adding an appropriate reagent (e.g., water, saturated ammonium chloride).

  • Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product in S-Alkylation Reactions
  • Symptom: After performing an S-alkylation reaction with this compound and an alkyl halide, the yield of the desired thioether is significantly lower than expected.

  • Possible Causes & Solutions:

CauseSolution
Incomplete Deprotonation Ensure a slight excess of a suitable base (e.g., potassium carbonate, sodium hydride) is used to fully deprotonate the thiol to the more nucleophilic thiolate.
Side Reaction: Oxidation As mentioned in the FAQs, employ degassed solvents and an inert atmosphere to prevent the formation of the disulfide byproduct.
Poor Solubility of Reagents Choose a solvent in which all reactants are soluble. For example, in a reaction with potassium carbonate, a polar aprotic solvent like DMF or acetonitrile is often effective.
Inefficient Alkylating Agent Check the reactivity of your alkyl halide. Iodides are generally more reactive than bromides, which are more reactive than chlorides.
Problem 2: Difficulty in Purifying the Product from Unreacted Starting Material
  • Symptom: After workup, the crude product contains a significant amount of unreacted this compound, which is difficult to separate by column chromatography.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Electrophile Use a slight excess (1.1-1.2 equivalents) of the electrophile to ensure the complete consumption of the thiophenol.
Co-elution on Silica Gel If the product and starting material have similar polarities, consider an alternative purification method. A basic wash (e.g., with dilute NaOH) during the workup can extract the acidic starting thiophenol into the aqueous layer, leaving the neutral product in the organic layer. Caution: Ensure your product is stable to basic conditions.

Experimental Protocols

Protocol 1: General Workup for the Synthesis of this compound

This protocol is adapted from the synthesis of 3-Fluoro-4-(methylthio)phenol.[1]

  • Extraction: After the reaction is complete, extract the aqueous mixture with ethyl acetate (2 x 20 mL).

  • Washing: Wash the combined organic layers with brine (10 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Quantitative Data:

ProductYield
3-Fluoro-4-(methylthio)phenol25%

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase start Reaction Mixture quench Quench Reaction start->quench extract Extract with Organic Solvent quench->extract wash Wash with Aqueous Solution extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify Crude Product (e.g., Chromatography) concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Product Degradation issue->cause2 cause3 Workup Losses issue->cause3 solution1a Optimize Reaction Conditions (Temp, Time) cause1->solution1a solution1b Check Reagent Purity and Stoichiometry cause1->solution1b solution2a Use Milder Workup Conditions cause2->solution2a solution2b Minimize Exposure to Air/Light cause2->solution2b solution3a Ensure Complete Extraction cause3->solution3a solution3b Optimize Purification Method cause3->solution3b

Caption: Troubleshooting logic for addressing low product yield.

References

catalyst selection for 3-Fluoro-4-methylthiophenol coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a significant amount of information on various cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira reactions. The search results provide general protocols, troubleshooting guides, and information on catalyst and ligand selection. I also have information on the challenges associated with sulfur-containing substrates.

However, I am still lacking specific examples and quantitative data for coupling reactions directly involving 3-Fluoro-4-methylthiophenol. While the current information allows me to create a general guide, it does not fully address the user's request for a technical support center focused on this specific molecule.

Therefore, I need to continue with more targeted searches to find data and protocols that are as close as possible to the target compound. I will then use this information to create the detailed technical support center, including the requested tables and diagrams. If direct data for this compound is not available, I will use data for the most structurally similar compounds and explicitly state this in the response.

I will now proceed with generating the content based on the information I have, and will perform additional searches as needed to fill in the gaps.

My next step will be to structure the "Technical Support Center" with the different sections (FAQs, Troubleshooting, Protocols), and then populate these sections with the information I've gathered, creating tables and diagrams as I go. I will start with the C-S coupling reactions as this is the most direct transformation involving the thiol group of the target molecule.## Technical Support Center: Catalyst Selection for this compound Coupling Reactions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for coupling reactions involving this compound. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions performed with this compound?

A1: Given its structure, this compound possesses two primary reactive sites for cross-coupling reactions: the thiol (-SH) group and the aromatic ring. The most relevant transformations are:

  • C-S (Thiolation) Coupling: The thiol group can be coupled with aryl or vinyl halides/triflates to form diaryl or aryl vinyl thioethers. This is a direct functionalization of the thiol moiety.

  • Suzuki-Miyaura Coupling: The aromatic ring can be functionalized by first converting the thiol to a more suitable group or by using a derivative where a leaving group is present on the ring. However, direct C-H activation or conversion to a boronic acid derivative would be necessary for Suzuki coupling at other positions.

  • Buchwald-Hartwig Amination: Similar to Suzuki coupling, the aromatic ring can be functionalized with amines if a suitable leaving group is present on the ring.

  • Sonogashira Coupling: This reaction would also require the presence of a leaving group on the aromatic ring to couple with a terminal alkyne.

Q2: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A2: The primary challenge stems from the presence of the sulfur atom in the methylthio group. Sulfur-containing compounds are known to be potential poisons for palladium catalysts.[1] Thiols and thiolates can bind strongly to the palladium center, leading to catalyst deactivation and reduced reaction efficiency.[2][3] Careful selection of the catalyst, ligand, and reaction conditions is crucial to mitigate these effects.

Q3: Which type of phosphine ligand is generally preferred for C-S coupling reactions with thiophenols?

A3: Historically, chelating bisphosphine ligands were favored due to the belief that they would bind more tightly to palladium and be less susceptible to displacement by the thiol or thiolate.[2] However, recent studies have shown that certain bulky, electron-rich monophosphine ligands can lead to more effective catalysis, even at room temperature with soluble bases.[2][3] The choice of ligand can significantly impact reaction outcomes.

Q4: Can copper catalysts be used for coupling reactions with this compound?

A4: Yes, copper-catalyzed reactions, such as the Ullmann condensation, are a viable alternative for the formation of C-S bonds (aryl thioethers).[4] These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective. Modern Ullmann-type reactions often use soluble copper catalysts with supporting ligands.[4]

Section 2: Troubleshooting Guides

This section addresses common problems encountered during coupling reactions with this compound and provides systematic solutions.

Troubleshooting Workflow: General Cross-Coupling Issues

G start Reaction Failure or Low Yield check_reagents Verify Reagent Quality and Purity start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions catalyst_issue Suspect Catalyst Deactivation check_conditions->catalyst_issue ligand_issue Evaluate Ligand Choice catalyst_issue->ligand_issue base_solvent_issue Assess Base and Solvent Compatibility ligand_issue->base_solvent_issue side_reactions Identify Potential Side Reactions base_solvent_issue->side_reactions optimize Systematic Optimization side_reactions->optimize

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Issue 1: Low to no product formation in a C-S coupling reaction.

Possible Cause Troubleshooting Step Rationale
Catalyst Deactivation by Sulfur 1. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).2. Switch to a more robust catalyst system. For C-S coupling, consider palladium precatalysts with bulky, electron-rich monophosphine ligands like AlPhos or tBuXPhos.[2]The sulfur atom in this compound can poison the palladium catalyst.[1] Increasing the catalyst amount can compensate for some deactivation. More advanced ligands can protect the metal center and promote faster catalysis, outcompeting the poisoning process.
Suboptimal Ligand Choice 1. Screen different classes of ligands. If using a bisphosphine ligand (e.g., XantPhos) with poor results, try a monophosphine ligand.[2][3]2. For difficult couplings, consider highly active Buchwald-type biarylphosphine ligands.The ligand plays a critical role in stabilizing the catalyst and facilitating the elementary steps of the catalytic cycle. The electronic and steric properties of the ligand must be well-suited for the specific substrates.
Incorrect Base or Solvent 1. Ensure the base is strong enough to deprotonate the thiol but not so strong as to cause substrate decomposition. For C-S couplings, soluble organic bases (e.g., triethylamine) or inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective.[2]2. The solvent should solubilize all components. Aprotic polar solvents like dioxane, THF, or DMF are common choices.[5]The base is crucial for generating the active thiolate nucleophile. Its strength and solubility can significantly affect the reaction rate. The solvent influences the solubility of reagents and the stability of catalytic intermediates.
Poor Quality of Reagents 1. Use freshly distilled/purified solvents and ensure the aryl halide is pure.2. Verify the quality of the palladium catalyst and ligand; some are air and moisture sensitive.Impurities in reagents or solvents can inhibit the catalyst or lead to side reactions.

Issue 2: Formation of significant side products (e.g., homocoupling of the aryl halide).

Possible Cause Troubleshooting Step Rationale
Slow Transmetalation or C-S Bond Formation 1. Use a more electron-rich and bulky ligand to accelerate reductive elimination.[6]2. Increase the concentration of the thiophenol nucleophile (e.g., use 1.2-1.5 equivalents).Homocoupling can occur when the desired cross-coupling pathway is slow. Optimizing the ligand can promote the desired reaction pathway over side reactions.
Presence of Oxygen 1. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).2. Degas all solvents and reagents thoroughly before use.Oxygen can lead to oxidative side reactions, including the homocoupling of coupling partners.

Section 3: Catalyst and Condition Selection Tables

The following tables summarize recommended starting conditions for various coupling reactions with substrates structurally similar to this compound. These should be used as a starting point for optimization.

Table 1: Recommended Catalysts for C-S Coupling of Thiophenols with Aryl Bromides
Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd₂(dba)₃AlPhosEt₃Nt-BuOHRoom Temp.85-95[2]
[Pd(allyl)Cl]₂cataCXium® ANaOt-BuToluene80-11080-98[7]
Pd(OAc)₂XantPhosK₃PO₄Dioxane10070-90[1]
Pd(OAc)₂DPEPhosCs₂CO₃Toluene11075-92[4]

Note: Yields are highly substrate-dependent and these values are for representative examples.

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides
Catalyst/PrecatalystLigandBaseSolvent SystemTemperature (°C)Reference
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80-100[8]
PdCl₂(dppf)-K₂CO₃Dioxane/H₂O80-100[9]
Pd₂(dba)₃SPhos or XPhosK₃PO₄Toluene or Dioxane80-110[10]
NiCl₂(dme)dtbbpyK₃PO₄t-AmylOH110[10]
Table 3: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides
Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂BINAPCs₂CO₃Toluene100[4]
Pd₂(dba)₃XantPhosNaOt-BuDioxane80-110[5]
[Pd(allyl)Cl]₂RuPhosLHMDSTHFRoom Temp. - 65[11]
Pd(PPh₃)₄-Cs₂CO₃Toluene110[12]

Section 4: Experimental Protocols and Methodologies

Protocol 1: General Procedure for Palladium-Catalyzed C-S Coupling

This protocol is a general starting point for the coupling of this compound with an aryl bromide, based on modern methods using monophosphine ligands.[2]

Workflow for C-S Coupling

G setup 1. Prepare Reaction Vessel under Inert Atmosphere reagents 2. Add Aryl Bromide, Pd Precatalyst, and Ligand setup->reagents solvent_base 3. Add Solvent and Base reagents->solvent_base add_thiol 4. Add this compound solvent_base->add_thiol reaction 5. Stir at Specified Temperature and Monitor add_thiol->reaction workup 6. Quench, Extract, and Purify reaction->workup analysis 7. Characterize Product workup->analysis

Caption: A step-by-step experimental workflow for a typical C-S cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Monophosphine ligand (e.g., AlPhos, 0.03 mmol, 3 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous tert-butanol (t-BuOH, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, palladium precatalyst, and ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous t-BuOH, followed by the triethylamine via syringe.

  • Add the this compound via syringe.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling of an Aryl Halide

This protocol provides a general method for the Sonogashira coupling of a functionalized aryl iodide (as a proxy for a halogenated derivative of the target molecule) with a terminal alkyne.[13]

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous THF or DMF (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent and triethylamine via syringe.

  • Slowly add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction at the desired temperature (room temperature to 65 °C) and monitor by TLC.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

This technical support center provides a foundational guide for researchers working with this compound. For novel substrates or complex applications, systematic screening of catalysts, ligands, bases, and solvents is highly recommended.

References

Validation & Comparative

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-4-methylthiophenol and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry for the analysis of 3-Fluoro-4-methylthiophenol, alongside alternative analytical techniques. We delve into the predicted fragmentation pathways and present supporting data for a holistic analytical perspective.

Mass spectrometry (MS) stands as a cornerstone technique for determining the molecular weight and structural features of organic molecules. When coupled with gas chromatography (GC-MS), it offers a powerful tool for the separation and identification of volatile and semi-volatile compounds like this compound. The fragmentation pattern observed in the mass spectrum serves as a unique molecular fingerprint, providing invaluable clues to the compound's structure.

Mass Spectrometry Fragmentation Analysis

In electron ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged species. The relative abundance of these fragments is plotted against their mass-to-charge ratio (m/z) to generate a mass spectrum.

Predicted Fragmentation of this compound:

Based on the established principles of mass spectrometry, the fragmentation of this compound is anticipated to proceed through several key pathways. The aromatic ring, the thiol group (-SH), the methyl group (-CH₃), and the fluorine atom will all influence the fragmentation pattern.

A primary fragmentation event is often the loss of a hydrogen atom from the thiol group, leading to a stable [M-H]⁺ ion. Another significant fragmentation pathway involves the cleavage of the C-S bond, resulting in the loss of the SH radical. The presence of the methyl group can lead to the loss of a methyl radical (˙CH₃) to form an [M-CH₃]⁺ ion. Furthermore, benzylic cleavage, resulting in the formation of a stable tropylium-like ion, is a common fragmentation route for substituted aromatic compounds. The fluorine atom, being highly electronegative, can also influence fragmentation, potentially leading to the loss of HF or a fluorine radical, though the C-F bond is generally strong.

Quantitative Fragmentation Data (Predicted):

Fragment Ion Proposed Structure m/z (Predicted) Relative Abundance (Predicted) Fragmentation Pathway
[M]⁺˙C₇H₇FS⁺˙158ModerateMolecular Ion
[M-H]⁺C₇H₆FS⁺157HighLoss of H from SH
[M-CH₃]⁺C₆H₄FS⁺143ModerateLoss of methyl radical
[M-SH]⁺C₇H₆F⁺125ModerateLoss of SH radical
[M-CS]⁺˙C₆H₇F⁺˙110LowRearrangement and loss of CS
[C₆H₄F]⁺C₆H₄F⁺95LowCleavage of the aromatic ring

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

A standard protocol for the analysis of this compound using GC-MS would involve the following steps:

  • Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure vaporization.

  • Gas Chromatography: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column is housed in an oven with a programmed temperature gradient to separate compounds based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful technique for the analysis of this compound, other methods can provide complementary information.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating non-volatile or thermally labile compounds.[1][2][3][4] For this compound, HPLC could be used, particularly if the compound is part of a complex mixture or if derivatization is employed to enhance detection.[1]

  • Advantages: Suitable for a wider range of compounds, including those that are not volatile. Offers various detection methods (e.g., UV, fluorescence).[1]

  • Disadvantages: Generally provides less structural information than MS unless coupled with a mass spectrometer (LC-MS).

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and powerful technique for structural elucidation.[5][6][7][8][9] The chemical shift, coupling constants, and integration of the ¹⁹F signal can provide definitive information about the fluorine's chemical environment.

  • Advantages: Provides detailed information about the electronic environment of the fluorine atom and its proximity to other nuclei. It is a non-destructive technique.[6]

  • Disadvantages: Requires a larger sample amount compared to MS and is less sensitive.

Raman Spectroscopy:

Raman spectroscopy provides information about the vibrational modes of a molecule and can be used to identify functional groups and overall molecular structure.[10][11][12][13][14]

  • Advantages: Non-destructive, requires minimal sample preparation, and can be used for in-situ analysis.

  • Disadvantages: Raman scattering is a weak phenomenon, which can lead to low sensitivity. Fluorescence from the sample or impurities can interfere with the Raman signal.

Technique Principle Information Provided Advantages Disadvantages
GC-MS Separation by chromatography, identification by mass fragmentationMolecular weight, fragmentation pattern, structural informationHigh sensitivity, excellent for volatile compounds, provides a unique fingerprintNot suitable for non-volatile or thermally unstable compounds
HPLC Separation by liquid chromatographyRetention time, quantificationApplicable to a wide range of compounds, various detection methodsLess structural information without MS detector
¹⁹F NMR Nuclear magnetic resonance of the ¹⁹F nucleusChemical environment of fluorine, molecular structureHighly specific for fluorinated compounds, non-destructiveLower sensitivity, requires larger sample amounts
Raman Spectroscopy Inelastic scattering of monochromatic lightVibrational modes, functional groups, molecular structureNon-destructive, minimal sample preparationLow sensitivity, potential for fluorescence interference

Table 2: Comparison of Analytical Techniques for this compound.

Visualizing the Processes

To better understand the analytical workflows and molecular processes, the following diagrams are provided.

Fragmentation_Pathway M This compound (M⁺˙, m/z 158) F1 [M-H]⁺ (m/z 157) M->F1 - H˙ F2 [M-CH₃]⁺ (m/z 143) M->F2 - ˙CH₃ F3 [M-SH]⁺ (m/z 125) M->F3 - ˙SH

Figure 1: Proposed Mass Spectrometry Fragmentation Pathway.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Prep Sample Preparation Injection Injection Sample_Prep->Injection Separation GC Column Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Mass Spectrum) Detection->Data_Analysis

Figure 2: General Experimental Workflow for GC-MS Analysis.

References

A Comparative Analysis of the Reactivity of 3-Fluoro-4-methylthiophenol and 4-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-Fluoro-4-methylthiophenol and 4-fluorothiophenol. Understanding the nuanced differences in reactivity between these two thiophenol derivatives is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document outlines the electronic properties influencing their reactivity, supported by theoretical analysis, and proposes experimental protocols for empirical validation.

Introduction to the Compounds

This compound and 4-fluorothiophenol are both aromatic thiols, compounds characterized by a sulfhydryl (-SH) group attached to a benzene ring. The reactivity of these molecules is primarily dictated by the nucleophilicity of the thiol group and the susceptibility of the aromatic ring to electrophilic substitution. These characteristics are, in turn, modulated by the electronic effects of the substituents on the aromatic ring.

Chemical Structures:

  • 4-fluorothiophenol: A benzene ring substituted with a fluorine atom and a thiol group in a para arrangement.

  • This compound: A benzene ring with a fluorine atom and a thiol group in a meta arrangement relative to each other, and a methylthio group para to the fluorine atom.

Theoretical Reactivity Analysis

The reactivity of these thiophenols can be analyzed by considering the electronic effects of the fluoro and methylthio substituents. These effects are broadly categorized into inductive effects (through sigma bonds) and mesomeric or resonance effects (through pi systems).

Electronic Effects of Substituents:

  • Fluorine: Exhibits a strong -I effect (inductive withdrawal) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic attack. However, it also has a +M effect (mesomeric donation) due to its lone pairs of electrons, which directs incoming electrophiles to the ortho and para positions.[1]

  • Methylthio group (-SCH₃): This group is considered to be a moderately activating group. It exerts a weak -I effect but a more significant +M effect, donating electron density to the aromatic ring through resonance. This enhances the ring's nucleophilicity and directs electrophilic substitution to the ortho and para positions.

Reactivity of the Thiol Group (Nucleophilicity)

The nucleophilicity of the thiol group is influenced by the acidity of the thiol proton (pKa). A lower pKa indicates a more acidic proton and a more stable thiolate anion, which is the active nucleophile in many reactions. The electron-withdrawing or -donating nature of the ring substituents affects the stability of the thiolate.

  • 4-fluorothiophenol: The fluorine atom's strong -I effect withdraws electron density from the ring and, by extension, from the sulfur atom. This stabilizes the thiolate anion, making the thiol more acidic and a potentially better nucleophile. The predicted pKa for 4-fluorothiophenol is approximately 6.40.

  • This compound: This molecule presents a more complex electronic landscape. The fluorine atom at the 3-position exerts a -I effect. The methylthio group at the 4-position has a +M effect, which donates electron density to the ring. The interplay of these opposing effects will determine the overall electron density on the sulfur atom. It is hypothesized that the electron-donating methylthio group will slightly decrease the acidity of the thiol compared to 4-fluorothiophenol, potentially leading to a slightly less nucleophilic character.

Reactivity in Electrophilic Aromatic Substitution

The rate of electrophilic aromatic substitution is dependent on the electron density of the aromatic ring. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.

  • 4-fluorothiophenol: The fluorine atom is a deactivating group, making the aromatic ring less reactive towards electrophiles compared to benzene. Substitution is directed to the positions ortho to the fluorine (and meta to the thiol).

  • This compound: The activating methylthio group and the deactivating fluorine group have opposing effects. However, the methylthio group is generally considered activating, suggesting that the ring of this compound will be more activated towards electrophilic aromatic substitution than that of 4-fluorothiophenol. The directing effects of both the fluoro (ortho, para-directing) and methylthio (ortho, para-directing) groups will influence the regioselectivity of substitution reactions.

Quantitative Data Summary

While direct experimental comparative data is scarce, the following table summarizes the known and predicted properties of the two compounds.

Property4-fluorothiophenolThis compound
Molecular Formula C₆H₅FSC₇H₇FS
Molecular Weight 128.17 g/mol 158.21 g/mol
Predicted pKa 6.40Not available
Aromatic Ring Reactivity Deactivated (by -F)Moderately activated (net effect of -F and -SCH₃)
Directing Effect Ortho, para to -FComplex, influenced by both -F and -SCH₃

Experimental Protocols

To empirically determine the relative reactivity of this compound and 4-fluorothiophenol, the following experimental protocols are proposed.

Experiment 1: Determination of Relative Nucleophilicity via Competitive Alkylation

Objective: To compare the nucleophilic reactivity of the thiolate anions of the two compounds.

Procedure:

  • Equimolar amounts of this compound and 4-fluorothiophenol are dissolved in a suitable solvent (e.g., DMF or acetonitrile).

  • A sub-stoichiometric amount (e.g., 0.5 equivalents) of a common electrophile, such as benzyl bromide, is added to the mixture.

  • A weak base (e.g., K₂CO₃) is added to facilitate the formation of the thiolate anions.

  • The reaction is stirred at a constant temperature for a set period.

  • The reaction mixture is then analyzed by a quantitative method like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the two alkylated products.

  • A higher yield of the benzylated product of one thiophenol over the other indicates its greater nucleophilicity.

Experiment 2: Comparison of Electrophilic Aromatic Substitution Rates

Objective: To compare the reactivity of the aromatic rings towards a common electrophile.

Procedure:

  • Separate, parallel reactions are set up for this compound and 4-fluorothiophenol under identical conditions.

  • A suitable electrophilic aromatic substitution reaction is chosen, for example, nitration using a mild nitrating agent (e.g., acetyl nitrate) to avoid over-reaction.

  • The reactions are carried out in an appropriate solvent at a controlled temperature.

  • Aliquots are taken from each reaction at regular time intervals and quenched.

  • The consumption of the starting material and the formation of the nitrated product(s) are monitored by HPLC or GC analysis.

  • The initial reaction rates for both compounds are calculated and compared. A faster rate of reaction for one compound indicates a more activated aromatic ring.

Visualizations

electronic_effects cluster_4FTP 4-fluorothiophenol cluster_3F4MTP This compound 4FTP_Ring Aromatic Ring F_4FTP F F_4FTP->4FTP_Ring -I (strong) +M (moderate) SH_4FTP SH 3F4MTP_Ring Aromatic Ring F_3F4MTP F F_3F4MTP->3F4MTP_Ring -I (strong) SCH3_3F4MTP SCH₃ SCH3_3F4MTP->3F4MTP_Ring +M (moderate) SH_3F4MTP SH

Caption: Electronic effects of substituents on the aromatic rings.

experimental_workflow Start Start: Equimolar Mixture of Thiophenols Add_Base Add Weak Base (e.g., K₂CO₃) Start->Add_Base Add_Electrophile Add Sub-stoichiometric Electrophile (e.g., Benzyl Bromide) Add_Base->Add_Electrophile Reaction Stir at Constant Temperature Add_Electrophile->Reaction Analysis Quantitative Analysis (GC-MS or HPLC) Reaction->Analysis Result Determine Product Ratio Analysis->Result

Caption: Workflow for competitive nucleophilicity experiment.

Conclusion

Based on theoretical electronic effects, this compound is predicted to have a more electron-rich aromatic ring than 4-fluorothiophenol, suggesting a higher reactivity in electrophilic aromatic substitution reactions. Conversely, the nucleophilicity of the thiol group in this compound may be slightly lower than that of 4-fluorothiophenol due to the electron-donating nature of the methylthio group. The provided experimental protocols offer a framework for the empirical validation of these hypotheses, which is essential for the informed application of these reagents in synthetic chemistry.

References

Comparative Biological Activities of 3-Fluoro-4-methylthiophenol Analogs and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives structurally related to 3-fluoro-4-methylthiophenol. While specific data on direct derivatives of this compound is limited in publicly available literature, this document synthesizes findings on analogous fluorinated and thiophenol-containing molecules, focusing on their anticancer and antimicrobial properties. The information presented is supported by experimental data from various studies and is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Anticancer Activity of Fluorinated Thiophene and Thiazole Derivatives

Fluorinated organic molecules are of significant interest in medicinal chemistry due to their potential to enhance pharmacological properties. The introduction of fluorine can improve metabolic stability, binding affinity, and lipophilicity. Several studies have investigated the anticancer potential of various fluorinated thiophene and thiazolo[4,5-d]pyrimidine derivatives.

Table 1: In Vitro Anticancer Activity of Selected Fluorinated Thiophene and Thiazole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 3'-(4-(3-fluorophenyl)-(1,2,3-triazol-1-yl))-3'-deoxythymidineHeLa (Cervical)2.58[1]
KB (Nasopharyngeal)3.61[1]
MCF-7 (Breast)3.12[1]
2 N-n-propyl phosphoramidate of 3'-(4-(3-fluorophenyl)-(1,2,3-triazol-1-yl))-3'-deoxythymidineHeLa (Cervical)0.97[1]
KB (Nasopharyngeal)1.94[1]
MCF-7 (Breast)1.23[1]
3 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)24.4[4]
A375 (Melanoma)25.4[4]
HaCaT (Normal Keratinocytes)33.5[4]
4 Thiophenyl hydrazone derivative 5b HT29 (Colon)2.61[5]
HCT116 (Colon)8.1[5]
Antimicrobial Activity of Fluorinated Thiophenol and Thiophene Analogs

The incorporation of fluorine and a thiophenol moiety into various scaffolds has also been explored for the development of novel antimicrobial agents. These compounds have shown activity against a range of bacterial strains, including drug-resistant ones.

Table 2: In Vitro Antimicrobial Activity of Selected Fluorinated and Thiophene-Containing Compounds

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
Thiophene derivative 4 Thiophene derivativeColistin-Resistant Acinetobacter baumannii16 - 32[6]
Colistin-Resistant Escherichia coli8 - 32[6]
Thiophene derivative 8 Thiophene derivativeColistin-Resistant Acinetobacter baumannii16 - 32[6]
Colistin-Resistant Escherichia coli8 - 32[6]
Fluorinated 1,2,4-triazin-4-ones Triazinone derivativesEscherichia coli31.25 - 62.5[7]
Staphylococcus aureus31.25 - 62.5[7]
Pseudomonas aeruginosa31.25 - 62.5[7]
Candida albicans31.25 - 62.5[7]

Experimental Protocols

Synthesis of Fluorinated Thiophene Derivatives (General Procedure)

The synthesis of fluorinated thiophene derivatives often involves multi-step reactions. A general approach for the synthesis of certain thiophene-based compounds is outlined below. For specific synthesis of 3,6-diaryl-[2][8][9]triazolo[3,4-b][2][3][9]thiadiazoles, a condensation reaction is employed.[10]

Experimental Workflow for Synthesis

reagents Substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols + Pentafluorobenzoic Acid reaction Condensation Reaction (e.g., in the presence of a dehydrating agent) reagents->reaction product Fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles reaction->product

Caption: General synthesis workflow for fluorinated triazolothiadiazoles.

Detailed Steps:

  • A mixture of substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1 equivalent) and pentafluorobenzoic acid (1 equivalent) is prepared.

  • The reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, and may require heating.

  • The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up, which may involve pouring it into ice water and neutralizing with a base.

  • The resulting solid product is collected by filtration, washed, and purified by recrystallization from a suitable solvent to yield the final fluorinated compound.[10]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11][12]

Experimental Workflow for MTT Assay

cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with various concentrations of test compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization absorbance Measure absorbance at ~570 nm solubilization->absorbance analysis Calculate IC50 values absorbance->analysis

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.[12]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity Assay (Broth Microdilution for MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[14]

Detailed Steps:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: The bacterial strain to be tested is cultured overnight, and the suspension is adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.[14]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.[14]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways

Fluoride-Induced Apoptosis Signaling Pathway

Several studies have shown that fluoride-containing compounds can induce apoptosis in cancer cells through various signaling cascades.[2][8][15] A common pathway involves the activation of caspases.

Fluoride Fluorinated Compound ROS Increased ROS Fluoride->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified pathway of fluoride-induced apoptosis.

Inhibition of Tubulin Polymerization by Thiophene Derivatives

Certain thiophene derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, which is crucial for cell division.[3][16][17] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Thiophene Thiophene Derivative Tubulin α/β-Tubulin Heterodimers Thiophene->Tubulin Binds to Polymerization Microtubule Polymerization Thiophene->Polymerization Inhibits Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules CellCycle Cell Cycle Arrest (G2/M Phase) Polymerization->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

References

A Comparative Guide to the Synthetic Utility of 3-Fluoro-4-methylthiophenol versus Other Halogenated Thiophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecules. Halogenated thiophenols are a versatile class of reagents, widely employed in the formation of carbon-sulfur bonds, a linkage of significance in numerous pharmaceutical and agrochemical agents. This guide provides an objective comparison of 3-Fluoro-4-methylthiophenol with other halogenated thiophenols, focusing on their relative performance in key synthetic transformations. While direct, side-by-side comparative studies under identical conditions are scarce in the literature, this analysis synthesizes established principles of chemical reactivity and available experimental data to provide a comprehensive overview for synthetic chemists.

General Reactivity Principles of Halogenated Thiophenols

The reactivity of halogenated thiophenols in common cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann condensations, is primarily governed by two key factors:

  • The nature of the halogen on the aromatic ring: In reactions where the halogenated thiophenol acts as the electrophile (e.g., as an aryl halide), the reactivity follows the general trend of C-I > C-Br > C-Cl >> C-F. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker bonds being more susceptible to oxidative addition by a metal catalyst.

  • The electronic effects of substituents on the thiophenol nucleophilicity: When the thiophenol acts as a nucleophile, its reactivity is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, increase the acidity of the thiol proton. This leads to a more stable thiophenolate anion, which is consequently a weaker nucleophile.

The fluorine atom in this compound exerts a strong electron-withdrawing inductive effect, which is expected to increase the acidity of the thiol and modulate its nucleophilicity. The methylthio group, on the other hand, can act as a weak electron-donating group through resonance. This interplay of electronic effects makes this compound a unique building block with nuanced reactivity.

Comparative Performance in Synthesis

While a comprehensive table of direct comparative data is not available in the literature, we can infer the relative performance of this compound based on established chemical principles and isolated examples.

Table 1: Qualitative Comparison of Halogenated Thiophenols in Cross-Coupling Reactions

Thiophenol DerivativeExpected Reactivity as Nucleophile (Thiophenolate)Expected Reactivity as Electrophile (Aryl Halide)Key Considerations
This compound ModerateLow (C-F bond is generally unreactive)The fluorine atom can be used for subsequent functionalization or to modulate physicochemical properties of the final product.
4-Chlorothiophenol Moderate to LowModerateMore reactive than fluoro derivatives in oxidative addition, but less reactive than bromo or iodo analogs.
4-Bromothiophenol Moderate to LowHighA good balance of reactivity and stability, widely used in cross-coupling reactions.
4-Iodothiophenol Moderate to LowVery HighThe most reactive of the halogenated thiophenols in oxidative addition, often allowing for milder reaction conditions.

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for reproducibility and for informing the design of new synthetic routes. Below are generalized protocols for common cross-coupling reactions involving thiophenols.

General Procedure for Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)
  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the thiophenol (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl thioether.

Buchwald_Hartwig_CS_Coupling Aryl Halide Aryl Halide Reaction Mixture Reaction Mixture Aryl Halide->Reaction Mixture Thiophenol Thiophenol Thiophenol->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Workup & Purification Workup & Purification Heating->Workup & Purification Aryl Thioether Aryl Thioether Workup & Purification->Aryl Thioether

General Procedure for Copper-Catalyzed C-S Cross-Coupling (Ullmann Type)
  • In a reaction tube, combine the aryl halide (1.0 mmol), the thiophenol (1.5 mmol), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a high-boiling point solvent (e.g., DMF or DMSO, 3 mL).

  • Seal the tube and heat the reaction mixture to a high temperature (typically 120-160 °C) for 12-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired product.

Ullmann_CS_Coupling cluster_reactants Reactants & Catalysts Aryl Halide Aryl Halide High-Temperature Reaction High-Temperature Reaction Aryl Halide->High-Temperature Reaction Thiophenol Thiophenol Thiophenol->High-Temperature Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->High-Temperature Reaction Ligand Ligand Ligand->High-Temperature Reaction Base Base Base->High-Temperature Reaction Aqueous Workup Aqueous Workup High-Temperature Reaction->Aqueous Workup Extraction & Purification Extraction & Purification Aqueous Workup->Extraction & Purification Diaryl Thioether Diaryl Thioether Extraction & Purification->Diaryl Thioether

Conclusion

The choice between this compound and other halogenated thiophenols in a synthetic campaign will ultimately depend on the specific goals of the synthesis.

  • For reactions where the thiophenol acts as a nucleophile , this compound offers a balance of reactivity and the potential for introducing a fluorine atom, which can be beneficial for modulating the pharmacokinetic and physicochemical properties of the target molecule. Its nucleophilicity is expected to be attenuated compared to non-fluorinated analogs due to the electron-withdrawing nature of fluorine.

  • When considering the halogenated thiophenol as an electrophile , the C-F bond of this compound is generally unreactive in standard palladium-catalyzed cross-coupling reactions. This can be an advantage in designing sequential cross-coupling strategies where other, more reactive halogens on the same molecule can be selectively functionalized.

For reactions requiring high reactivity from the aryl halide component, bromo- and particularly iodo-thiophenols are the reagents of choice, often allowing for milder reaction conditions and higher yields. Chlorothiophenols represent an intermediate case, being more reactive than their fluoro counterparts but generally requiring more forcing conditions than bromo or iodo analogs.

Researchers are encouraged to consider these factors and to perform small-scale test reactions to determine the optimal conditions for their specific substrate and desired transformation. The provided general protocols can serve as a starting point for such optimization studies.

Navigating the Synthesis of 3-Fluoro-4-methylthiophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of a validated synthetic route for 3-Fluoro-4-methylthiophenol, a crucial building block in various pharmaceutical and agrochemical applications. We will delve into the experimental details, present quantitative data for comparison, and visualize the synthetic pathway.

Unveiling the Synthetic Pathway: A Validated Route

The most prominently documented method for the synthesis of this compound commences with 3-Fluoro-4-(methylthio)benzenamine. This route employs a two-stage, one-pot reaction sequence involving diazotization followed by a copper-mediated hydroxylation.

Route 1: From 3-Fluoro-4-(methylthio)benzenamine

This synthetic approach is initiated by the diazotization of 3-Fluoro-4-(methylthio)benzenamine using sodium nitrite in the presence of sulfuric acid. The resulting diazonium salt is then subjected to a reaction with copper(I) oxide and copper(II) nitrate to yield the final product, this compound.

Quantitative Data Comparison

To facilitate an objective assessment, the following table summarizes the key quantitative data for the validated synthetic route.

ParameterRoute 1
Starting Material 3-Fluoro-4-(methylthio)benzenamine
Key Reagents Sulfuric acid, Sodium nitrite, Copper(I) oxide, Copper(II) nitrate
Solvent Tetrahydrofuran, Water
Reaction Temperature 0°C (diazotization)
Reaction Time 2 hours (diazotization), 0.25 hours (hydroxylation)
Reported Yield 25%[1]
Purification Method Flash column chromatography[1]

Experimental Protocol

A detailed experimental protocol for the validated synthetic route is provided below.

Route 1: Synthesis of this compound from 3-Fluoro-4-(methylthio)benzenamine

  • Step 1: Diazotization

    • To a stirred solution of 3-fluoro-4-(methylthio)aniline (1.0 eq) in a 1:1 mixture of tetrahydrofuran and water, slowly add concentrated sulfuric acid at 0°C.

    • A solution of sodium nitrite (2.0 eq) in water is then added dropwise to the reaction mixture, maintaining the temperature at 0°C.

    • The reaction is stirred at 0°C for 2 hours.

  • Step 2: Hydroxylation

    • To the freshly prepared diazonium salt solution, a mixture of copper(I) oxide and copper(II) nitrate is added.

    • The reaction mixture is stirred for an additional 15 minutes.

  • Work-up and Purification

    • The reaction mixture is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography to afford 3-fluoro-4-(methylthio)phenol.[1]

Visualizing the Synthesis

To provide a clear visual representation of the synthetic process, the following workflow diagram has been generated using the DOT language.

G cluster_0 Route 1: From 3-Fluoro-4-(methylthio)benzenamine cluster_1 Purification A 3-Fluoro-4-(methylthio)benzenamine B Diazonium Salt Intermediate A->B  H2SO4, NaNO2  THF/H2O, 0°C, 2h C This compound B->C  Cu2O, Cu(NO3)2  0.25h D Crude Product E Pure this compound D->E  Flash Column  Chromatography

Synthetic workflow for this compound.

Alternative Approaches and Considerations

Considerations for Route Selection:

  • Yield: The reported yield of 25% for the validated route may be acceptable for small-scale research purposes but might require optimization for larger-scale production.

  • Reagent Availability and Cost: The starting material and reagents for the validated route are commercially available.

  • Safety: The use of sodium nitrite and the formation of diazonium salts require careful handling due to their potential instability.

  • Purification: The need for flash column chromatography for purification might be a limitation for large-scale synthesis.

This comparative guide provides a foundational understanding of a validated synthetic route to this compound. For researchers and drug development professionals, this information serves as a critical starting point for the synthesis and further investigation of this important chemical intermediate. Future work should focus on the exploration and validation of alternative, potentially higher-yielding and more scalable, synthetic routes.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Methylthiophenol: Physicochemical Properties, Synthesis, and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the strategic modification of molecular scaffolds is paramount to optimizing function. The substitution of hydrogen with fluorine is a widely employed strategy to modulate the physicochemical and biological properties of organic molecules. This guide provides a comparative study of a non-fluorinated methylthiophenol, specifically 4-methylbenzenethiol (also known as p-thiocresol), and its fluorinated analog, 4-fluoro-3-methylbenzenethiol. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their properties, synthesis, and potential biological relevance, supported by experimental data.

Physicochemical Properties: A Quantitative Comparison

The introduction of a fluorine atom, despite its minimal steric footprint, imparts significant changes to the electronic properties of the aromatic ring, which in turn influences acidity (pKa) and lipophilicity (logP). These parameters are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.

Property4-Methylbenzenethiol4-Fluoro-3-methylbenzenethiolRationale for Difference
pKa 6.82[1]Estimated to be lower than 6.82The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, stabilizing the thiolate anion and thereby increasing the acidity (lowering the pKa).
logP 2.9[1]3.02 (for 3-Fluoro-4-methylbenzenethiol)[2]Fluorine is a lipophilic atom, and its introduction generally increases the octanol-water partition coefficient (logP). The precise value can vary depending on the substitution pattern.
Molecular Weight 124.21 g/mol 142.19 g/mol [3][4]The addition of a fluorine atom increases the overall molecular mass.

Experimental Protocols: Synthesis of Methylthiophenols

The synthesis of these compounds can be achieved through various established methods. Below are representative protocols for the non-fluorinated and a generic fluorinated thiophenol.

Synthesis of 4-Methylbenzenethiol from p-Cresol

A common method for synthesizing aryl methyl thioethers involves the reaction of a phenol with a methylthiolating agent. While direct synthesis of the thiol is also possible, a related synthesis of a methylthio-phenol is described as follows:

  • Drying of Reactant : A mixture of para-cresol and toluene is distilled to remove any residual water.

  • Activation : Aluminum turnings are added to the dried para-cresol, and the mixture is heated to 150-160°C until the evolution of hydrogen gas ceases. This step forms an aluminum phenoxide intermediate.

  • Thiolation : Methyldisulfide is added to the reaction mixture, which is then refluxed overnight.

  • Purification : The resulting mixture is distilled under vacuum to yield the 4-methyl-2-(methylthio)-phenol product[5]. A similar principle can be applied to generate 4-methylthiophenol through different synthetic routes, often involving the reduction of a corresponding sulfonyl chloride.

Synthesis of 4-Fluorothiophenol from Fluorobenzene

A representative synthesis for a fluorinated thiophenol involves a multi-step process starting from the corresponding fluorinated benzene derivative:

  • Chlorosulfonation : Fluorobenzene is slowly added to chlorosulfonic acid at a controlled temperature (5-10°C). The reaction is allowed to proceed for several hours.

  • Dilution : The reaction mixture is carefully diluted by adding crushed ice, ensuring the temperature does not rise excessively to prevent hydrolysis of the product.

  • Reduction : Zinc powder is added to the cooled sulfonation solution. The temperature is maintained and then raised to 90°C to complete the reduction of the sulfonyl chloride to the corresponding thiol.

  • Isolation and Purification : After cooling and filtration, the oily layer containing 4-fluorothiophenol is separated and purified by vacuum distillation, yielding a product with high purity[6].

Synthesis_Workflow cluster_non_fluorinated Non-Fluorinated Synthesis cluster_fluorinated Fluorinated Synthesis A p-Cresol B Activation (e.g., with Aluminum) A->B C Thiolation (e.g., with Dimethyl Disulfide) B->C D 4-Methylbenzenethiol C->D E Fluorobenzene F Chlorosulfonation E->F G Reduction (e.g., with Zinc) F->G H 4-Fluorothiophenol G->H Metabolic_Pathway cluster_main Comparative Metabolic Pathway cluster_key Key Parent Aryl Methyl Thioether (Fluorinated or Non-Fluorinated) Sulfoxide Aryl Methyl Sulfoxide Parent->Sulfoxide Phase I Oxidation CYP450 Cytochrome P450 Enzymes CYP450->Parent CYP450->Sulfoxide Sulfone Aryl Methyl Sulfone Sulfoxide->Sulfone Phase I Oxidation A Metabolite B Enzyme System key_metabolite Metabolite key_enzyme Enzyme

References

Confirming the Purity of Synthesized 3-Fluoro-4-methylthiophenol by High-Performance Liquid Chromatography (HPLC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of any novel compound, particularly those intended for use in pharmaceutical and materials science applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for confirming the purity of synthesized 3-Fluoro-4-methylthiophenol, a key intermediate in various chemical syntheses. The presented methodologies are designed to provide robust and reliable data for researchers and drug development professionals.

Comparative Analysis of Analytical Methods

While several analytical techniques can be employed for purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most suitable method for this compound due to its high resolution, sensitivity, and applicability to a wide range of aromatic and sulfur-containing compounds.[1][2][3] A comparison with other potential methods is summarized below.

Analytical Method Principle Advantages for this compound Limitations
Reverse-Phase HPLC (RP-HPLC) with UV Detection Separation based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase.High resolution for separating closely related impurities, quantitative accuracy, well-established for aromatic sulfur compounds.[1][3]Requires a chromophore for UV detection (present in the target molecule).
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High efficiency for volatile impurities.The target compound may have limited volatility; potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information and can be used for quantitative analysis (qNMR).Excellent for structural elucidation and identification of impurities if their structures are known.Lower sensitivity compared to HPLC for trace impurities; complex spectra can be difficult to interpret for mixtures.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and can provide molecular weight information for impurity identification, especially when coupled with HPLC (LC-MS).May not be quantitative without appropriate standards; ionization efficiency can vary between compounds.

Based on this comparison, RP-HPLC with UV detection is the recommended primary method for routine purity analysis of this compound.

Experimental Protocol: Purity Determination by RP-HPLC

This section details a robust RP-HPLC method for the purity analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.[1][2]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Acid Modifier: Formic acid or phosphoric acid (analytical grade).

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

The following conditions provide a starting point for method development and can be optimized for specific instrumentation and impurity profiles.

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 50% B; 5-25 min: 50-95% B; 25-30 min: 95% B; 30.1-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a wavelength of maximum absorbance for the compound)
Injection Volume 10 µL

3. Data Analysis

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Potential impurities to monitor for include starting materials, reagents, and side-products such as the corresponding disulfide formed by oxidation of the thiol group.

Data Presentation: Example Purity Analysis

The following table illustrates how to present the quantitative data from an HPLC purity analysis.

Sample ID Retention Time (min) Peak Area Area % Identity
Synthesized Batch 0012.515,2340.3Impurity 1 (e.g., starting material)
15.8 4,985,678 99.5 This compound
21.28,9450.2Impurity 2 (e.g., disulfide)

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the purity confirmation process.

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_hplc HPLC Analysis cluster_confirmation Purity Confirmation synthesis Chemical Synthesis of this compound workup Purification (e.g., Column Chromatography) synthesis->workup sample_prep Sample Preparation (Dissolution & Filtration) workup->sample_prep hplc_injection HPLC Injection & Data Acquisition sample_prep->hplc_injection data_analysis Chromatogram Integration & Purity Calculation hplc_injection->data_analysis purity_spec Compare with Purity Specification (e.g., >98%) data_analysis->purity_spec decision Decision: Pass / Fail purity_spec->decision

Caption: Experimental workflow for purity confirmation of synthesized this compound.

logical_relationship cluster_compound Target Compound cluster_impurities Potential Impurities cluster_method Analytical Method target This compound hplc RP-HPLC target->hplc impurity1 Starting Materials impurity1->hplc impurity2 Reagents impurity2->hplc impurity3 Side-products (e.g., Disulfide) impurity3->hplc impurity4 Isomers impurity4->hplc

Caption: Logical relationship between the target compound, potential impurities, and the analytical method.

References

3-Fluoro-4-methylthiophenol: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Promising Building Block in Agrochemical and Pharmaceutical Research

3-Fluoro-4-methylthiophenol is a halogenated organosulfur compound with potential applications in the development of novel agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring a fluorine atom and a methylthio group on a thiophenol backbone, suggests its utility as a versatile intermediate for synthesizing a variety of bioactive molecules. This guide provides a comprehensive overview of its synthesis, potential applications based on the performance of structurally related compounds, and detailed experimental protocols for its utilization and evaluation.

Synthesis of this compound

The preparation of this compound can be achieved through the reduction of 3-methyl-4-fluorobenzene sulphonamide. A patented method describes the reaction of 3-methyl-4-fluorobenzene sulphonamide with potassium formate at elevated temperatures, followed by acidification and purification to yield the desired thiophenol.[1]

Reaction Scheme:

G A 3-Methyl-4-fluorobenzene sulphonamide C Heat (200 °C) A->C B Potassium Formate B->C D Intermediate C->D Reduction E Dilute HCl D->E F This compound E->F Acidification & Distillation

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound [1]

  • Reaction Setup: A mixture of 9.5g (approximately 0.05 mol) of 3-methyl-4-fluorobenzene sulphonamide and 21.0g (approximately 0.25 mol) of potassium formate is prepared in a suitable reaction vessel.

  • Heating: The mixture is heated to 200 °C for 5 hours. During this period, water generated in the reaction is continuously removed.

  • Cooling and Acidification: After the reaction is complete, the mixture is cooled to 80 °C. A 10% mass concentration of dilute hydrochloric acid is then added to adjust the pH to 2.

  • Purification: The final product, this compound, is obtained by rectification.

This process reportedly yields 4.6g of the product with a conversion efficiency of 66.1% and a yield of 64.4%.[1]

Potential Applications and Comparative Performance

While direct experimental data on the applications of this compound is limited in publicly available literature, the biological activities of structurally similar compounds provide strong indications of its potential in agrochemical and pharmaceutical development.

Agrochemical Applications

The presence of both fluorine and a sulfur-containing moiety in this compound suggests its potential as a scaffold for new herbicides, fungicides, and insecticides. Fluorine substitution is a common strategy in agrochemical design to enhance metabolic stability and biological activity. Similarly, the thiophenol group can be a key pharmacophore or a reactive handle for further chemical modifications.

Comparison with Structurally Similar Agrochemicals:

Derivatives of substituted thiophenols and related sulfur-containing heterocycles have demonstrated a wide range of agrochemical activities. For instance, various thiophene derivatives are known to possess antimicrobial activity against plant pathogens. While a direct comparison is not yet possible, it is plausible that derivatives of this compound could exhibit comparable or superior efficacy due to the unique electronic properties conferred by the fluorine and methylthio groups.

Table 1: Hypothetical Comparison of Agrochemical Activity

Compound ClassTarget Pest/PathogenPlausible IC50/EC50 Range (µM)Reference Compound(s)
This compound Derivatives Fungal Pathogens (e.g., Botrytis cinerea)1 - 50Commercial Fungicides
This compound Derivatives Broadleaf Weeds10 - 100Commercial Herbicides
This compound Derivatives Insect Pests (e.g., Aphids)5 - 75Commercial Insecticides

This table presents hypothetical data based on the activities of structurally related compounds and is intended to guide future research directions.

Pharmaceutical Applications

In medicinal chemistry, the introduction of fluorine and sulfur-containing groups is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Thiophenol derivatives are utilized in the synthesis of various pharmaceuticals, including sulfonamides and antifungal agents.[2] The 4-(methylthio)phenyl moiety is a key structural feature in several biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties.[3]

Comparison with Structurally Similar Pharmaceutical Scaffolds:

Compounds containing the 4-(methylthio)phenyl group have shown cytotoxic effects against various cancer cell lines.[3] Derivatives of phenylacetic acid, which can be conceptually related to oxidized forms of this compound, have demonstrated anti-inflammatory effects.[3] It is therefore reasonable to hypothesize that derivatives of this compound could be explored for similar therapeutic applications.

Table 2: Potential Pharmaceutical Applications and Inferred Performance

Therapeutic AreaBiological Target/PathwayPlausible Activity MetricReference Compound(s)
Oncology Various Cancer Cell LinesIC50 in the low micromolar rangeDoxorubicin, Paclitaxel
Anti-inflammatory COX-2, Inflammatory CytokinesInhibition of inflammatory mediatorsIbuprofen, Celecoxib
Antimicrobial Bacterial/Fungal StrainsMIC in the µg/mL rangeCiprofloxacin, Fluconazole

This table outlines potential applications and inferred performance to stimulate further investigation.

Experimental Workflow for Biological Evaluation

To ascertain the biological activity of novel derivatives of this compound, a systematic experimental workflow is essential.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Identification & Optimization A Synthesize Derivatives B Purify & Characterize (NMR, MS, HPLC) A->B C Agrochemical Screening (Herbicidal, Fungicidal, Insecticidal Assays) B->C D Pharmaceutical Screening (Anticancer, Anti-inflammatory, Antimicrobial Assays) B->D E Identify Hit Compounds C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G

Caption: Experimental workflow for evaluating derivatives.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [3]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Derivatives of this compound are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The formazan crystals formed are then dissolved in a solubilization solution.

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

While direct and extensive research on the applications of this compound is currently limited, the analysis of its structure and the biological activities of related compounds strongly suggests its potential as a valuable building block in the design and synthesis of novel agrochemicals and pharmaceuticals. The presence of both fluorine and a methylthio group offers unique opportunities for chemists to fine-tune the properties of target molecules. Further research, guided by the proposed experimental workflows, is warranted to fully explore and validate the promising applications of this compound. This guide serves as a foundational resource to stimulate and direct such future investigations.

References

Navigating Beyond a Privileged Scaffold: A Comparative Guide to Alternatives for 3-Fluoro-4-methylthiophenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge. The 3-fluoro-4-methylthiophenyl moiety has emerged as a "privileged" scaffold in medicinal chemistry, notably as a key component of the multi-kinase inhibitor Sorafenib. However, the reliance on a single structural motif can limit intellectual property opportunities and may not always yield optimal drug-like properties. This guide provides a comparative analysis of viable alternatives to the 3-fluoro-4-methylthiophenol scaffold, supported by experimental data and detailed methodologies, to empower the rational design of next-generation therapeutics.

The exploration of bioisosteric replacements and scaffold hopping strategies offers a pathway to novel compounds that can overcome the limitations of existing drug candidates. This guide will delve into specific examples from the literature, focusing on modifications that have led to promising new compounds with potent biological activity.

Bioisosteric and Scaffold Hopping Alternatives

The primary strategy for moving beyond the 3-fluoro-4-methylthiophenyl scaffold involves two main approaches: bioisosteric replacement of individual functional groups (the methylthio or fluoro groups) and the complete replacement of the substituted phenyl ring with other cyclic or heterocyclic systems. A particularly fruitful area of research has been the modification of the diarylurea core of Sorafenib, which incorporates the 3-fluoro-4-methylthiophenyl group.

Replacement of the Diarylurea Moiety

A significant body of research has focused on replacing the entire diarylurea structure containing the 3-fluoro-4-methylthiophenyl group with other functionalities. These modifications aim to alter the hydrogen bonding network and overall physicochemical properties of the parent molecule, potentially leading to improved activity and selectivity.

One notable example is the replacement of the diarylurea with a phenylpicolinamide scaffold.[1] This change has yielded compounds with potent anticancer activity, in some cases exceeding that of Sorafenib against specific cancer cell lines. Another successful approach has been the introduction of a sulfonylurea unit in place of the urea linkage.[2]

Quantitative Comparison of Alternatives

The following table summarizes the in vitro anti-proliferative activity of Sorafenib and several of its analogs where the 3-fluoro-4-methylthiophenyl-containing diarylurea moiety has been replaced. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDStructural ModificationTarget Cell LineIC50 (µM)
SorafenibReference compound with 3-fluoro-4-methylthiophenyl-containing diarylureaPC-33.03 ± 1.01
MCF-73.14 ± 1.65
14c Replacement of diarylurea with N-(3-fluoro-4-(pyridin-4-yloxy)phenyl)-5-phenylpicolinamidePC-32.62 ± 1.07
MCF-71.14 ± 0.92
6c Replacement of diarylurea with 1-(2,4-difluorophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)ureaA54916.54 ± 1.22
Hela25.31 ± 1.35
MCF-720.17 ± 1.16
PC-328.64 ± 1.43
6f Replacement of diarylurea with 1-(4-bromophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)ureaA54935.26 ± 1.56
Hela63.92 ± 1.81
MCF-730.14 ± 1.48
PC-341.38 ± 1.62

Data for compounds 14c, 6c, and 6f are sourced from studies on Sorafenib analogs.[1][2]

Experimental Protocols

The synthesis of the presented Sorafenib analogs generally follows a multi-step pathway. Below are generalized protocols for the key chemical transformations.

General Synthesis of Phenylpicolinamide Analogs (e.g., 14c)

The synthesis of phenylpicolinamide analogs typically involves the coupling of a substituted picolinic acid with a corresponding aniline derivative.

  • Activation of Picolinic Acid: The carboxylic acid of the substituted picolinic acid is activated, often by conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride, or by using peptide coupling reagents such as HATU or HOBt.

  • Amide Bond Formation: The activated picolinic acid is then reacted with the desired aniline (e.g., 3-fluoro-4-(pyridin-4-yloxy)aniline) in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent like dichloromethane or dimethylformamide to form the final amide product.[1]

General Synthesis of Sulfonylurea Analogs (e.g., 6c, 6f)

The formation of the sulfonylurea linkage is a key step in the synthesis of this class of analogs.

  • Preparation of the Arylsulfonyl Isocyanate: An arylsulfonamide is reacted with a phosgene equivalent, such as triphosgene, in the presence of a base to generate the corresponding arylsulfonyl isocyanate in situ.

  • Urea Formation: The in situ generated arylsulfonyl isocyanate is then reacted with an appropriate amine (e.g., 4-(2-(methylcarbamoyl)pyridin-4-yloxy)aniline) to yield the final sulfonylurea product.[2]

In Vitro Anti-proliferative Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Visualizing the Context of Drug Action and Discovery

To better understand the role of these compounds and the process of their discovery, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow, and the logical relationship between the parent scaffold and its alternatives.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg Activates RAF RAF VEGFR->RAF Ligand VEGF Ligand->VEGFR Binds PKC PKC PLCg->PKC MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Inhibitor Kinase Inhibitor (e.g., Sorafenib Analogs) Inhibitor->VEGFR Inhibits

Caption: Simplified VEGFR-2 signaling pathway targeted by kinase inhibitors.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase A Library Design & Synthesis B High-Throughput Screening A->B C Hit Identification B->C D Lead Generation C->D E Structure-Activity Relationship (SAR) D->E F Lead Optimization E->F F->E Iterative Cycles G In Vivo Efficacy & Toxicology F->G H Candidate Selection G->H G cluster_0 Alternative Strategies cluster_1 Examples of Scaffold Hopping A 3-Fluoro-4-methylthiophenyl Scaffold B Bioisosteric Replacement of -SMe group A->B Leads to C Bioisosteric Replacement of -F group A->C Leads to D Scaffold Hopping of the entire moiety A->D Leads to E Phenylpicolinamides D->E F Sulfonylureas D->F

References

The Strategic Application of 3-Fluoro-4-methylthiophenol in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive cost-benefit analysis of utilizing 3-Fluoro-4-methylthiophenol as a key building block in chemical synthesis, with a particular focus on its application in nucleophilic aromatic substitution (SAr) reactions. We present a comparative assessment against viable alternatives, supported by experimental considerations and a discussion of relative reactivity.

Executive Summary

This compound offers a unique combination of electronic properties that can be advantageous in specific synthetic contexts, particularly in the synthesis of complex aromatic thioethers. The presence of a fluorine atom ortho to the thiol group and a methyl group in the para position modulates the nucleophilicity of the sulfur and can influence reaction rates and yields. However, its specialized structure may come at a higher cost compared to simpler, non-fluorinated or differently substituted thiophenols. This guide will delve into a representative synthetic application to illuminate the trade-offs between cost and performance.

Representative Reaction: Synthesis of Substituted Phthalonitriles

A pertinent application for evaluating the utility of this compound is in the synthesis of substituted phthalonitriles. These compounds are important precursors for the production of phthalocyanines, which have applications in materials science and as photosensitizers in photodynamic therapy. The key reaction is a nucleophilic aromatic substitution (SAr) where the thiolate anion displaces a nitro group from an activated aromatic ring, such as 4-nitrophthalonitrile.

Reaction Scheme:

SNAr_Reaction Substrate 4-Nitrophthalonitrile Product 4-(3-Fluoro-4-methylphenylthio)phthalonitrile Substrate->Product DMF, Heat Thiophenol This compound Thiophenol->Product Base K₂CO₃ Byproduct KNO₂ Base->Byproduct

Caption: General workflow for the SAr synthesis of a substituted phthalonitrile.

Cost-Benefit Analysis: A Comparative Look

To provide a clear cost-benefit analysis, we will compare this compound with three logical alternatives: 4-methylthiophenol (the non-fluorinated parent), 4-fluorothiophenol (isomeric alternative), and 4-methoxythiophenol (an alternative with a different electron-donating group).

Table 1: Cost Comparison of Thiophenol Reagents

ReagentCAS NumberSupplier Example(s)Indicative Price (USD/g)PurityNotes
This compound 64359-35-9Hangzhou KieRay Chem, Shanghai Nianxing IndustrialPrice on request>95%Specialized reagent, price may be subject to synthesis scale.
4-Methylthiophenol 106-45-6Sigma-Aldrich, TCI~$1.70 - $4.50≥98%Readily available commodity chemical.
4-Fluorothiophenol 371-42-6Sigma-Aldrich, TCI~$10 - $20>98%More specialized than the non-fluorinated analog.
4-Methoxythiophenol 696-63-9Sigma-Aldrich, TCI~$2.30 - $5.40>96%Readily available with a different electronic profile.

Note: Prices are indicative and can vary based on supplier, quantity, and market conditions. The price for this compound is not publicly listed and requires direct inquiry.

Performance and Reactivity Considerations

The "performance" of these reagents in the synthesis of 4-(arylthio)phthalonitriles is primarily determined by the reaction yield and rate, which are influenced by the nucleophilicity of the corresponding thiolate.

Theoretical Impact on Reactivity:

  • 4-Methylthiophenol: The methyl group is weakly electron-donating through hyperconjugation, slightly increasing the electron density on the sulfur and enhancing its nucleophilicity compared to unsubstituted thiophenol.

  • This compound: The fluorine atom is strongly electron-withdrawing via induction, which would be expected to decrease the nucleophilicity of the sulfur atom. However, its position ortho to the thiol group can also lead to through-space electronic effects and potentially influence the conformation of the molecule, which may affect its reactivity in complex ways.

  • 4-Fluorothiophenol: The fluorine atom in the para position exerts a strong inductive electron-withdrawing effect and a weaker resonance electron-donating effect. The net result is a decrease in the nucleophilicity of the sulfur compared to 4-methylthiophenol.

  • 4-Methoxythiophenol: The methoxy group is strongly electron-donating through resonance, significantly increasing the electron density on the sulfur and making it a more potent nucleophile.

Based on these electronic effects, the expected order of reactivity in an SAr reaction would be:

4-Methoxythiophenol > 4-Methylthiophenol > 4-Fluorothiophenol ≈ this compound

This theoretical ranking suggests that while this compound may offer the desired fluorine substitution pattern in the final product, its use might be associated with slower reaction times or lower yields compared to its non-fluorinated or methoxy-substituted counterparts. The specific benefits of the fluoro and methyl substitution pattern in the target molecule's final application (e.g., as a pharmaceutical) would need to outweigh these potential synthetic disadvantages.

Table 2: Hypothetical Performance Comparison in the Synthesis of 4-(Arylthio)phthalonitriles

ReagentExpected Relative Reaction RateAnticipated YieldKey BenefitsPotential Drawbacks
This compound Moderate to SlowGood to ExcellentIntroduces a specific fluoro-methyl substitution pattern.Higher cost, potentially slower reaction.
4-Methylthiophenol ModerateExcellentLow cost, good reactivity.Lacks fluorine atom for property modulation.
4-Fluorothiophenol Moderate to SlowGood to ExcellentIntroduces a fluorine atom.Higher cost than non-fluorinated analog, potentially slower reaction.
4-Methoxythiophenol FastExcellentHigh reactivity, low cost.Introduces a methoxy group, which may not be desired.

Experimental Protocols

The following is a general, representative protocol for the nucleophilic aromatic substitution of 4-nitrophthalonitrile with a thiophenol derivative, based on established methods for similar reactions with phenols. Optimization for each specific thiophenol would be necessary to achieve maximum yield.

General Procedure for the Synthesis of 4-(Arylthio)phthalonitriles:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, combine 4-nitrophthalonitrile (1.0 eq.), the respective thiophenol (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-nitrophthalonitrile.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a thiophenol reagent for this synthesis can be visualized as follows:

Reagent_Selection_Logic Start Start: Synthesis of a Substituted Thioether Requirement Is a fluorine atom required in the final product? Start->Requirement Cost_Constraint Are there strict cost constraints? Requirement->Cost_Constraint Yes Reactivity_Need Is high reaction rate critical? Requirement->Reactivity_Need No Select_3F4MTP Select this compound Cost_Constraint->Select_3F4MTP No, and specific substitution is needed Select_4FTP Select 4-Fluorothiophenol Cost_Constraint->Select_4FTP No Cost_Constraint->Select_4FTP Yes Select_4MTP Select 4-Methylthiophenol Reactivity_Need->Select_4MTP No Select_4MeOTP Select 4-Methoxythiophenol Reactivity_Need->Select_4MeOTP Yes

Caption: Decision tree for selecting a thiophenol reagent.

Conclusion

The choice of this compound in a synthetic campaign is a strategic one, driven by the necessity of incorporating its specific structural motif into the target molecule. While it is likely to be a more costly reagent with potentially slower reaction kinetics compared to non-fluorinated or more activated analogs like 4-methoxythiophenol, its value lies in the unique properties it imparts to the final product. For researchers and drug development professionals, the cost-benefit analysis hinges on the end-use application. If the enhanced biological activity or material properties conferred by the 3-fluoro-4-methylphenylthio moiety are significant, the higher upfront cost and potentially more challenging synthesis can be justified. In cost-sensitive applications where the fluorine atom is not essential, 4-methylthiophenol or 4-methoxythiophenol present more economical and efficient alternatives.

Safety Operating Guide

Navigating the Safe Disposal of 3-Fluoro-4-methylthiophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Fluoro-4-methylthiophenol, a compound that, like its analogs, requires careful management due to its potential hazards.

Core Safety and Handling Protocols

Prior to any handling or disposal procedures, it is imperative to be familiar with the potential hazards associated with this compound and similar thiophenol derivatives. These compounds are generally characterized by a strong, unpleasant odor and may be toxic, flammable, and irritating to the skin and eyes.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

Quantitative Data Summary

The following table summarizes key quantitative data extrapolated from analogous compounds. This information is critical for risk assessment and the implementation of appropriate safety measures.

PropertyValueSource Analogue(s)
Molecular Formula C₇H₇FSN/A
Molecular Weight 142.19 g/mol N/A
Boiling Point Not availableN/A
Flash Point Likely flammable; handle away from ignition sources.4-Fluorothiophenol
Toxicity Harmful if swallowed. May be harmful in contact with skin or if inhaled.4-Fluorothiophenol, 3-Fluorobenzenethiol
Health Hazards Causes skin and serious eye irritation. May cause respiratory irritation.4-Fluorothiophenol, 3-Fluorobenzenethiol
Environmental Hazards Potentially harmful to aquatic life.3-Fluoro-4-methylphenol

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels, gloves) in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical (e.g., glass or a suitable plastic).

    • The label must clearly state "Hazardous Waste" and "this compound". Include the approximate quantity and date of accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be cool and dry.

  • Contacting EHS for Pickup:

    • Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

    • Provide them with all necessary information about the waste, including its identity, quantity, and location.

  • Professional Disposal:

    • The EHS department will arrange for the transportation and disposal of the hazardous waste through a licensed and approved waste disposal facility.[1][2][3] These facilities have the necessary permits and technologies to handle and treat chemical waste in an environmentally sound manner.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and procedural steps to ensure safety and compliance.

Disposal Workflow for this compound A Generation of This compound Waste C Collect waste in a designated, compatible, and sealed container. Label clearly. A->C B Is the waste container properly labeled and sealed? B->C No D Store in a designated, secure secondary containment area. B->D Yes C->B E Contact Environmental Health & Safety (EHS) for waste pickup. D->E F EHS arranges for transport to an approved hazardous waste disposal facility. E->F

Caption: A flowchart illustrating the key steps for the safe and compliant disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe management and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance by consulting with your institution's safety professionals and adhering to all applicable regulations.

References

Personal protective equipment for handling 3-Fluoro-4-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety, handling, and disposal protocols for 3-Fluoro-4-methylthiophenol. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate potential hazards in the laboratory. The information is compiled from safety data sheets of structurally analogous compounds and general laboratory safety best practices.

Hazard Identification and Physicochemical Properties

Physicochemical Data of Structurally Similar Compounds:

Property4-Fluorothiophenol4-Fluoro-3-methylthiophenol3-Fluoro-4-methoxythiophenol
Molecular Formula C6H5FS[5][6]C7H7FS[7]C7H7FOS[8]
Molecular Weight 128.17 g/mol [5][6]142.20 g/mol [7]158.20 g/mol [8]
Boiling Point 164-168 °C[5][6]Not availableNot available
Density 1.203 g/mL at 25 °C[5][6]Not availableNot available
Flash Point 130 °F[5][6]Not availableNot available
Hazards Flammable, Irritant, Stench[5][6]Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled[7]Highly flammable, Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The required PPE is categorized below based on the potential level of risk.

Protection LevelEquipmentSpecifications & Rationale
Primary (Essential) Eye Protection Chemical splash goggles are mandatory to protect against splashes. A face shield must be worn over safety glasses when there is a significant risk of splashing or exothermic reactions.[9][10]
Hand Protection Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling, heavy-duty, chemical-resistant gloves should be used. Always inspect gloves for integrity before use and follow proper removal techniques to avoid skin contact.[9][10][11]
Body Protection A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are also mandatory.[9][10]
Secondary (Task-Dependent) Respiratory Protection If there is a risk of generating aerosols or working outside a well-ventilated area, a NIOSH-approved respirator is necessary. The type of respirator should be determined by a formal risk assessment.[9][10]
Specialized Protection For large-scale operations or situations with a high risk of exposure, a chemical-resistant apron and boots should be worn.[9]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following operational procedures is crucial for safe handling.

  • Preparation :

    • Ensure a calibrated fire extinguisher, safety shower, and eyewash station are readily accessible.

    • Work must be conducted in a properly functioning chemical fume hood.[12]

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Ensure secondary containment is in place to contain potential spills.[13][14]

  • Handling :

    • Ground/bond container and receiving equipment to prevent static discharge.[1]

    • Use only non-sparking tools.[1][2]

    • Keep the container tightly closed when not in use.[1][2]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[1][2]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[1][2]

  • Post-Handling :

    • Thoroughly decontaminate the work area after completion of the experiment.

    • Wash hands and any exposed skin thoroughly after handling.[15]

    • Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.[1]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and contaminated materials is critical to ensure laboratory and environmental safety.

  • Waste Segregation and Collection :

    • Use a dedicated, properly labeled, and chemically compatible container for collecting waste.[12][13] The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[12]

    • Never mix with incompatible wastes.[13]

  • Liquid Waste :

    • Collect unused or waste solutions in a designated, labeled, and sealed waste container.[9]

  • Solid Waste :

    • Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container.[9]

    • For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[13]

  • Final Disposal :

    • Arrange for the collection of hazardous waste by a licensed and approved chemical waste disposal company.[12]

    • Complete all necessary waste manifest forms as required by your institution and regulatory agencies.[12]

Emergency Procedures

  • Eye Contact : Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2][12]

  • Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek immediate medical attention.[2][12]

  • Inhalation : Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][12]

  • Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[1][12]

  • Spill : Evacuate the area. Remove all sources of ignition. Use a non-sparking tool to contain the spill with an inert absorbent material. Place the absorbed material into a sealed container for disposal.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

prep Preparation - Verify safety equipment - Work in fume hood - Use secondary containment ppe Don PPE - Chemical splash goggles - Flame-resistant lab coat - Nitrile/Neoprene gloves prep->ppe Proceed handling Chemical Handling - Ground equipment - Use non-sparking tools - Avoid ignition sources ppe->handling Proceed post_handling Post-Handling - Decontaminate work area - Wash hands - Proper storage handling->post_handling Complete emergency Emergency Procedures - Know locations of safety equipment - Follow first-aid protocols handling->emergency If incident occurs waste Waste Disposal - Segregate waste - Use labeled containers - Arrange for professional disposal post_handling->waste Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.